Anhydro Chlortetracycline Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H/t9-,16-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGAAFMBTIWTEU-DTTSPEASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716136 | |
| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65490-24-6 | |
| Record name | (4S,4aS,12aR)-7-Chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,12,12a-hexahydrotetracene-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Research-Scale Synthesis of Anhydro-chlortetracycline Hydrochloride
This guide provides a comprehensive overview and a detailed protocol for the synthesis of anhydro-chlortetracycline hydrochloride, a crucial derivative of chlortetracycline for various research applications. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis and analytical chemistry.
Introduction: The Significance of Anhydro-chlortetracycline in Research
Anhydro-chlortetracycline is a degradation product of the broad-spectrum antibiotic chlortetracycline, formed via an acid-catalyzed dehydration reaction. While often considered an impurity in pharmaceutical-grade chlortetracycline, anhydro-chlortetracycline, and its hydrochloride salt have garnered significant interest in the research community. Its distinct chemical structure and biological properties make it a valuable tool in various scientific investigations, including studies on bacterial resistance mechanisms and as an analytical standard for monitoring the degradation of tetracycline-class antibiotics in environmental and biological samples.[1][2]
This guide offers a detailed methodology for the controlled synthesis of anhydro-chlortetracycline hydrochloride from its parent compound, chlortetracycline hydrochloride. The protocol herein is designed to be reproducible and scalable for typical laboratory research needs, emphasizing safety, purity, and yield.
The Chemical Transformation: From Chlortetracycline to its Anhydro Derivative
The synthesis of anhydro-chlortetracycline hydrochloride hinges on the acid-catalyzed dehydration of chlortetracycline. This reaction primarily involves the elimination of a hydroxyl group from the C6 position of the tetracycline core, leading to the formation of a new double bond between C5a and C6. This structural modification results in a chromophoric shift, which is visually apparent as a color change, and alters the molecule's biological activity.
The reaction is typically carried out in a strongly acidic environment, which facilitates the protonation of the C6 hydroxyl group, making it a good leaving group (water). The subsequent elimination reaction is regioselective, favoring the formation of the anhydro derivative.
Caption: Acid-catalyzed dehydration of chlortetracycline.
Experimental Protocol: Synthesis of Anhydro-chlortetracycline Hydrochloride
This protocol details the step-by-step procedure for the synthesis of anhydro-chlortetracycline hydrochloride from chlortetracycline hydrochloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Chlortetracycline Hydrochloride | ≥95% Purity | Sigma-Aldrich, etc. | Starting material. |
| Concentrated Hydrochloric Acid | ACS Reagent Grade | Fisher Scientific, etc. | Catalyst. |
| Methanol | HPLC Grade | VWR, etc. | Solvent. |
| Diethyl Ether | Anhydrous | EMD Millipore, etc. | Anti-solvent for precipitation. |
| Deionized Water | Type I | In-house | For washing. |
| Sodium Bicarbonate | ACS Reagent Grade | J.T. Baker, etc. | For neutralization. |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | Acros Organics, etc. | For drying. |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis.
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of chlortetracycline hydrochloride in 50 mL of methanol.
-
Carefully add 5 mL of concentrated hydrochloric acid to the solution while stirring. Caution: This should be done in a well-ventilated fume hood as the reaction is exothermic and generates fumes.
2. Reaction Execution:
-
Heat the mixture to reflux (approximately 65-70°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The color of the solution will change from yellow to a deep red or reddish-brown, indicating the formation of the anhydro derivative.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] For TLC, use a mobile phase of dichloromethane:methanol:formic acid (85:15:5 v/v/v). The anhydro product will have a higher Rf value than the starting material.
3. Work-up and Purification:
-
After the reaction is complete (as determined by TLC or HPLC), allow the mixture to cool to room temperature.
-
Slowly neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Caution: Add the bicarbonate solution slowly to control the foaming.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
4. Isolation of the Final Product:
-
The resulting crude product will be a reddish-brown solid or oil.
-
Dissolve the crude product in a minimal amount of methanol.
-
Induce precipitation by slowly adding an excess of cold diethyl ether while stirring.
-
Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether.
-
Dry the resulting solid under high vacuum to obtain anhydro-chlortetracycline hydrochloride as a reddish-brown powder.
Characterization and Quality Control
The identity and purity of the synthesized anhydro-chlortetracycline hydrochloride should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for assessing the purity of the final product and for separating it from any remaining starting material or other degradation products.[2][3] A C18 column with a gradient elution system of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of anhydro-chlortetracycline.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Handle concentrated hydrochloric acid with extreme care.
-
Diethyl ether is highly flammable and should be handled away from any ignition sources.
Conclusion
This guide provides a robust and reliable protocol for the synthesis of anhydro-chlortetracycline hydrochloride for research purposes. By carefully controlling the reaction conditions, particularly the acidity and temperature, a good yield of the desired product can be achieved. The successful synthesis and purification of this compound will enable researchers to further explore its biological activities and utilize it as a critical analytical standard.
References
-
Khan, N. H., Roets, E., Hoogmartens, J., & Vanderhaeghe, H. (1989). Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(3), 339-353. [Link]
-
He, B., Yang, Y., Liu, B., Zhao, Z., Shang, J., & Cheng, X. (2022). Degradation of chlortetracycline hydrochloride by peroxymonosulfate activation on natural manganese sand through response surface methodology. Environmental Science and Pollution Research, 29(54), 82584-82599. [Link]
-
Kim, J. H., Kim, S. J., Choi, H., Kim, J., & Kim, S. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7631. [Link]
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Sørensen, L. K., & Snor, L. K. (2001). Evaluation of the stability of chlortetracycline in granular premixes by monitoring its conversion into degradation products. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 935-943. [Link]
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Liu, D., et al. (2020). Synthesis and evaluation of bisulfate/mesylate-conjugated chlortetracycline with high solubility and bioavailability. Acta Pharmaceutica, 70(4), 483-498. [Link]
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Tsuji, K., & Robertson, J. H. (1976). Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method. Journal of Pharmaceutical Sciences, 65(3), 400-404. [Link]
-
Nguyen, V. H., & Vo, T. B. (2014). Preliminary Studies on the Toxic Effects of Degradation Products of Oxytetracycline and Chlortetracycline on Rats. Journal of Food and Drug Analysis, 22(3), 335-342. [Link]
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Agnello, S., Brand, M., Chellat, M., & Riedl, R. (2012). Structures of chlortetracycline and anhydrotetetracycline. ResearchGate. [Link]
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- 3. mdpi.com [mdpi.com]
Anhydro Chlortetracycline Hydrochloride: A Technical Guide to Solubility in Common Laboratory Solvents
Introduction
Anhydro chlortetracycline hydrochloride (ACTC-HCl) is a key degradation product and impurity of chlortetracycline, a broad-spectrum tetracycline antibiotic.[1] As a primary reference standard for analytical testing and a subject of study in drug stability and degradation pathways, a comprehensive understanding of its physicochemical properties is paramount for researchers, analytical chemists, and formulation scientists. Among these properties, solubility is the most fundamental.
Accurate solubility data is the bedrock of reliable analytical method development, enabling the preparation of accurate stock solutions and calibration standards. It is critical for designing meaningful in vitro biological assays and for understanding the compound's potential behavior in various matrices. This guide provides an in-depth exploration of the solubility of Anhydro chlortetracycline hydrochloride, moving beyond simple data points to explain the underlying principles and provide robust, field-proven methodologies for its determination. We will examine the theoretical framework governing solubility and present detailed protocols for both equilibrium and kinetic solubility assessments, empowering researchers to generate high-quality, reliable data in their own laboratories.
Physicochemical Properties Influencing Solubility
The solubility of a molecule is intrinsically linked to its structure. Anhydro chlortetracycline hydrochloride possesses a complex polycyclic structure with multiple functional groups that dictate its interactions with different solvents.
-
Molecular Formula: C₂₂H₂₁ClN₂O₇ · HCl[1]
-
Appearance: Typically a yellow to orange crystalline powder.[3]
-
Key Structural Features: The molecule contains multiple hydroxyl groups, a dimethylamino group, and a carboxamide group, all of which can participate in hydrogen bonding. The aromatic rings contribute to its hydrophobicity. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[3]
The presence of both hydrophilic (hydroxyl, amino, amide) and hydrophobic (aromatic rings) moieties means that ACTC-HCl's solubility is highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.
Theoretical Framework: Equilibrium vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic (Equilibrium) Solubility is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[4] This is considered the "true" solubility and is the gold standard for physicochemical characterization. It is determined under conditions where the system has reached its lowest energy state, which can require long incubation times (24-72 hours).[4][5] The shake-flask method is the most common technique for determining equilibrium solubility.[6][7]
Kinetic Solubility , conversely, is measured under non-equilibrium conditions. It is a high-throughput assessment typically used in early drug discovery to quickly flag potential solubility issues.[8] The experiment starts by dissolving the compound in an organic solvent (usually DMSO) and then adding this stock solution to an aqueous buffer.[9][10] The concentration at which the compound precipitates out of solution is its kinetic solubility.[8] This value is often higher than the equilibrium solubility because the high-energy amorphous precipitate formed may be more soluble than the low-energy crystalline form. Incubation times are short, often just 1-2 hours.[11]
For the purpose of characterizing a reference standard like ACTC-HCl for analytical and formulation purposes, determining the equilibrium solubility is the required, authoritative approach.
Solubility Profile of Anhydro Chlortetracycline Hydrochloride
Qualitative data indicates that Anhydro chlortetracycline hydrochloride is soluble in a range of polar solvents. However, precise quantitative values are not widely published, underscoring the need for experimental determination.
| Solvent Class | Solvent | Qualitative Solubility |
| Polar Protic | Water | Soluble[3] |
| Methanol | Soluble[1] | |
| Ethanol | Soluble[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Dimethylformamide (DMF) | Soluble[1] |
This table summarizes publicly available qualitative data. For precise quantification, the experimental protocols outlined below should be followed.
Experimental Determination of Equilibrium Solubility
The Shake-Flask method is the universally recommended protocol for determining equilibrium solubility.[12] The following protocol is a synthesis of best practices recommended by regulatory bodies like the World Health Organization (WHO).[6][12]
Causality and Self-Validation in the Protocol
This protocol is designed to be a self-validating system. The inclusion of multiple time points is not merely for data collection; it is a critical control to empirically prove that equilibrium has been reached. A plateau in concentration between, for example, 48 and 72 hours provides direct evidence that the dissolution process is complete.[12] Furthermore, analyzing the remaining solid phase post-experiment is a crucial step to ensure the material has not undergone a polymorphic transformation or formed a solvate, which would alter its intrinsic solubility.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of Anhydro chlortetracycline hydrochloride into a series of clear glass vials. "Excess" means enough solid will visibly remain at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., Water, Methanol, Acetonitrile, pH 7.4 Phosphate Buffer) to each vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a mechanical shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25°C or 37°C).[6]
-
Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended, not to cause excessive foaming.
-
-
Sampling and Phase Separation:
-
At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.[6]
-
Withdraw an aliquot from the clear supernatant.
-
Immediately separate the liquid from any remaining solid particles. This is a critical step. Use either:
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 rpm) and carefully collect the supernatant.
-
Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). Causality Check: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
-
Quantification:
-
Accurately dilute the clarified supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of the dissolved ACTC-HCl using a validated, stability-indicating HPLC-UV method.[5] A method for tetracyclines can be adapted for this purpose.[13][14]
-
Prepare a calibration curve using accurately prepared standards of ACTC-HCl.
-
-
Data Analysis and Confirmation:
-
Calculate the concentration in the original supernatant, accounting for any dilution factors.
-
Plot concentration versus time for each solvent. The solubility value is the mean concentration from the plateau region where concentration no longer increases significantly between time points (e.g., between 48 and 72 hours).
-
After the final time point, recover the remaining solid from the vials, dry it, and consider analyzing it (e.g., by PXRD or DSC) to confirm it is the same solid form as the starting material.
-
Experimental Determination of Kinetic Solubility
While less definitive, a kinetic solubility assay can be a valuable, rapid screening tool.
Step-by-Step Protocol: DMSO Co-solvent Method
-
Stock Solution Preparation:
-
Assay Plate Preparation:
-
Dispense the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.
-
Add a small, precise volume of the DMSO stock solution to the buffer-containing wells (e.g., 1-2 µL of stock into 100-200 µL of buffer).[8][11] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
-
Incubation and Detection:
-
Seal the plate and shake for a defined period (e.g., 1.5 to 2 hours) at room temperature.[11]
-
Measure the sample for precipitation. A common method is nephelometry , which measures light scattering caused by insoluble particles.[8][11] The concentration at which light scattering significantly increases above background is the kinetic solubility limit.
-
-
Alternative Quantification:
-
Alternatively, after incubation, the plate can be filtered using a solubility filter plate.
-
The concentration of ACTC-HCl in the filtrate (the soluble fraction) is then quantified by HPLC-UV or UV-plate reader against a calibration curve prepared in the same buffer/DMSO mixture.[9]
-
Conclusion
The solubility of Anhydro chlortetracycline hydrochloride is a critical parameter that dictates its handling and application in a laboratory setting. While qualitative data suggests solubility in polar solvents like water, methanol, and DMSO, this guide provides the authoritative framework for its quantitative determination. By employing the robust, self-validating equilibrium shake-flask method, researchers can generate the definitive solubility data required for accurate analytical standard preparation, reliable bioassay design, and advanced formulation development. Understanding both the "how" and the "why" of these experimental protocols ensures the generation of trustworthy and reproducible data, upholding the highest standards of scientific integrity.
References
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AxisPharm. Kinetic Solubility Assays Protocol. [11]
-
CymitQuimica. CAS 65490-24-6: Anhydrochlortetracycline hydrochloride. [3]
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PubChem. Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411. [2]
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Xiong J, Zhang T, Xu M, Jin S. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 2019; 54(16): 1349-1354. [6]
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Pharmapproach. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Published February 15, 2013. [4]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Published November 12, 2013. [5]
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [9]
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BioDuro. ADME Solubility Assay. [10]
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Alsenz J, Kansy M. In vitro solubility assays in drug discovery. PubMed. [8]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [7]
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Cayman Chemical. Anhydrochlortetracycline (hydrochloride) (CAS Number: 65490-24-6). [1]
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World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. [12]
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ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Published December 9, 2024. [15]
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U.S. Food and Drug Administration. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Published August 2018. [16]
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The International Pharmacopoeia. Chlortetracycline hydrochloride (Chlortetracyclini hydrochloridum). [17]
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LKT Labs. Chlortetracycline Hydrochloride. [18]
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Bioaustralis Fine Chemicals. Chlortetracycline hydrochloride. [19]
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TOKU-E. Solubility Data Resource. [20]
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Fisher Scientific. New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycl. [13]
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Lindauer RF, Cohen DM, Munnelly KP. Determination of anhydrotetracyclines in tetracycline by high-pressure liquid chromatography. Analytical Chemistry. 1976; 48(12): 1731-1734. [14]
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An In-Depth Technical Guide on the Stability of Anhydro chlortetracycline Hydrochloride Under Acidic vs. Neutral pH
This guide provides a comprehensive technical analysis of the stability of anhydro chlortetracycline hydrochloride (ACTC-HCl), a critical degradation product of the antibiotic chlortetracycline. Understanding the stability profile of ACTC-HCl under varying pH conditions is paramount for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of pharmaceutical products. This document delves into the chemical causality behind its degradation, provides field-proven experimental protocols for stability assessment, and presents data in a clear, comparative format.
Introduction: The Significance of Anhydro chlortetracycline Hydrochloride
Chlortetracycline, a broad-spectrum antibiotic, is susceptible to degradation under acidic conditions, leading to the formation of anhydro chlortetracycline.[1][2] This transformation involves the irreversible dehydration of the chlortetracycline molecule. The resulting anhydro derivative is not only microbiologically inactive but has also been associated with potential toxicity.[1] Therefore, controlling its formation and understanding its subsequent stability is a critical aspect of drug development and quality control.
Anhydro chlortetracycline is typically present as its hydrochloride salt in pharmaceutical contexts. Its stability is significantly influenced by the pH of the surrounding environment. This guide will specifically compare its stability profiles under acidic and neutral pH conditions, outlining the distinct degradation pathways and kinetics that prevail in each environment.
Chemical Structure and Degradation Pathways
The core structure of anhydro chlortetracycline hydrochloride features a tetracyclic ring system. The key structural change from chlortetracycline is the formation of a double bond in the C ring through the loss of a hydroxyl group. This modification significantly alters the molecule's electronic and conformational properties, influencing its susceptibility to further degradation.
Stability and Degradation under Acidic pH
Under strongly acidic conditions (typically below pH 3), the formation of anhydro chlortetracycline from chlortetracycline is favored. Once formed, anhydro chlortetracycline itself can undergo further degradation, primarily through epimerization at the C4 position.[3][4] This reversible reaction leads to the formation of 4-epianhydrochlortetracycline.
The epimerization of anhydrotetracycline in acidic solution has been shown to be a reversible first-order process.[4] The rate of this epimerization is generally faster than the epimerization of the parent tetracycline molecule.[4]
dot
Caption: Degradation pathway of chlortetracycline to anhydrochlortetracycline and its subsequent epimerization under acidic conditions.
Stability and Degradation under Neutral pH
The stability of anhydro chlortetracycline hydrochloride under neutral pH conditions is less documented in readily available literature compared to its behavior in acidic environments. However, based on the general chemistry of tetracyclines, it is anticipated that at neutral pH, other degradation pathways may become more prominent. Tetracyclines, in general, are known to be susceptible to oxidation and hydrolysis, particularly as the pH increases towards alkalinity.[5][6]
For anhydro chlortetracycline, the extended conjugation in its chromophore could make it more susceptible to photolytic degradation. Furthermore, oxidative degradation could lead to the opening of the tetracyclic ring system, resulting in a variety of smaller, inactive molecules. The specific degradation products and the kinetics of these reactions at neutral pH require further investigation through rigorous experimental studies as outlined in the subsequent sections.
dot
Caption: Postulated degradation pathways for anhydrochlortetracycline under neutral pH conditions.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of anhydro chlortetracycline hydrochloride, a well-designed forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Study Protocol
The following protocol outlines the conditions for a comprehensive forced degradation study of anhydro chlortetracycline hydrochloride.
Objective: To identify the degradation products of anhydro chlortetracycline hydrochloride under acidic and neutral hydrolytic stress and to develop a stability-indicating analytical method.
Materials:
-
Anhydro chlortetracycline hydrochloride reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Purified water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable buffer components for HPLC)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of anhydro chlortetracycline hydrochloride in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for the same time points as the acid hydrolysis study.
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see section 3.2).
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent anhydro chlortetracycline hydrochloride.
-
dot
Caption: Experimental workflow for the forced degradation study of anhydro chlortetracycline hydrochloride.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. The following is a representative method that can be optimized for this purpose.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at a wavelength that provides good response for both the parent compound and potential degradants (e.g., 280 nm and 430 nm).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and comparative manner to facilitate interpretation.
Quantitative Data Summary
The degradation of anhydro chlortetracycline hydrochloride can be quantified by monitoring the decrease in its peak area over time. The data should be tabulated to compare the degradation rates under acidic and neutral conditions.
| Time (hours) | % Remaining ACTC-HCl (Acidic pH) | % Remaining ACTC-HCl (Neutral pH) |
| 0 | 100 | 100 |
| 2 | (Experimental Data) | (Experimental Data) |
| 4 | (Experimental Data) | (Experimental Data) |
| 8 | (Experimental Data) | (Experimental Data) |
| 24 | (Experimental Data) | (Experimental Data) |
The degradation kinetics can be determined by plotting the natural logarithm of the remaining concentration versus time. A linear plot would indicate first-order kinetics, and the degradation rate constant (k) can be calculated from the slope of the line.
Identification of Degradation Products
The identification of degradation products is typically achieved using liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the degradation peaks with the parent compound and considering plausible chemical transformations, the structures of the degradants can be elucidated.
Conclusion
The stability of anhydro chlortetracycline hydrochloride is highly dependent on the pH of its environment. Under acidic conditions, the primary degradation pathway is epimerization to 4-epianhydrochlortetracycline. In contrast, at neutral pH, other mechanisms such as oxidation and hydrolysis are expected to be more significant, leading to a different profile of degradation products.
A thorough understanding of these pH-dependent stability profiles is essential for the development of stable and safe pharmaceutical formulations containing chlortetracycline. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting these critical stability assessments. Further research, particularly utilizing LC-MS for the definitive identification of degradation products at neutral pH, will provide a more complete picture of the degradation landscape of anhydro chlortetracycline hydrochloride.
References
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Yuen, P. H., & Sokoloski, T. D. (1977). Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution. Journal of Pharmaceutical Sciences, 66(11), 1648–1650. [Link]
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Mohammed-Ali, M. A. (2012). Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. Journal of Chemical and Pharmaceutical Research, 4(2), 1319-1326. [Link]
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Loftin, K. A., Adams, C. D., Meyer, M. T., & Surampalli, R. (2008). Effects of ionic strength, temperature, and pH on degradation of selected antibiotics. Journal of Environmental Quality, 37(2), 378–386. [Link]
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(2025). (PDF) Stability study of tetracycline drug in acidic and alkaline solutions by colorimetric method. ResearchGate. [Link]
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Sanz-Lozano, C., & Valencia, F. (2011). Degradation of Oxytetracycline in Aqueous Solutions: Application of Homogeneous and Heterogeneous Advanced Oxidative Processes. Molecules, 16(12), 10134–10148. [Link]
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Villegas-Guzman, P., Garcia-Estrada, J., & Cervantes-Reyes, F. (2020). Reaction Mechanism of Oxytetracycline Degradation by Electrogenerated Reactive Chlorine: The Influence of Current Density and pH. ACS Omega, 5(43), 28243–28251. [Link]
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Sokoloski, T. D., Mitscher, L. A., Yuen, P. H., Juvarkar, J. V., & Hoener, B. (1977). Rate and proposed mechanism of anhydrotetracycline epimerization in acid solution. Journal of Pharmaceutical Sciences, 66(8), 1159–1165. [Link]
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anhydro chlortetracycline hydrochloride degradation kinetics and pathways
An In-depth Technical Guide to the Degradation Kinetics and Pathways of Anhydro Chlortetracycline Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the degradation kinetics and pathways of anhydro chlortetracycline hydrochloride (ACTC), a principal degradation product of the antibiotic chlortetracycline (CTC). Understanding the stability and transformation of this compound is critical for researchers, scientists, and drug development professionals to ensure pharmaceutical product quality, safety, and to assess its environmental fate.
Introduction: The Significance of Anhydro Chlortetracycline
Chlortetracycline (CTC) is a broad-spectrum antibiotic from the tetracycline class, widely used in veterinary and human medicine.[][2] However, CTC is susceptible to degradation under various environmental and physiological conditions. One of its major and most well-known degradation pathways, particularly in acidic environments (pH below 2), is the dehydration of the C-ring, leading to the formation of the more stable, fluorescent anhydro chlortetracycline (ACTC).[3] The formation of ACTC and its subsequent degradation are of significant interest due to potential changes in biological activity and toxicity.
This document elucidates the factors governing the degradation rate of ACTC and details the complex chemical pathways through which it transforms. We will explore the causality behind experimental choices for studying these phenomena and provide self-validating protocols for replication.
Degradation Kinetics: Factors Influencing ACTC Stability
The chemical stability of ACTC, like its parent compound, is not absolute and is significantly influenced by a confluence of environmental factors. The degradation often follows pseudo-first-order kinetics, and the rate can be quantified by determining the rate constant (k) and the half-life (t½) under specific conditions.[4]
Influence of pH
The pH of the medium is a critical determinant of tetracycline stability. Generally, tetracyclines are more stable under acidic conditions and degrade more rapidly as the pH becomes neutral or alkaline.[] For CTC and its derivatives, epimerization at the C4 position occurs most readily between pH 3 and 5, a reversible first-order process that forms 4-epichlortetracycline (ECTC).[3] The dehydration to ACTC is favored at very low pH.[3] Studies on the degradation of tetracycline hydrochloride (a close analog) show a clear trend where the degradation rate constant decreases at lower pH values and increases significantly in alkaline conditions.[5] For instance, the degradation rate of tetracycline hydrochloride was found to be highest at pH 12 and lowest at pH 4.[5]
Effect of Temperature
Temperature plays a crucial role in degradation kinetics, with higher temperatures accelerating the process as predicted by the Arrhenius equation.[] Forced degradation studies are often conducted at elevated temperatures (e.g., 40°C, 60°C) to expedite the identification of potential degradation products that might form over a longer shelf-life under ambient conditions.[6]
Photodegradation
Exposure to light, particularly UV radiation, is a significant catalyst for the degradation of tetracyclines. The degradation rate under light can be substantially higher than in dark conditions.[] A comprehensive study on the chemical stability of chlortetracyclines confirmed that photolysis is a key factor influencing their degradation.[4] This necessitates that stability studies and storage of ACTC-containing solutions be conducted with appropriate light protection.
Matrix and Oxidative Effects
The chemical matrix can have a profound impact on stability. The presence of metal ions, such as calcium and magnesium, can form complexes with tetracyclines, altering their stability.[4] This is why significant differences in half-lives are observed between studies conducted in pure water versus complex media like soil interstitial water.[4]
Furthermore, advanced oxidation processes (AOPs) can rapidly degrade CTC and its derivatives.[7] Oxidizing agents like hydrogen peroxide (H₂O₂) and persulfate, often combined with catalysts or energy sources like hydrodynamic cavitation, generate highly reactive radicals that attack the tetracycline structure.[8][9] These processes can achieve high degradation ratios in minutes.[8][10]
Table 1: Summary of Factors Affecting Tetracycline Degradation Kinetics
| Parameter | Condition | Effect on Degradation Rate | Reference |
| pH | Increasing pH from acidic to alkaline | Increases degradation rate | [][5][9] |
| Optimal stability | Generally at acidic pH (e.g., pH 3-4) | [3][4] | |
| Temperature | Increasing temperature | Increases degradation rate | [] |
| Light Exposure | Presence of light vs. dark | Significantly increases degradation rate | [][4] |
| Initial Conc. | Increasing initial concentration | Decreases degradation rate constant | [5][9] |
| Oxidants | Presence of H₂O₂, PMS, etc. | Dramatically increases degradation rate | [8][9][11] |
| Matrix | Soil water vs. pure water | Complexation with ions (Ca²⁺, Mg²⁺) alters stability | [4] |
Anhydro Chlortetracycline Degradation Pathways
The degradation of chlortetracycline is a multi-step process involving several key transformations. The formation of ACTC is an early and pivotal step under acidic conditions. Subsequent reactions lead to the fragmentation of the core tetracyclic structure.
The primary degradation pathways identified through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) include:[8][10]
-
Epimerization: Reversible formation of C4 epimers, such as 4-epianhydrochlortetracycline (EACTC).[3]
-
Dehydroxylation: Removal of hydroxyl groups from the molecule.
-
Demethylation: Cleavage of methyl groups, particularly from the dimethylamino group at C4.
-
C-N Bond Cleavage: Scission of the bond connecting the dimethylamino group to the A ring.
-
Ring Opening: The most destructive pathway, where the bonds forming the tetracyclic system are broken, leading to smaller, simpler molecules.
-
Cleavage of C-C Double Bonds: Occurs in the presence of strong oxidizing agents.[8][10]
The following diagram illustrates the proposed degradation network, starting from the parent CTC molecule.
Caption: Proposed degradation pathways of chlortetracycline (CTC).
Experimental Protocol: Forced Degradation Studies
To investigate the degradation kinetics and pathways of ACTC, a forced degradation (or stress testing) study is essential. This involves subjecting the molecule to harsh conditions to accelerate its decomposition. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for separating and quantifying the parent compound and its degradation products.
Causality in Method Design
The choice of stressors (acid, base, oxidant, light, heat) is not arbitrary; it is designed to mimic the potential degradation pathways a drug substance might encounter during its lifecycle. Using a stability-indicating HPLC method is paramount. This means the method must be capable of resolving the main peak from all potential degradation products, ensuring that a decrease in the parent peak area is directly proportional to its degradation. LC-MS is then employed to identify the chemical structures of the new peaks that appear.
Step-by-Step Protocol
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve anhydro chlortetracycline hydrochloride reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.[6] Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.[6] Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Keep an aliquot of the stock solution in a heat-stable container and expose it to dry heat in an oven at a controlled temperature (e.g., 80°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control Sample: Dilute an aliquot of the stock solution with the solvent and keep it protected from light at a low temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Recommended HPLC Method
-
Instrument: High-Performance Liquid Chromatograph with UV or Fluorescence detector.[3][12]
-
Column: C8 or C18 reversed-phase column (e.g., Zorbax C8, 7 µm).[13]
-
Mobile Phase: An isocratic or gradient mixture of solvents. A common mobile phase for CTC and its related substances is a mixture of an acidic buffer (e.g., oxalic acid or perchloric acid), methanol, and acetonitrile.[2][13]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where ACTC has significant absorbance (e.g., 375 nm or 445 nm).[2][14]
-
Data Analysis: Calculate the percentage of ACTC remaining at each time point relative to the control. Identify and quantify degradation products by their peak areas. Use LC-MS with the same chromatographic conditions to elucidate the structures of the degradants.
Diagram: Experimental Workflow for Forced Degradation
Caption: Workflow for a forced degradation study of ACTC.
Conclusion
The degradation of anhydro chlortetracycline hydrochloride is a complex process governed by multiple factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve epimerization, demethylation, dehydroxylation, and eventual opening of the tetracyclic ring system. A thorough understanding of these kinetics and pathways, investigated through systematic forced degradation studies and advanced analytical techniques like HPLC and LC-MS, is indispensable. This knowledge underpins the development of stable pharmaceutical formulations, ensures patient safety by identifying potentially toxic degradants, and aids in assessing the environmental impact of this widely used class of antibiotics.
References
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Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Degradation of Chlortetracycline Hydrochloride by Peroxymonosulfate Activation on Natural Manganese Sand Through Response Surface Methodology. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
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Degradation of chlortetracycline hydrochloride by peroxymonosulfate activation on natural manganese sand through response surface methodology. (2022). PubMed. Retrieved January 21, 2026, from [Link]
-
Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. (1998). CORE. Retrieved January 21, 2026, from [Link]
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Degradation of Tetracycline Hydrochloride by a Novel CDs/g-C3N4/BiPO4 under Visible-Light Irradiation: Reactivity and Mechanism. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water. (2009). PubMed. Retrieved January 21, 2026, from [Link]
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Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. (2018). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography. (1982). PubMed. Retrieved January 21, 2026, from [Link]
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Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide. (2022). PubMed. Retrieved January 21, 2026, from [Link]
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Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). (n.d.). Ministry of Health, Labour and Welfare, Japan. Retrieved January 21, 2026, from [Link]
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Modifications to the Official Method for Testing Chlortetracycline HC1 in Animal Feeds. (1989). Journal of AOAC International. Retrieved January 21, 2026, from [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics. Retrieved January 21, 2026, from [Link]
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A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]
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Oxidation of chlortetracycline and its isomers by Botrytis aclada laccase in the absence of mediators: pH dependence and identification of transformation products by LC-MS. (2023). PubMed. Retrieved January 21, 2026, from [Link]
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A Critical Review of Properties and Analytical Methods for the Determination of Oxytetracyline in Biological and Pharmaceutical. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of Anhydro Chlortetracycline Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Foreword: The Analytical Imperative for Characterizing Tetracycline Degradants
Anhydro chlortetracycline hydrochloride is a primary acid-catalyzed degradation product of chlortetracycline, a broad-spectrum antibiotic widely used in human and veterinary medicine.[1][2] Its formation involves the irreversible dehydration of the parent molecule, leading to a structurally distinct compound with altered biological and toxicological properties.[3] The presence of anhydro chlortetracycline as an impurity in pharmaceutical formulations is strictly regulated, as certain tetracycline degradants have been associated with adverse effects. Therefore, its accurate identification and quantification are critical for ensuring the safety, quality, and efficacy of chlortetracycline-based drug products.
This guide provides an in-depth technical overview of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy—as applied to the definitive characterization of anhydro chlortetracycline hydrochloride. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's structure is the foundation for interpreting spectroscopic data.
-
Systematic Name: (4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride[4]
-
Molecular Weight: 497.3 g/mol [4]
Below is a diagram illustrating the chemical structure, which is essential for assigning signals in the NMR spectrum.
Caption: Chemical structure of anhydro chlortetracycline.
UV-Vis Spectroscopic Characterization
Principle of Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For anhydro chlortetracycline, the absorption is dictated by its extensive conjugated system of π-electrons spanning the fused ring structure. This aromatic, polyketide-derived chromophore gives rise to characteristic high-intensity π→π* electronic transitions.[6] The position and intensity of the absorption maxima (λmax) are highly sensitive to the molecular structure and solvent environment, making UV-Vis an excellent tool for identification and quantification. The formation of the anhydro- derivative from chlortetracycline creates a more extended conjugated system, resulting in a bathochromic (red) shift of the principal absorption bands, a key feature used in its detection.[1]
Experimental Protocol: UV-Vis Analysis
Rationale: The choice of solvent is critical. A dilute acidic medium, such as 0.01 M hydrochloric acid, is preferred to ensure complete dissolution and to maintain the protonated state of the molecule, leading to sharp and reproducible spectral features. This is a common practice for tetracycline analysis as outlined in various pharmacopeial methods.[7]
-
Solvent Preparation: Prepare a solution of 0.01 M Hydrochloric Acid (HCl) using analytical grade HCl and deionized water.
-
Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of anhydro chlortetracycline hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with 0.01 M HCl to obtain a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Transfer 5.0 mL of the Standard Stock Solution to a 50 mL volumetric flask and dilute to volume with 0.01 M HCl. This yields a working concentration of approximately 10 µg/mL.
-
Sample Preparation: Prepare the sample containing the analyte to achieve a final theoretical concentration of ~10 µg/mL in 0.01 M HCl. If the sample is a solid, follow the procedure in step 2. If it is a liquid, dilute accordingly.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.
-
Set the wavelength range for scanning from 200 nm to 600 nm.
-
-
Data Acquisition:
-
Use 0.01 M HCl as the blank to zero the instrument.
-
Record the UV-Vis spectrum of the Working Standard Solution.
-
Record the UV-Vis spectrum of the Sample Preparation.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Compare the spectrum of the sample to that of the reference standard.
Expected Data and Interpretation
The UV-Vis spectrum of anhydro chlortetracycline is distinct from its parent compound, chlortetracycline. The dehydration reaction extends the conjugation, causing a significant shift in the absorption bands. While chlortetracycline exhibits a primary absorption maximum around 375 nm, anhydro chlortetracycline shows a strong absorption at a higher wavelength.
| Spectroscopic Parameter | Expected Value | Chromophoric Origin |
| Primary λmax | ~420 - 440 nm | Extended π→π* transition of the BCD ring system |
| Secondary λmax | ~260 - 270 nm | π→π* transition of the A ring chromophore |
| Tertiary λmax | ~350 nm | Additional π→π* transitions within the conjugated system |
Note: Exact λmax values can vary slightly depending on the solvent and the specific instrumentation used. The key diagnostic feature is the intense absorption band above 400 nm, which is characteristic of the anhydro form.[1]
NMR Spectroscopic Characterization
Principle of Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating detailed molecular structure.[8] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong external magnetic field. The precise resonance frequency of each nucleus, known as its chemical shift (δ), is influenced by its local electronic environment. This allows for the differentiation of chemically distinct atoms within the molecule. Furthermore, through-bond interactions between neighboring nuclei (spin-spin coupling) provide valuable information about molecular connectivity. For a complex molecule like anhydro chlortetracycline, 2D NMR techniques (e.g., COSY, HSQC) may be employed for complete assignment, though 1D ¹H and ¹³C spectra provide a definitive fingerprint.
Experimental Protocol: NMR Analysis
Rationale: The choice of a deuterated solvent is paramount to avoid overwhelming solvent signals in ¹H NMR.[9] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for tetracyclines due to its high dissolving power for these moderately polar, salt-form compounds. Tetramethylsilane (TMS) is added as an internal reference standard to calibrate the chemical shift scale to 0.00 ppm.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of anhydro chlortetracycline hydrochloride into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS.
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16-64) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra correctly.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the spectra by setting the TMS signal to 0.00 ppm.
-
Expected Data and Interpretation
The NMR spectra of anhydro chlortetracycline are complex but contain a wealth of structural information. The ¹H NMR spectrum is particularly informative for confirming the key structural features.
| Proton (¹H) Signal | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Key Structural Information |
| Aromatic H (H-8, H-9) | 7.0 - 7.8 | Doublets (d) | Confirms the aromatic D-ring structure. The presence of the C7-chloro substituent alters the pattern from a typical tetracycline.[10] |
| C4-H | ~4.6 | Singlet (s) or broad singlet | Diagnostic proton adjacent to the dimethylamino group.[10] |
| N(CH₃)₂ | 2.7 - 3.0 | Singlet (s) | Characteristic signal for the dimethylamino group. |
| C6-CH₃ | ~2.6 | Singlet (s) | The deshielding effect of the aromatic ring system causes a downfield shift compared to the parent chlortetracycline.[10] |
| C5-H₂ | 2.0 - 3.5 | Multiplets (m) | Aliphatic protons of the A-ring. |
| Amide (-CONH₂) | 8.5 - 9.5 | Broad singlets (br s) | Exchangeable protons of the primary amide. |
| Hydroxyl (-OH) | 9.0 - 15.0 | Broad singlets (br s) | Highly deshielded, exchangeable phenolic and enolic protons. |
Note: The presence of epimers (e.g., 4-epi-anhydro-chlortetracycline) can lead to the appearance of duplicate signals of lower intensity for key resonances like the C4-H and C6-CH₃.[10]
The ¹³C NMR spectrum will show signals corresponding to all 22 carbon atoms in the molecule, with carbonyl carbons appearing far downfield (>160 ppm) and aliphatic carbons appearing upfield.
Integrated Spectroscopic Workflow
For unambiguous characterization, UV-Vis and NMR spectroscopy are used in a complementary workflow. UV-Vis provides a rapid confirmation of the characteristic chromophore, while NMR delivers the definitive structural proof.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of anhydro chlortetracycline hydrochloride is a multi-faceted process where UV-Vis and NMR spectroscopy provide complementary and definitive information. UV-Vis spectroscopy serves as a rapid and sensitive method to confirm the presence of the unique, extended chromophore of the anhydro- form, distinguished by its strong absorbance maximum above 400 nm. NMR spectroscopy, particularly ¹H NMR, offers unequivocal structural proof by mapping the molecular framework and identifying key functional groups and stereochemical features. Together, these techniques form a robust analytical foundation for the identification, quantification, and quality control of this critical chlortetracycline degradant, upholding the standards of pharmaceutical integrity.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54710411, Anhydro Chlortetracycline Hydrochloride. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54693278, Anhydrochlortetracycline. Available at: [Link]
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University of Reading (n.d.). NMR Sample Preparation. Available at: [Link]
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An In-depth Technical Guide to the Comparative Biological Activity of Chlortetracycline and its Anhydro-Derivative
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Beyond the Parent Compound
Chlortetracycline (CTC), the first discovered member of the tetracycline class of antibiotics, has been a cornerstone of human and veterinary medicine for decades.[1][2] Its broad-spectrum activity is attributed to its ability to inhibit bacterial protein synthesis.[1] However, under acidic conditions, CTC can undergo dehydration to form anhydrochlortetracycline (aCTC), a degradation product with a significantly altered biological profile.[3][4] This guide provides a detailed technical comparison of the biological activities of CTC and aCTC, moving beyond a simple parent-versus-degradant view to offer a nuanced understanding of their distinct mechanisms, potencies, and toxicological profiles. For researchers in drug development and antimicrobial resistance, understanding these differences is critical for assessing the efficacy and safety of CTC-based therapies and for exploring the potential of tetracycline analogs.
Structural Foundation of Altered Activity
The functional divergence between CTC and aCTC originates from a single, critical structural modification: the irreversible loss of a hydroxyl group at the C6 position, leading to the formation of a double bond between C5a and C6. This transformation from the hydroaromatic naphthacene carboxamide core of CTC to the more aromatic structure of aCTC fundamentally changes the molecule's three-dimensional conformation and electronic distribution.
Figure 1. Chemical structures of Chlortetracycline (left) and its acid-degradation product, Anhydrochlortetracycline (right), highlighting the key structural difference.
This structural alteration is not trivial; it directly impacts how the molecule interacts with its biological targets, leading to profound differences in antibacterial efficacy and cellular toxicity.
Comparative Mechanism of Action: A Shift in Primary Target
While both compounds belong to the tetracycline family, their primary modes of action diverge significantly.
Chlortetracycline: The Canonical Ribosome Inhibitor
CTC exerts its bacteriostatic effect through a well-established mechanism: it binds reversibly to the 30S ribosomal subunit in bacteria.[1] This binding physically obstructs the aminoacyl-tRNA from accessing the A-site of the ribosome, thereby halting the elongation of the polypeptide chain and effectively shutting down protein synthesis.[1][2] This targeted action against a process vital for bacterial proliferation, but distinct from mammalian cytoplasmic ribosomes, forms the basis of its selective toxicity and therapeutic utility.
Caption: Mechanism of Chlortetracycline (CTC) action on bacterial protein synthesis.
Anhydrochlortetracycline: A Poor Ribosomal Inhibitor with a Different Agenda
In stark contrast, aCTC is a poor inhibitor of protein synthesis.[3] The structural change significantly diminishes its binding affinity for the 30S ribosome. Instead, evidence suggests that aCTC and similar "class 2" tetracycline analogs act primarily on the cytoplasmic membrane.[] While the precise mechanism is less defined than for CTC, this interaction is thought to disrupt membrane integrity and vital functions like macromolecular synthesis, representing a mode of action entirely distinct from classical tetracyclines.[]
Interestingly, this altered mechanism can lead to retained or even enhanced potency against some tetracycline-resistant bacteria.[6] Strains expressing ribosomal protection proteins, which effectively shield the ribosome from CTC, may still be susceptible to the membrane-disrupting effects of aCTC.[][6]
Antimicrobial Potency: A Quantitative Comparison
The most direct measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC)—the lowest concentration required to inhibit visible bacterial growth. A comparison of MIC values reveals a dramatic drop in broad-spectrum antibacterial activity for aCTC compared to its parent compound.
| Compound | Staphylococcus aureus | Escherichia coli | Enterococcus faecium |
| Chlortetracycline (CTC) | ~0.19 µg/mL[7] | ~2 µg/mL[7] | Potent |
| Anhydrochlortetracycline (aCTC) | Minor activity[3] | Reduced susceptibility in resistant strains[] | Reduced susceptibility in resistant strains[] |
| Note: Exact MIC values can vary based on the specific strain and testing conditions. This table represents a qualitative summary of reported activities. |
While CTC is potent against a wide range of Gram-positive and Gram-negative bacteria, aCTC demonstrates only minor antimicrobial activity against many common strains.[3][7] However, its ability to circumvent certain resistance mechanisms means it can show surprising potency against specific CTC-resistant isolates.[][6]
Toxicological Profile: The Critical Safety Distinction
From a drug development perspective, the most critical difference lies in their toxicity. While CTC is generally well-tolerated, its degradation products, including aCTC and particularly its epimer, 4-epi-anhydro-chlortetracycline (EACTC), are associated with significant toxicity.
-
Chlortetracycline (CTC): Considered safe for therapeutic use, with primary side effects being gastrointestinal disturbances and photosensitivity.[8] In vitro studies show it can be hepatotoxic at high concentrations.[9]
-
Anhydrochlortetracycline (aCTC): Studies on rats have shown that aCTC itself did not cause significant toxic effects on body weight, organ weight, or key blood markers after 90 days of treatment at 10 mg/kg.[10] However, its epimer, EACTC, exhibited significant toxicity, causing damage to liver and kidney tissues.[10] The degradation of tetracyclines has been historically linked to Fanconi-like syndrome, a reversible renal dysfunction, with anhydro-4-epi-tetracycline identified as a causative agent.[10]
This stark difference in toxicity underscores the importance of preventing CTC degradation in pharmaceutical formulations. The presence of aCTC and its related epimers is a critical quality attribute that must be strictly controlled.
Experimental Protocols for Comparative Analysis
To empower researchers to conduct their own comparative studies, this section provides validated, step-by-step protocols for key assays.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provides a quantitative measure of antimicrobial potency.[11]
Objective: To determine the lowest concentration of CTC and aCTC that inhibits the visible growth of a target bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., E. coli ATCC 25922) standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of CTC and aCTC hydrochloride in a suitable solvent (e.g., sterile deionized water)
-
Multichannel pipette
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Procedure:
-
Prepare Drug Dilutions: In a 96-well plate, perform a two-fold serial dilution of the CTC and aCTC stock solutions in CAMHB to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.06 µg/mL).
-
Inoculate: Dilute the 0.5 McFarland bacterial suspension so that after addition to the wells, the final concentration is approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the drug dilutions.
-
Controls: Include a positive control well (bacteria in broth, no drug) and a negative control well (broth only, no bacteria) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient atmosphere.
-
Reading: The MIC is the lowest drug concentration at which there is no visible turbidity (growth).
Protocol: In Vitro Cytotoxicity via MTT Assay
This colorimetric assay assesses the impact of the compounds on the metabolic activity of mammalian cell lines, serving as a proxy for cell viability.[12]
Objective: To compare the cytotoxic effects of CTC and aCTC on a mammalian cell line (e.g., HepG2 human liver cells).
Materials:
-
96-well cell culture plates
-
HepG2 cells (or other desired cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CTC and aCTC in culture medium and replace the existing medium in the wells with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[12]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells. Calculate cell viability as a percentage relative to the untreated control.
Conclusion and Future Perspectives
The biological activity of anhydrochlortetracycline is not merely a weaker version of its parent compound; it is fundamentally different.
-
Activity: CTC is a potent, broad-spectrum inhibitor of bacterial protein synthesis. aCTC is a poor protein synthesis inhibitor but possesses a distinct mode of action, likely targeting the cell membrane, which can be effective against certain CTC-resistant bacteria.[3][][6]
-
Toxicity: The degradation of CTC to aCTC and its epimers is a critical safety concern, as these byproducts are associated with potential renal and hepatic toxicity.[10]
For drug development professionals, this necessitates stringent control over the stability of CTC formulations. For researchers, the unique properties of aCTC, such as its ability to overcome certain resistance mechanisms and its use as an effector in gene expression systems, present intriguing avenues for future investigation.[13] A deeper understanding of the membrane-interaction mechanism of aCTC could pave the way for novel antibiotic designs that are less susceptible to traditional resistance pathways.
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Anhydrochlortetracycline Hydrochloride: A Technical Guide to its Role as a Tetracycline Impurity Standard
Abstract
This technical guide provides an in-depth analysis of anhydrochlortetracycline hydrochloride (ACTC-HCl), a critical degradation impurity of chlortetracycline and a significant process-related impurity in tetracycline-class antibiotics. Addressed to researchers, analytical scientists, and drug development professionals, this document elucidates the formation, physicochemical properties, and analytical quantification of ACTC. We present the scientific rationale for utilizing certified ACTC-HCl as a reference standard, essential for robust analytical method development, validation, and routine quality control in the pharmaceutical industry. A field-proven High-Performance Liquid Chromatography (HPLC) protocol is detailed, underscoring the practical application of this standard in ensuring the safety, efficacy, and stability of tetracycline-based drug products.
Introduction: The Critical Role of Impurity Profiling in Tetracycline Antibiotics
The tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting bacterial protein synthesis[1]. Their clinical and veterinary utility is well-established; however, their chemical structure is susceptible to degradation under various conditions, leading to the formation of impurities. These impurities can be inactive, have reduced efficacy, or, in some cases, be toxic. Anhydrochlortetracycline (ACTC) is a prominent degradation product formed from chlortetracycline via acid-catalyzed dehydration[2]. Given that outdated tetracycline products have been associated with toxicity, rigorous monitoring and control of degradation impurities like ACTC are paramount for regulatory compliance and patient safety.
The use of a well-characterized, high-purity analytical standard is the cornerstone of accurately identifying and quantifying such impurities[3]. Anhydrochlortetracycline hydrochloride, as a stable salt form, serves this purpose, enabling laboratories to develop and validate analytical methods that can reliably detect and measure this specific impurity in active pharmaceutical ingredients (APIs) and finished drug products[4].
Physicochemical Properties and Formation of Anhydrochlortetracycline HCl
Chemical Identity and Characteristics
Anhydrochlortetracycline is the dehydrated analogue and a known impurity of Chlortetracycline[1]. It is typically available as a hydrochloride salt to enhance solubility and stability for its use as a reference material[1]. It presents as a yellow to orange solid or crystalline powder[1]. While structurally related to its parent compound, the formation of the anhydro-aromatic ring system significantly reduces its antimicrobial activity, as its primary target is no longer the bacterial ribosome[2][].
Summary of Physicochemical Data
The key properties of Anhydrochlortetracycline Hydrochloride are summarized below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 65490-24-6 | [2][6][7] |
| Molecular Formula | C₂₂H₂₁ClN₂O₇ · HCl | [2][7] |
| Molecular Weight | 497.3 g/mol | [2][7] |
| Appearance | Yellow to Orange Solid/Crystalline Powder | [1] |
| Melting Point | >208°C | [] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [2] |
| Category | Tetracycline Impurity, Analytical Standard | [6][8] |
Mechanism of Formation: Acid-Catalyzed Dehydration
The conversion of chlortetracycline (CTC) to anhydrochlortetracycline is an irreversible chemical transformation that occurs under acidic conditions, particularly at a pH below 3, and can be accelerated by heat[2][9]. The reaction involves the elimination of a water molecule from the C6 hydroxyl group and the C5a hydrogen, leading to the formation of a new aromatic ring. This structural rearrangement is significant as it renders the molecule more stable but therapeutically less active.
The causality for this reaction lies in the protonation of the C6 hydroxyl group under acidic conditions, which transforms it into a good leaving group (H₂O). Subsequent abstraction of the adjacent proton and electron rearrangement results in the aromatization of the C ring of the tetracycline core.
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Methodological & Application
Application Note: The Strategic Use of Anhydrochlortetracycline Hydrochloride as a Negative Control in Antibiotic Assays
Introduction: The Imperative for Rigorous Controls in Antibiotic Research
In the landscape of antibiotic discovery and development, the accuracy and reproducibility of experimental data are paramount. A cornerstone of robust assay design is the inclusion of appropriate controls. Negative controls, in particular, are essential for establishing a baseline, ensuring that the observed effects are due to the active compound and not a result of experimental artifacts such as solvent effects or non-specific interactions. For assays involving tetracycline-class antibiotics, an ideal negative control is a molecule that is structurally analogous to the active antibiotic but devoid of significant antimicrobial activity. Anhydrochlortetracycline hydrochloride emerges as a superior candidate for this role, offering a chemically relevant baseline for interpreting the efficacy of its parent compound, chlortetracycline, and other tetracycline derivatives.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and practical application of anhydrochlortetracycline hydrochloride as a negative control in various antibiotic susceptibility assays.
Scientific Rationale: Why Anhydrochlortetracycline?
The utility of anhydrochlortetracycline hydrochloride as a negative control is rooted in its structural and functional relationship with chlortetracycline.
Mechanism of Action of Tetracyclines:
Tetracycline antibiotics, including chlortetracycline, exert their bacteriostatic effect by inhibiting protein synthesis.[1][2][3][4][5] They bind to the 30S ribosomal subunit in bacteria, which obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][4][5] This prevents the addition of amino acids to the growing polypeptide chain, effectively halting protein production and bacterial growth.[2][5]
The Inactivity of Anhydrochlortetracycline:
Anhydrochlortetracycline is a degradation product of chlortetracycline, formed via an acid-catalyzed dehydration reaction.[6] This process results in a critical structural modification that significantly diminishes its antibacterial properties. While retaining the core tetracyclic structure, this alteration renders anhydrochlortetracycline a poor inhibitor of protein synthesis.[6] Its antimicrobial activity is described as minor, making it an excellent tool to differentiate between specific antibiotic effects and non-specific chemical interactions in an assay.[6]
Diagram: Structural Comparison and Mechanism
Caption: Structural and functional differences between chlortetracycline and anhydrochlortetracycline.
Data Presentation: Comparative Profile
The following table summarizes the key differences between chlortetracycline hydrochloride and its anhydro- derivative, highlighting the suitability of the latter as a negative control.
| Feature | Chlortetracycline Hydrochloride | Anhydrochlortetracycline Hydrochloride | Rationale for Negative Control |
| Primary Function | Broad-spectrum antibiotic | Inactive degradation product | Lacks significant biological effect on bacterial growth. |
| Mechanism of Action | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[1][2][3][4][5] | Poor inhibitor of protein synthesis.[6] | Provides a baseline for non-specific interactions. |
| Antimicrobial Activity | Potent bacteriostatic agent. | Minor to negligible antimicrobial activity.[6] | Will not inhibit bacterial growth at concentrations where the active compound is effective. |
| Typical MIC | Low µg/mL range against susceptible bacteria. | >128 µg/mL | Demonstrates a clear distinction in potency. |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ · HCl | C₂₂H₂₁ClN₂O₇ · HCl | Structural similarity ensures comparable physicochemical properties in assay media. |
Experimental Protocols
This section provides detailed methodologies for the preparation and use of anhydrochlortetracycline hydrochloride as a negative control in standard antibiotic susceptibility assays.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for accurate and reproducible results.
Materials:
-
Anhydrochlortetracycline hydrochloride (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), absolute
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Solvent Selection: Anhydrochlortetracycline hydrochloride is soluble in DMSO (approx. 10 mg/mL) and ethanol (approx. 2 mg/mL). DMSO is often preferred for achieving higher stock concentrations.
-
Calculation: Determine the required mass of anhydrochlortetracycline hydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mg/mL).
-
Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
-
Weighing: Accurately weigh the calculated amount of anhydrochlortetracycline hydrochloride in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO or absolute ethanol to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution in amber vials at -20°C to protect from light. Under these conditions, the stock solution is stable for at least two years. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing anhydrochlortetracycline hydrochloride stock solutions.
Application in Broth Microdilution (MIC) Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an active antibiotic in parallel with an anhydrochlortetracycline hydrochloride negative control.
Materials:
-
Anhydrochlortetracycline hydrochloride stock solution (e.g., 10 mg/mL in DMSO)
-
Active tetracycline antibiotic stock solution (e.g., chlortetracycline)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (e.g., E. coli, S. aureus)
-
Multichannel pipette
Protocol:
-
Plate Setup: Designate rows in the 96-well plate for the active antibiotic, the anhydrochlortetracycline negative control, a growth control (no compound), and a sterility control (no bacteria).
-
Serial Dilutions:
-
Prepare a working solution of anhydrochlortetracycline hydrochloride and the active antibiotic by diluting the stock solutions in CAMHB.
-
Perform a two-fold serial dilution of both the active antibiotic and the anhydrochlortetracycline negative control across the designated rows of the microtiter plate. The concentration range for the negative control should mirror that of the active antibiotic.
-
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add this inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation:
-
Active Antibiotic: The MIC is the lowest concentration that shows no visible bacterial growth.
-
Anhydrochlortetracycline Negative Control: Visible bacterial growth should be observed in all wells, comparable to the growth control wells. The absence of growth inhibition confirms that the compound is inactive at the tested concentrations.
-
Controls: The growth control should show turbidity, and the sterility control should remain clear.
-
Application in Kirby-Bauer Disk Diffusion Assay
Objective: To visually demonstrate the lack of antimicrobial activity of anhydrochlortetracycline hydrochloride compared to an active tetracycline antibiotic.
Materials:
-
Anhydrochlortetracycline hydrochloride solution (prepared from stock)
-
Sterile blank paper disks
-
Active tetracycline antibiotic disks (e.g., chlortetracycline 30 µg)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Forceps
Protocol:
-
Disk Preparation: Impregnate sterile blank paper disks with a known amount of anhydrochlortetracycline hydrochloride solution. A common approach is to apply 20 µL of a 1.5 mg/mL solution to achieve a 30 µ g/disk concentration, matching the standard for active antibiotics. Allow the disks to dry completely in a sterile environment.
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum, removing excess liquid by pressing against the inside of the tube. Swab the entire surface of an MHA plate to create a confluent lawn of bacteria.
-
Disk Placement: Using sterile forceps, place the prepared anhydrochlortetracycline disk and a commercial chlortetracycline disk onto the inoculated MHA plate. Ensure disks are firmly in contact with the agar and are spaced sufficiently apart.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Result Interpretation:
-
Active Antibiotic: A clear zone of inhibition will be visible around the chlortetracycline disk.
-
Anhydrochlortetracycline Negative Control: No significant zone of inhibition should be observed around the anhydrochlortetracycline disk. The bacterial lawn should grow up to the edge of the disk.
-
Conclusion
The integration of anhydrochlortetracycline hydrochloride as a negative control is a critical step in validating the results of antibiotic susceptibility testing for tetracycline-class compounds. Its structural similarity to active tetracyclines, combined with its negligible antimicrobial activity, provides an unambiguous baseline for assessing true antibiotic efficacy. By following the protocols outlined in this application note, researchers can enhance the scientific rigor of their assays, leading to more reliable and interpretable data in the pursuit of novel antimicrobial therapies.
References
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Picmonic. (n.d.). Tetracycline Mechanism. Retrieved January 20, 2026, from [Link]
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Wikipedia. (2024). Tetracycline antibiotics. Retrieved January 20, 2026, from [Link]
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Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]
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Patsnap. (2024). What is the mechanism of Tetracycline Hydrochloride? Retrieved January 20, 2026, from [Link]
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-
Takara Bio. (n.d.). Anhydrotetracycline. Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Utilizing Anhydrochlortetracycline Hydrochloride to Investigate Bacterial Efflux Pump Mechanisms
Introduction: The Imperative of Understanding Bacterial Efflux
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary defense mechanism employed by bacteria against antibiotics is the active extrusion of these compounds via efflux pumps.[1][2] These membrane-bound protein complexes act as cellular sentinels, recognizing and expelling a wide array of structurally diverse toxic substances, thereby reducing intracellular drug concentrations to sub-lethal levels.[3][4] Among the most clinically significant are the Resistance-Nodulation-Division (RND) family pumps, such as AcrAB-TolC in Escherichia coli, which form a tripartite system spanning the inner and outer membranes of Gram-negative bacteria.[5][6][7][8][9]
Understanding the substrate specificity and kinetics of these pumps is crucial for developing novel therapeutic strategies, such as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics.[1][7] Tetracycline and its derivatives have long served as valuable chemical probes in these investigations. Anhydrochlortetracycline hydrochloride (AHTC-HCl), a degradation product of chlortetracycline, is a useful tool in this context.[10][] While it possesses minimal intrinsic antimicrobial activity due to its poor inhibition of protein synthesis, this characteristic makes it an excellent candidate for studying efflux mechanisms without the confounding variable of strong bactericidal or bacteriostatic effects.[10] This guide provides a detailed framework and experimental protocols for using AHTC-HCl to characterize bacterial efflux pump activity.
Core Principles: AHTC-HCl as an Efflux Pump Substrate
AHTC-HCl's utility in efflux research stems from its role as a competitive substrate. It is recognized and transported by specific tetracycline efflux pumps, such as TetA from the Major Facilitator Superfamily (MFS), and can also compete with other compounds for transport by broad-spectrum pumps like AcrAB-TolC.[12][13][14][15] This competitive interaction forms the basis of two primary investigative approaches:
-
Fluorescence-Based Competition Assays: In these assays, AHTC-HCl competes with a fluorescent dye that is a known efflux pump substrate. By inhibiting the efflux of the dye, AHTC-HCl causes an increase in intracellular fluorescence, which can be monitored in real-time.[12][13]
-
Minimum Inhibitory Concentration (MIC) Shift Assays: The contribution of a specific efflux pump to the extrusion of AHTC-HCl can be quantified by comparing its MIC in a wild-type bacterial strain versus a mutant strain lacking the efflux pump gene (e.g., ΔacrB). A significant decrease in the MIC for the mutant strain confirms that AHTC-HCl is a substrate of that pump.[14]
The general workflow for studying efflux involves comparing the accumulation or retention of a substrate in efflux-competent versus efflux-deficient cells.
Caption: Conceptual model of substrate accumulation in efflux-competent vs. deficient cells.
Protocol 1: Real-Time Efflux Competition Assay using a Fluorescent Substrate
This protocol measures the ability of AHTC-HCl to compete with a fluorescent dye, such as Nile Red, for efflux by the AcrAB-TolC pump. A reduction in the rate of dye extrusion in the presence of AHTC-HCl indicates competition.
Workflow Diagram
Caption: Workflow for the real-time fluorescence-based efflux competition assay.
A. Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Anhydrochlortetracycline HCl (AHTC-HCl) | Major Chemical Supplier | Store at -20°C, protected from light and moisture.[16] Prepare fresh stock solutions. |
| E. coli Strains | ATCC / Lab Stock | Wild-type (e.g., K-12) and an isogenic efflux pump knockout (e.g., ΔacrB). |
| Luria-Bertani (LB) Broth | Standard Supplier | For bacterial culture. |
| Phosphate-Buffered Saline (PBS) | Standard Supplier | pH 7.4, for washing cells. |
| Carbonyl Cyanide m-chlorophenylhydrazone (CCCP) | Sigma-Aldrich, etc. | Proton motive force inhibitor. Prepare a 10 mM stock in DMSO. Handle with care.[12] |
| Nile Red | Invitrogen, etc. | Fluorescent substrate. Prepare a 1 mM stock in DMSO. |
| D-Glucose | Standard Supplier | Energy source to restart pumps. Prepare a 20% (w/v) stock in water.[17] |
| 96-well Black, Clear-Bottom Plates | Corning, Greiner | For fluorescence measurements. |
| Plate Reader | Various | With fluorescence detection capabilities (e.g., Ex/Em 544/650 nm for Nile Red).[13] |
B. Step-by-Step Protocol
-
Culture Preparation: Inoculate 50 mL of LB broth with single colonies of the wild-type and ΔacrBE. coli strains. Grow overnight at 37°C with shaking (200 rpm) to reach stationary phase.[12]
-
Cell Harvesting: Centrifuge the cultures at 4,000 x g for 10 minutes. Discard the supernatant and wash the cell pellets twice with 25 mL of PBS.
-
De-energization: Resuspend the cell pellets in PBS to an OD₆₀₀ of 0.4. Add CCCP to a final concentration of 10 µM. Incubate at room temperature for 15 minutes to deplete the proton motive force.[12][13]
-
Dye Loading: Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM. Incubate for 60 minutes at room temperature in the dark to allow for maximum dye accumulation.
-
Competitor Addition: Aliquot the cell suspension into microcentrifuge tubes. Add AHTC-HCl to the desired final concentrations (e.g., a range from 10 to 100 µM). For the control, add an equivalent volume of the vehicle (e.g., water or DMSO).
-
Plate Preparation: Transfer 180 µL of each cell suspension to the wells of a 96-well black, clear-bottom plate.
-
Efflux Initiation: Place the plate in the plate reader. Set the kinetic read parameters (e.g., read every 15 seconds for 5 minutes). To initiate efflux, program the reader's injector to add 20 µL of 20% glucose to each well (final concentration 2%).[12][17]
-
Fluorescence Monitoring: Immediately begin recording the fluorescence (Excitation: 544 nm, Emission: 650 nm for Nile Red) over time.[13] The fluorescence will decrease as the dye is pumped out of the cells.
C. Data Analysis & Expected Results
The resulting data will be a series of fluorescence decay curves. The rate of efflux is inversely proportional to the slope of the curve. In the presence of a competitor like AHTC-HCl, the efflux of Nile Red will be slower, resulting in a less steep curve. The ΔacrB strain should show minimal to no decrease in fluorescence, confirming the dye is a substrate of the pump.
| Condition | Initial Fluorescence (RFU) | Final Fluorescence (RFU) | Efflux Rate (Slope) | Interpretation |
| WT + Vehicle | 8500 | 3000 | -18.3 | Baseline efflux rate of Nile Red. |
| WT + 50 µM AHTC-HCl | 8450 | 5500 | -9.8 | Slower efflux; AHTC-HCl is competing with Nile Red for the pump. |
| ΔacrB + Vehicle | 8600 | 8400 | -0.7 | Negligible efflux; confirms Nile Red is an AcrB substrate. |
| ΔacrB + 50 µM AHTC-HCl | 8550 | 8350 | -0.6 | No efflux, as expected. |
Protocol 2: Minimum Inhibitory Concentration (MIC) Shift Assay
This protocol determines if AHTC-HCl is a substrate of a specific efflux pump by comparing its MIC against a wild-type strain and a pump knockout mutant. A >4-fold decrease in MIC for the knockout strain is considered significant.[18]
Logical Interpretation Diagram
Caption: Decision tree for interpreting MIC shift assay results.
A. Materials and Reagents
| Reagent/Material | Notes |
| Anhydrochlortetracycline HCl (AHTC-HCl) | Prepare a concentrated stock solution (e.g., 1024 µg/mL) in water. |
| E. coli Strains | Wild-type and relevant knockout strains (e.g., ΔacrB, ΔtetA). |
| Mueller-Hinton Broth (MHB) | Standard medium for antibiotic susceptibility testing. |
| 96-well Clear, U-bottom Plates | For broth microdilution. |
| Spectrophotometer | To standardize bacterial inoculum. |
B. Step-by-Step Protocol
-
Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in fresh MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 11. Add 100 µL of the AHTC-HCl working solution (e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no drug.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of AHTC-HCl that completely inhibits visible bacterial growth.
C. Data Analysis & Expected Results
Compare the MIC values obtained for the wild-type and knockout strains. A significant drop in the MIC for the knockout strain indicates its pump is responsible for extruding AHTC-HCl.
| Bacterial Strain | AHTC-HCl MIC (µg/mL) | Fold Change (vs. WT) | Interpretation |
| Wild-Type (WT) | 128 | - | Baseline tolerance. |
| ΔacrB Mutant | 16 | 8-fold decrease | AHTC-HCl is a substrate of the AcrAB-TolC pump. |
| ΔtetA Mutant | 4 | 32-fold decrease | AHTC-HCl is a strong substrate of the TetA pump. |
Reagent Preparation & Storage
-
AHTC-HCl Stock Solution: Due to its sensitivity to light and moisture, AHTC-HCl powder should be stored at -20°C in a desiccated container.[16] Prepare stock solutions (e.g., 10 mg/mL in sterile deionized water) fresh for each experiment. Filter-sterilize through a 0.22 µm filter.
-
CCCP Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in small aliquots at -20°C, protected from light. CCCP is toxic; handle with appropriate personal protective equipment.
-
Fluorescent Dye Stocks: Prepare 1 mM stock solutions of Nile Red or Ethidium Bromide in DMSO. Store at -20°C in the dark.
Critical Considerations & Troubleshooting
-
Compound Autofluorescence: Before conducting competition assays, test AHTC-HCl alone at the highest concentration used to ensure it does not have intrinsic fluorescence at the wavelengths used for the reporter dye.[13]
-
Cytotoxicity: Ensure that the concentrations of AHTC-HCl and any inhibitors (like CCCP) used in real-time efflux assays are sub-inhibitory to avoid impacting cell viability, which could affect pump function.[18] Determine the MIC of CCCP for your strains beforehand.
-
Energy Source: The choice of energy source to re-energize pumps may vary. While glucose is common for fermenting bacteria like E. coli, it is unsuitable for non-fermenting species like Pseudomonas aeruginosa.[19]
-
Strain Specificity: The activity and substrate profile of efflux pumps can vary significantly between bacterial species and even between strains. Always use isogenic wild-type and knockout pairs for accurate comparisons.
References
-
Du, D., Wang-Kan, X., Neuberger, A., et al. (2018). Structures of the AcrAB-TolC multidrug efflux pump. Nature, 562(7727), 412–417. [Link]
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Alav, I., Kobylka, J., Kuth, M.S., et al. (2021). AcrAB-TolC, a major efflux pump in Gram-negative bacteria: toward understanding its operation mechanism. BMB Reports, 54(1), 13–23. [Link]
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Shi, X., Wu, S., & Zhao, W. (2024). Structures and Efflux Mechanisms of the AcrAB-TolC Pump. Sub-cellular biochemistry, 107, 3–20. [Link]
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Wang, Z., Fan, G., Hryc, C.F., et al. (2017). An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump. eLife, 6, e24905. [Link]
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Blair, J.M.A., Richmond, G.E., & Piddock, L.J.V. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio, 7(4), e00840-16. [Link]
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Wang, Z., et al. (2017). An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump. eLife, 6. [Link]
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Opperman, T.J., Kwasny, S.M., Kim, H.S., et al. (2015). A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB. Antimicrobial Agents and Chemotherapy, 59(5), 2543–2550. [Link]
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Opperman, T. J., Kwasny, S. M., Kim, H. S., Nguyen, S. T., Houseweart, C., D'Souza, S., ... & Peet, N. P. (2015). A fluorescent microplate assay quantifies bacterial efflux and demonstrates two distinct compound binding sites in AcrB. Antimicrobial agents and chemotherapy, 59(5), 2543-2550. [Link]
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Amaral, L., Martins, A., Spengler, G., Molnar, J. (2013). Screening for Efflux Pump Systems of Bacteria by the New Acridine Orange Agar Method. In Vivo, 27(5), 559-64. [Link]
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Blair, J. M., Richmond, G. E., & Piddock, L. J. (2016). How to measure export via bacterial multidrug resistance efflux pumps. mBio, 7(4). [Link]
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Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2015). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. Methods in molecular biology (Clifton, N.J.), 1292, 133–144. [Link]
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Paixão, L., Rodrigues, L., Couto, I., et al. (2009). Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. Journal of Biological Engineering, 3, 18. [Link]
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Lázár, V., Pal SINGH, G., Spohn, R., et al. (2013). Compounds that select against the tetracycline resistance efflux pump. eLife, 2, e01076. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54710411, Anhydro Chlortetracycline Hydrochloride. [Link]
-
Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pumps in bacterial cell: mechanism of multidrug resistance to antibiotics. Journal of applied microbiology, 126(3), 664-673. [Link]
-
Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Emery Pharma Technical Note. [Link]
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Nishino, K., Yamasaki, S., Nakashima, R., & Hayashi-Nishino, M. (2021). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in microbiology, 12, 739493. [Link]
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Ong, C., Stavrinides, J., & Baek, K. (2016). Relation between tetR and tetA expression in tetracycline resistant Escherichia coli. BMC microbiology, 16, 49. [Link]
-
Gholami, M., Azizi, O., Shakib, P., et al. (2020). Tetracycline resistance mediated by tet efflux pumps in clinical isolates of Acinetobacter baumannii. BMC research notes, 13(1), 522. [Link]
-
Ranjbar, R., Memariani, H., & Sorurbakhsh, F. (2016). Investigation of Efflux-Mediated Tetracycline Resistance in Shigella Isolates Using the Inhibitor and Real Time Polymerase Chain Reaction Method. Iranian journal of pathology, 11(4), 398–407. [Link]
-
Singh, S., Singh, S. K., & Chowdhury, G. (2020). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Future science OA, 6(8), FSO497. [Link]
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protocol for anhydro chlortetracycline hydrochloride stock solution preparation and storage
Anhydro Chlortetracycline Hydrochloride: A Guide to Stock Solution Preparation and Storage
Authored by: A Senior Application Scientist
Introduction
Anhydro chlortetracycline hydrochloride (ACTC) is a key degradation product of chlortetracycline, a broad-spectrum antibiotic from the tetracycline class.[1] Formed under acidic conditions, ACTC serves as an important reference standard and impurity marker in pharmaceutical quality control and drug development.[1] While it exhibits significantly reduced antimicrobial activity compared to its parent compound due to poorer inhibition of protein synthesis, its accurate handling and preparation in solution are critical for reliable experimental outcomes.[1]
This comprehensive guide provides a detailed protocol for the preparation and storage of ACTC stock solutions. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each step to ensure solution integrity, stability, and experimental reproducibility.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is foundational to proper handling. ACTC is typically a yellow to orange crystalline powder that is known to darken upon exposure to light.[2]
Safety Precautions
While a specific Safety Data Sheet (SDS) for anhydro chlortetracycline hydrochloride may not classify it as hazardous, it is structurally related to chlortetracycline hydrochloride, which has known hazards.[3][4] Therefore, standard laboratory precautions are essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5]
-
Handling: Avoid creating dust when working with the solid powder.[4] Handle in a well-ventilated area or a chemical fume hood.
-
Exposure: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4] If inhaled, move to fresh air.[4]
Solubility and Stability Profile
The choice of solvent is critical and depends on the specific requirements of the downstream application.
-
Solubility: ACTC is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, and methanol.[1][6] It is only slightly soluble in water and aqueous buffers like PBS (approximately 0.25 mg/mL in PBS, pH 7.2).[2][6]
-
Stability: The solid form is stable for at least two years when stored correctly.[6] However, tetracycline-class antibiotics are susceptible to degradation in solution, influenced by factors like pH, light, and temperature. Aqueous solutions are particularly unstable and are not recommended for storage for more than one day.[6] Stock solutions in anhydrous organic solvents are more stable, especially when stored at low temperatures.[4][7]
| Property | Data | Source(s) |
| Molecular Formula | C₂₂H₂₁ClN₂O₇ • HCl | [1] |
| Molecular Weight | 497.3 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [8] |
| Solubility (Organic) | Soluble in DMSO (~10 mg/mL), DMF (~10 mg/mL), Ethanol (~2 mg/mL), Methanol | [1][6] |
| Solubility (Aqueous) | Slightly soluble in water; ~0.25 mg/mL in PBS (pH 7.2) | [2][6] |
| Storage (Solid) | -20°C, protected from light | [1][6] |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months (in anhydrous solvent) | [4][7] |
Protocol: Preparation of a 10 mM ACTC Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many research applications. The choice of DMSO as a solvent is based on its high solubilizing capacity for ACTC and its compatibility with many biological assays when diluted to a low final concentration (typically <0.5%).
Materials and Equipment
-
Anhydro chlortetracycline hydrochloride (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile, light-blocking if available)
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Optional: 0.22 µm syringe filter (PTFE membrane, for DMSO)
Workflow for ACTC Stock Solution Preparation
Caption: Workflow for preparing and storing anhydro chlortetracycline hydrochloride stock solution.
Step-by-Step Methodology
-
Calculations: Determine the mass of ACTC required.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock):
-
Mass (g) = (0.010 mol/L) × (0.001 L) × (497.3 g/mol ) = 0.00497 g
-
Mass (mg) = 4.97 mg
-
-
-
Weighing: On a calibrated analytical balance, carefully weigh out 4.97 mg of ACTC powder.
-
Rationale: Accurate weighing is crucial for achieving the desired final concentration. Tare the weigh paper or boat before adding the powder.
-
-
Transfer: Transfer the weighed powder into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Rationale: Using a sterile tube maintains the aseptic quality of the stock solution, which is critical for applications like cell culture.
-
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the ACTC powder.
-
Rationale: Anhydrous DMSO is used to minimize water content, as water can promote hydrolysis and degradation of tetracyclines over time.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly until all the powder is completely dissolved. The solution should be clear and yellow.
-
Rationale: Ensuring complete dissolution is essential for a homogenous stock solution and accurate downstream dilutions.
-
-
Sterile Filtration (Optional): If the stock solution is intended for use in sterile applications (e.g., cell culture) and was not prepared in a sterile environment, it should be sterilized.
-
Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a new sterile, light-blocking microcentrifuge tube.
-
Rationale: PTFE filters are recommended for organic solvents like DMSO. This step removes any potential microbial contamination.
-
Protocol: Storage and Handling of Stock Solutions
Proper storage is paramount to preserving the integrity and activity of the ACTC stock solution.
-
Aliquoting: Immediately after preparation, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can accelerate the degradation of the compound and introduce moisture into the stock solution. Using light-blocking tubes or wrapping tubes in aluminum foil provides additional protection.
-
-
Labeling: Clearly label each aliquot with the compound name ("ACTC"), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage Conditions:
-
Usage: When needed, remove a single aliquot from the freezer and thaw it at room temperature. Once thawed, use it for the experiment and discard any unused portion. Do not refreeze a thawed aliquot.
-
Rationale: This practice ensures that the compound's concentration and integrity are not compromised by repeated temperature changes.
-
References
- Google Patents.
-
MDPI. Polymers Enhance Chlortetracycline Hydrochloride Solubility. [Link]
-
ResearchGate. Degradation of Chlortetracycline Hydrochloride by Peroxymonosulfate Activation on Natural Manganese Sand Through Response Surface Methodology. [Link]
- Google Patents.CN101863797A - New process for preparing chlortetracycline hydrochloride.
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- 8. CAS 65490-24-6: Anhydrochlortetracycline hydrochloride [cymitquimica.com]
Application Note: A Robust HPLC-MS/MS Method for the Sensitive Quantification of Anhydro Chlortetracycline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of anhydro chlortetracycline hydrochloride (ACTC-HCl). Anhydro chlortetracycline is a critical degradation product of the antibiotic chlortetracycline (CTC), formed under acidic conditions.[1][] Its presence in pharmaceutical formulations is an indicator of product stability and must be carefully controlled. This protocol provides a comprehensive workflow, from sample preparation to method validation, designed to ensure accuracy and reliability in compliance with rigorous regulatory standards. The use of tandem mass spectrometry provides exceptional specificity, allowing for precise quantification even in complex sample matrices.
Introduction and Scientific Rationale
Chlortetracycline (CTC) is a broad-spectrum antibiotic from the tetracycline class, widely used in both human and veterinary medicine.[3] However, its chemical stability is a significant concern in pharmaceutical development. In the presence of acid, CTC undergoes a dehydration reaction, losing a water molecule to form anhydro chlortetracycline (ACTC).[1][] This impurity is not only microbiologically inactive but can also be associated with potential toxicity, making its quantification a regulatory necessity.
The development of a robust analytical method is paramount for ensuring the safety and efficacy of CTC-containing products. While various analytical techniques exist, HPLC coupled with tandem mass spectrometry (MS/MS) has emerged as the gold standard.[3][4][5] This is due to its unparalleled sensitivity and selectivity, which stems from the ability to separate compounds chromatographically and then specifically detect them based on their unique mass-to-charge (m/z) ratios and fragmentation patterns. This application note describes a complete, validated protocol for this purpose, grounded in established scientific principles and regulatory expectations.
Causality of Method Choice:
-
HPLC Separation: A reversed-phase HPLC approach is chosen to effectively separate the more polar parent drug, chlortetracycline, from its less polar anhydro-degradant. The fine-tuning of mobile phase composition and gradient elution ensures baseline resolution from other potential impurities.
-
Tandem Mass Spectrometry (MS/MS) Detection: Electrospray Ionization (ESI) in positive mode is highly effective for ionizing tetracycline compounds.[6][7] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific monitoring of a precursor ion-to-product ion transition. This technique virtually eliminates matrix interference, providing high confidence in the identification and quantification of ACTC.[3][7]
Materials and Instrumentation
Reagents and Chemicals
All solvents and reagents should be of LC-MS grade or higher to minimize background interference.
-
Anhydro Chlortetracycline Hydrochloride (Reference Standard)
-
Chlortetracycline Hydrochloride (Reference Standard)
-
Demeclocycline Hydrochloride (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Ultrapure Water (18.2 MΩ·cm)
-
Formic Acid (≥99%)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ammonium Phosphate Monobasic
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution and precise flow control (e.g., Shimadzu Prominence, Agilent 1200 series).[3][7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 4000 QTRAP, Agilent 6400 series).[3][7]
-
Analytical Column: A reversed-phase column suitable for polar compounds, such as a Waters Sunfire C18 (3.5 µm, 2.1 x 150 mm) or equivalent.[8]
Experimental Protocols
Preparation of Standard Solutions and Calibration Curve
The integrity of quantitative analysis relies on accurately prepared standards.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Anhydro Chlortetracycline HCl and Demeclocycline HCl (IS) reference standards into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks should be stored at -20°C or colder.
-
Working Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with a 50:50 (v/v) mixture of methanol and water to create intermediate working stocks.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare the IS working solution by diluting the 10 µg/mL IS working stock. This solution will be used to spike all calibration standards, quality control samples, and test samples.
-
Calibration Standards (e.g., 0.5 - 200 ng/mL): Prepare a series of calibration standards by performing serial dilutions of the 10 µg/mL ACTC working stock solution with a 50:50 (v/v) mixture of methanol and water. Spike each standard with the IS to achieve a final IS concentration of 100 ng/mL in every vial.
Sample Preparation Protocol (from a Pharmaceutical Ointment)
This protocol is a representative example; modifications may be necessary for different matrices. The core principle is the efficient extraction of the analyte while minimizing matrix components.
-
Sample Weighing: Accurately weigh approximately 0.5 g of the ointment into a 50 mL polypropylene centrifuge tube.
-
Initial Dissolution: Add 5 mL of hexane to the tube and vortex vigorously for 2 minutes to dissolve the ointment base.
-
Analyte Extraction: Add 10 mL of McIlvaine-EDTA buffer (a common buffer for tetracycline extraction, prepared by mixing solutions of citric acid and disodium hydrogen phosphate, with EDTA added to chelate metal ions that can interfere with tetracyclines).[4]
-
Homogenization: Vortex for 5 minutes, followed by sonication for 10 minutes to ensure the transfer of ACTC from the organic phase to the aqueous buffer.
-
Phase Separation: Centrifuge the sample at 4000 x g for 15 minutes.
-
Collection: Carefully transfer the lower aqueous layer (containing the analyte) to a clean tube.
-
Internal Standard Spiking: Take 100 µL of the aqueous extract and add it to a vial containing 800 µL of 50:50 methanol:water and 100 µL of the 100 ng/mL IS working solution.
-
Final Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.
Workflow Diagram: From Sample to Result
Caption: HPLC-MS/MS workflow for ACTC quantification.
HPLC-MS/MS Method Parameters
The following tables summarize the optimized instrumental parameters. These serve as a robust starting point and should be verified for the specific instrument in use.
Table 1: HPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Analytical Column | Waters Sunfire C18, 3.5 µm, 2.1 x 150 mm | C18 chemistry provides excellent retention for tetracycline-class compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and promotes ionization in positive ESI mode.[4][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Flow Rate | 0.3 mL/min | A moderate flow rate suitable for 2.1 mm ID columns, ensuring efficient separation. |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B | Gradient elution is necessary to separate the analyte from the parent compound and other impurities effectively. |
| Column Temperature | 35 °C | Elevated temperature can improve peak symmetry and reduce viscosity.[6] |
| Autosampler Temp. | 8 °C | Chilling the samples is crucial to prevent the degradation of tetracyclines in solution during the analytical run.[6][9] |
| Injection Volume | 5 µL | A small injection volume is sufficient given the high sensitivity of the MS/MS detector. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tetracyclines readily form positive ions [M+H]⁺.[6][7] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions.[6] |
| Source Temperature | 120 °C | A lower source temperature helps prevent in-source degradation.[6] |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ionized droplets.[6] |
| MRM Transition: ACTC | Q1: 461.1 m/z → Q3: 444.1 m/z | Precursor ion [M+H]⁺ for ACTC. The product ion corresponds to a characteristic fragment, ensuring specificity. |
| MRM Transition: IS | Q1: 465.1 m/z → Q3: 430.1 m/z | Precursor ion [M+H]⁺ for Demeclocycline. The transition is unique to the IS. |
| Collision Energy (CE) | Analyte & IS specific | Must be optimized for each compound to maximize the product ion signal. An initial value of 15-25 eV is a good starting point.[7] |
| Dwell Time | 150 ms | Balances the number of data points across the peak with signal intensity. |
Chemical Degradation Pathway
Caption: Acid-catalyzed degradation of CTC to ACTC.
Method Validation Protocol
A self-validating system is trustworthy. This method must be validated according to established guidelines (e.g., ICH Q2(R1) or FDA guidance) to prove its suitability for its intended purpose.[4][6]
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze six different blank matrix lots to check for interferences at the retention times of ACTC and the IS. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity & Range | Analyze a calibration curve with at least 6 non-zero points over the expected concentration range (e.g., 0.5-200 ng/mL). | Coefficient of determination (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).[10] |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on three separate days. | Accuracy: Mean concentration within ±15% of nominal value. Precision (RSD%): Intra- and Inter-day precision should not exceed 15%.[10] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio should be ≥ 10.[6] |
| Stability | Assess analyte stability in stock solutions and in the processed matrix under various conditions (bench-top, autosampler, freeze-thaw cycles). | Recovery should be within ±15% of the baseline (time zero) samples. |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked matrix samples to its response in a clean solution. | The IS-normalized matrix factor should be consistent across lots, typically with an RSD% ≤ 15%. |
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and highly selective tool for the quantification of anhydro chlortetracycline hydrochloride in various samples. The detailed protocols for sample preparation, instrumental analysis, and method validation ensure that the data generated is both accurate and defensible. By explaining the causality behind key experimental choices, such as the use of a chilled autosampler to ensure analyte stability and the selection of MRM transitions to guarantee specificity, this application note serves as a comprehensive guide for any laboratory tasked with monitoring this critical pharmaceutical impurity.
References
-
The spectrophotometric assay for chlortetracycline HCl and tetracycline HCl in pharmaceuticals. ResearchGate. (2025). Available at: [Link]
-
A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed. National Institutes of Health (NIH). (2016). Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF TETRACYCLINE HYDROCHLORIDE ASSAY PROCEDURE BY SPECTROPHOTOMETRY IN COMPOUNDED OINTMENT. (n.d.). Available at: [Link]
-
LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples. Oriental Journal of Chemistry. (2017). Available at: [Link]
-
Development and validation of an HPLC method for tetracycline-related USP monographs. ResearchGate. (2014). Available at: [Link]
-
Optimization of HPLC-tandem mass spectrometry for chlortetracycline using response surface analysis. Environmental Engineering Research. (2018). Available at: [Link]
-
Spectrophotometric Assay of Tetracycline Hydrochloride in Pharmaceutical Preparations and Spiked Industrial Waste-Water Samples. Application to Content Uniformity Testing. Pubtexto. (2024). Available at: [Link]
-
(PDF) Spectrophotometric Assay of Tetracycline Hydrochloride in Pharmaceutical Preparations and Spiked Industrial Waste-Water Samples. Application to Content Uniformity Testing. ResearchGate. (2024). Available at: [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. (2023). Available at: [Link]
-
In-House Validation of HPLC-MS/MS Methods for Detection and Quantification of Tetracyclines in Edible Tissues and Feathers from Broiler Chickens. (2017). Available at: [Link]
-
Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. FDA. (n.d.). Available at: [Link]
-
Sample preparation in analysis of pharmaceuticals. (2007). Available at: [Link]
-
Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS. ResearchGate. (2025). Available at: [Link]
-
Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. National Institutes of Health (NIH). (n.d.). Available at: [Link]
-
Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials. MDPI. (2020). Available at: [Link]
-
Development of a UHPLC-MS/MS Method for the Measurement of Chlortetracycline Degradation in Swine Manure. PubMed. (2011). Available at: [Link]
-
Food and Drug Regulations (CRC, c. 870). Department of Justice Canada. (n.d.). Available at: [Link]
-
A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed. SciSpace. (n.d.). Available at: [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Available at: [Link]
-
Fish and Fishery Products Hazards and Controls Guidance Fourth Edition – June 2021 Chapter 11: Aquaculture drugs. FDA. (2021). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubtexto.com [pubtexto.com]
- 6. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of HPLC-tandem mass spectrometry for chlortetracycline using response surface analysis [eeer.org]
- 8. repositorio.uchile.cl [repositorio.uchile.cl]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Anhydro Chlortetracycline Hydrochloride
Introduction
Chlortetracycline, a broad-spectrum antibiotic from the tetracycline class, is susceptible to degradation under certain conditions, particularly in acidic environments. A primary and critical degradation product is Anhydro Chlortetracycline.[1] The formation of this impurity is a key quality attribute to monitor in both bulk drug substance and finished pharmaceutical products containing Chlortetracycline Hydrochloride. Regulatory bodies require the quantification of such impurities to ensure the safety and efficacy of the drug product. Therefore, a robust, validated analytical method is paramount for accurate determination.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Anhydro Chlortetracycline Hydrochloride. The method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to provide researchers, scientists, and drug development professionals with a comprehensive and reliable analytical solution.
Physicochemical Properties of Anhydro Chlortetracycline Hydrochloride
A thorough understanding of the analyte's properties is fundamental to effective method development.
| Property | Value | Source |
| CAS Number | 65490-24-6 | [3] |
| Molecular Formula | C22H21ClN2O7·HCl | [3] |
| Molecular Weight | 497.3 g/mol | [3] |
| Appearance | Yellow to orange crystalline powder | |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. | |
| UV-Vis λmax | Theoretical maxima at 220 nm, 268 nm, and 335 nm. |
Recommended Materials and Reagents
-
Analytes: Anhydro Chlortetracycline Hydrochloride reference standard, Chlortetracycline Hydrochloride reference standard.
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for optimal separation.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A.
-
Reagents: Phosphoric acid (ACS grade), Acetonitrile (HPLC grade), Water (HPLC grade).
Chromatographic Method Development: A Rationale-Driven Approach
The objective is to achieve a baseline separation of Anhydro Chlortetracycline from the parent compound, Chlortetracycline, and any other potential degradation products.
Column Selection
A C18 stationary phase is chosen for its hydrophobic retention characteristics, which are well-suited for the separation of the moderately polar tetracycline compounds. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase Composition
An acidic mobile phase is employed to suppress the ionization of the silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. Phosphoric acid provides a stable and low pH environment. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A gradient elution is utilized to ensure the timely elution of all components with good resolution.
Detection Wavelength
Based on the theoretical UV absorption maxima of anhydrotetracycline, a detection wavelength of 268 nm is selected. This wavelength provides a good chromophoric response for the analyte and is a common wavelength for detecting related substances in tetracycline analysis. A PDA detector is recommended to assess peak purity throughout the validation process.
Experimental Workflow
Figure 1: Workflow for Method Development and Validation.
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (Anhydro Chlortetracycline HCl): Accurately weigh approximately 10 mg of Anhydro Chlortetracycline Hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution: Further dilute the Standard Stock Solution with the diluent to a final concentration of approximately 1.0 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh approximately 50 mg of Chlortetracycline Hydrochloride test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 1000 µg/mL.
Protocol 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 268 nm |
| Injection Volume | 10 µL |
Protocol 3: Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, Chlortetracycline Hydrochloride samples are subjected to stress conditions.
-
Acid Hydrolysis: Dissolve 50 mg of Chlortetracycline HCl in 50 mL of 0.1 N HCl and heat at 60 °C for 2 hours.
-
Base Hydrolysis: Dissolve 50 mg of Chlortetracycline HCl in 50 mL of 0.1 N NaOH and keep at room temperature for 1 hour.
-
Oxidative Degradation: Dissolve 50 mg of Chlortetracycline HCl in 50 mL of 3% H2O2 and keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
After exposure, prepare the samples as per Protocol 1 and analyze using the HPLC method. The peak purity of Anhydro Chlortetracycline should be assessed using a PDA detector to ensure no co-eluting peaks.
Method Validation Protocol (as per ICH Q2(R1))
The validation of the developed method must be performed to demonstrate its suitability for the intended purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze blank (diluent), Anhydro Chlortetracycline HCl standard, and Chlortetracycline HCl standard individually.
-
Analyze a spiked sample containing Chlortetracycline HCl and Anhydro Chlortetracycline HCl.
-
Analyze the samples from the forced degradation studies.
-
-
Acceptance Criteria: The Anhydro Chlortetracycline peak should be well-resolved from the Chlortetracycline peak and any other degradation products. The peak purity of the analyte should pass.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of Anhydro Chlortetracycline HCl ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Perform recovery studies by spiking a known amount of Anhydro Chlortetracycline HCl into the Chlortetracycline HCl sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision):
-
Procedure: Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.
-
Acceptance Criteria: The RSD over the two days should be ≤ 10.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio.
-
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of approximately 3:1.
-
LOQ: Signal-to-noise ratio of approximately 10:1. The LOQ should be established with acceptable precision and accuracy.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase pH (± 0.1).
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Validation Summary
The following table provides a template for summarizing the validation results.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Well-resolved peaks, peak purity > 99% | |
| Linearity (r²) | ≥ 0.999 | |
| Accuracy (% Recovery) | 90.0 - 110.0% | |
| Repeatability (%RSD) | ≤ 5.0% | |
| Intermediate Precision (%RSD) | ≤ 10.0% | |
| LOD (µg/mL) | S/N ≈ 3:1 | |
| LOQ (µg/mL) | S/N ≈ 10:1 | |
| Robustness | No significant impact on results |
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the quantification of Anhydro Chlortetracycline Hydrochloride. The method has been developed with a strong scientific rationale and is designed to be validated in accordance with ICH Q2(R1) guidelines, ensuring its suitability for use in a regulated environment. The stability-indicating nature of the method makes it a valuable tool for quality control and stability studies of Chlortetracycline Hydrochloride.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2005. [Link]
-
PubChem. Anhydro Chlortetracycline Hydrochloride. National Center for Biotechnology Information. [Link]
-
A theoretical investigation of the near UV and VIS electronic spectra for the fully deprotonated forms of anhydrotetracycline. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Simultaneous Determination of Tetracycline and Chlortetracycline in Pharmaceutical Dosage Form by UV/VIS Spectrophotometry. Vietnam Journals Online. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
Application of Anhydrochlortetracycline Hydrochloride in Bacterial Resistance Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Antibiotic Resistance and the Role of Anhydrochlortetracycline Hydrochloride
The escalating crisis of antibiotic resistance necessitates a deeper understanding of the molecular mechanisms that bacteria employ to evade the effects of antimicrobial agents. Anhydrochlortetracycline hydrochloride, a derivative of chlortetracycline, has emerged as a valuable tool in this endeavor.[1][2] While it possesses minor antimicrobial activity itself, its primary utility in resistance studies lies in its potent ability to induce the expression of tetracycline resistance genes.[2][3] This characteristic allows researchers to dissect the intricate regulatory networks governing resistance and to screen for novel compounds that can overcome these defenses.
This guide provides a comprehensive overview of the applications of anhydrochlortetracycline hydrochloride in bacterial resistance research. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their studies.
Core Principles: Understanding the Mechanism of Action
Anhydrochlortetracycline, like other tetracyclines, functions by inhibiting bacterial protein synthesis.[4][5] It achieves this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[4][5][6] This action effectively halts the elongation of polypeptide chains, leading to a bacteriostatic effect.[4][6]
However, the key to anhydrochlortetracycline's utility in resistance studies is its high affinity for the tetracycline repressor protein (TetR).[3][7] In many bacteria, tetracycline resistance genes are under the control of a TetR-regulated system. In the absence of an inducer, TetR binds to operator sequences in the DNA, repressing the transcription of resistance genes, such as those encoding for efflux pumps or ribosomal protection proteins.[3] When anhydrochlortetracycline is introduced, it binds to TetR, causing a conformational change that leads to its dissociation from the DNA.[3] This derepression allows for the transcription and subsequent translation of the resistance genes.
The significance of anhydrochlortetracycline lies in its ability to induce this resistance mechanism at concentrations well below those that significantly inhibit bacterial growth, making it an ideal tool for studying the genetic and biochemical basis of resistance without exerting strong selective pressure.[3]
Key Applications in Resistance Research
Anhydrochlortetracycline hydrochloride is a versatile tool with several key applications in the study of bacterial resistance:
-
Induction of Resistance Gene Expression: Its primary use is to specifically and potently induce the expression of tetracycline-resistance genes, such as those encoding for efflux pumps (e.g., tetA) and ribosomal protection proteins (e.g., tetM).[3]
-
Studying Efflux Pump Activity: By inducing the expression of efflux pump genes, researchers can study the kinetics, substrate specificity, and inhibition of these critical resistance determinants.[8][9][10][11]
-
Investigating Ribosomal Protection Mechanisms: Anhydrochlortetracycline can be used to trigger the production of ribosomal protection proteins, allowing for detailed biochemical and structural studies of how these proteins shield the ribosome from tetracycline binding.[12]
-
High-Throughput Screening for Resistance Breakers: The inducible nature of the TetR system makes it amenable to high-throughput screening assays designed to identify novel compounds that can either inhibit efflux pumps or overcome ribosomal protection.
-
Validation of Drug Targets: In the context of drug development, anhydrochlortetracycline can be used in conditional knockout systems to validate the essentiality of specific genes, providing valuable information for target-based drug discovery.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the baseline susceptibility of a bacterial strain to anhydrochlortetracycline hydrochloride and other tetracycline-class antibiotics.
Rationale: Establishing the MIC is a fundamental first step in any antimicrobial susceptibility testing.[13][14][15] It provides a quantitative measure of the antibiotic concentration required to inhibit the visible growth of a microorganism.[13][15][16] This protocol is based on the widely accepted broth microdilution method.[15][16]
Materials:
-
Anhydrochlortetracycline hydrochloride
-
Bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Sterile 96-well microtiter plates[15]
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Stock Solution:
-
Prepare a stock solution of anhydrochlortetracycline hydrochloride at a concentration of 10 mg/mL in a suitable solvent (e.g., methanol).[14]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the bacterial isolate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the anhydrochlortetracycline hydrochloride stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).[15]
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[15]
-
-
Reading the MIC:
Data Presentation:
| Antibiotic Concentration (µg/mL) | Growth (OD600) |
| 64 | 0.05 |
| 32 | 0.06 |
| 16 | 0.05 |
| 8 | 0.45 |
| 4 | 0.89 |
| 2 | 0.91 |
| 1 | 0.93 |
| 0 (Growth Control) | 0.95 |
| 0 (Sterility Control) | 0.04 |
In this example, the MIC would be 16 µg/mL.
Protocol 2: Induction of Tetracycline Resistance Genes
Objective: To induce the expression of tetracycline resistance genes in a susceptible bacterial strain using a sub-inhibitory concentration of anhydrochlortetracycline hydrochloride.
Rationale: This protocol leverages the ability of anhydrochlortetracycline to act as a potent inducer of the TetR-regulatory system at concentrations that do not significantly impact bacterial viability.[3] This allows for the specific study of resistance mechanisms without the confounding effects of growth inhibition.
Materials:
-
Bacterial strain containing a TetR-regulated resistance gene (e.g., E. coli with a plasmid carrying the tetA gene)
-
Anhydrochlortetracycline hydrochloride
-
Luria-Bertani (LB) broth
-
Shaking incubator
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Determine Sub-Inhibitory Concentration:
-
Perform an MIC assay as described in Protocol 1 to determine the MIC of anhydrochlortetracycline hydrochloride for the bacterial strain.
-
Select a sub-inhibitory concentration for induction, typically 1/4 to 1/2 of the MIC.
-
-
Induction:
-
Inoculate two flasks of LB broth with the bacterial strain.
-
To one flask (the "induced" sample), add anhydrochlortetracycline hydrochloride to the predetermined sub-inhibitory concentration.
-
The second flask serves as the "uninduced" control.
-
Incubate both flasks at 37°C with shaking for a specified period (e.g., 2-4 hours) to allow for gene expression.
-
-
RNA Extraction and qRT-PCR:
-
Harvest the bacterial cells from both the induced and uninduced cultures by centrifugation.
-
Extract total RNA from the cell pellets using a commercial RNA extraction kit.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of the target resistance gene (e.g., tetA) and a housekeeping gene (e.g., gyrA) in both samples.
-
Data Analysis: The relative expression of the resistance gene is calculated using the ΔΔCt method. An increase in the fold change of the induced sample compared to the uninduced sample indicates successful induction of the resistance gene.
Expected Results:
| Sample | Target Gene (Ct) | Housekeeping Gene (Ct) | ΔCt | ΔΔCt | Fold Change |
| Uninduced | 25.3 | 18.1 | 7.2 | 0 | 1 |
| Induced | 19.8 | 18.3 | 1.5 | -5.7 | ~50 |
Visualization of Key Concepts
Caption: Workflow for determining MIC and inducing resistance.
Caption: Mechanism of TetR-mediated resistance induction.
Conclusion and Future Directions
Anhydrochlortetracycline hydrochloride is an indispensable tool for researchers investigating the mechanisms of bacterial resistance to tetracycline antibiotics. Its ability to specifically and potently induce resistance gene expression provides a controlled system for dissecting the complex interplay between antibiotics, regulatory proteins, and resistance determinants. The protocols outlined in this guide provide a starting point for utilizing this compound in a variety of experimental settings.
Future research will likely focus on employing anhydrochlortetracycline in more complex, high-throughput screening platforms to identify novel inhibitors of efflux pumps and ribosomal protection proteins. Furthermore, its use in conjunction with advanced molecular biology techniques, such as CRISPR-Cas9, will enable a more precise dissection of the genetic basis of resistance. As the threat of antibiotic resistance continues to grow, the insights gained from studies utilizing anhydrochlortetracycline hydrochloride will be crucial in the development of next-generation antimicrobial therapies.
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Knapp, C. W., Engemann, C. A., Hanson, M. L., Keen, P. L., Hall, K. J., & Graham, D. W. (2008). Evaluating the effects of chlortetracycline on the proliferation of antibiotic-resistant bacteria in a simulated river water ecosystem. Applied and environmental microbiology, 74(18), 5877–5882. [Link]
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Fernandez, L., & Hancock, R. E. (2012). Inducement and reversal of tetracycline resistance in Escherichia coli K-12 and expression of proton gradient-dependent multidrug efflux pump genes. Antimicrobial agents and chemotherapy, 56(7), 3849–3852. [Link]
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Piktel, E., Wnorowska, U., Cieśluk, M., & Deptuła, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Mastering Gene Expression: A Guide to In Vitro Cell-Based Assays Using Anhydrochlortetracycline Hydrochloride
In the dynamic landscape of cellular and molecular biology, precise control over gene expression is paramount. Tetracycline-inducible (Tet) systems have emerged as a cornerstone for researchers, offering a robust and reversible method to modulate the expression of target genes. While doxycycline is a commonly used effector in these systems, anhydrochlortetracycline hydrochloride (AHTC) presents a potent and refined alternative. This comprehensive guide provides an in-depth exploration of the use of AHTC in in vitro cell-based assays, equipping researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this powerful tool.
The Power of Precision: Understanding Anhydrochlortetracycline in Tet-Inducible Systems
The tetracycline-inducible system provides a sophisticated "on/off" switch for gene expression, rooted in the tetracycline resistance mechanism of E. coli. This system relies on two key components: the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequence. In the popular Tet-On system, a modified version of TetR, the reverse Tet repressor (rtTA), is employed. In the absence of an effector molecule, rtTA does not bind to the tetO sequences located in the promoter of the target gene, and transcription is off. The introduction of an effector molecule, such as anhydrochlortetracycline (AHTC), induces a conformational change in rtTA, enabling it to bind to the tetO sequences and activate transcription of the downstream gene of interest.[1]
AHTC, a derivative of chlortetracycline, is a highly effective inducer in these systems. Its utility is underscored by its ability to regulate gene expression in a concentration-dependent manner, offering a fine-tunable control over the level of protein expression.[2] This precise control is invaluable for a wide range of applications, from studying gene function to screening for potential therapeutic compounds.
Visualizing the Mechanism: The Tet-On System
Caption: Workflow for a typical AHTC-inducible reporter gene assay.
Assessing Cell Viability and Cytotoxicity
It is essential to ensure that the observed effects on gene expression are not due to AHTC-induced cytotoxicity. A cell viability assay should be performed in parallel with your gene expression studies.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at an appropriate density.
-
AHTC Treatment: Treat the cells with the same range of AHTC concentrations used in your induction experiments. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the same duration as your gene expression assay (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control.
Key Considerations for Robust and Reproducible Results
To ensure the integrity and reproducibility of your experiments, several factors should be carefully considered.
Choosing the Right Inducer: AHTC vs. Doxycycline
Both AHTC and doxycycline are effective inducers of Tet-On systems. [1]However, there can be subtle differences in their performance. Doxycycline has been reported to have off-target effects on cellular metabolism and proliferation at concentrations commonly used for gene induction. [3][4]While specific comparative data for AHTC is less abundant, its use may be advantageous in sensitive applications where minimal perturbation of cellular physiology is critical. It is advisable to empirically test both inducers in your specific cell system to determine the optimal choice for your research question.
Cell Line-Specific Effects
The response to AHTC can vary between different cell lines. Factors such as membrane permeability, metabolic rate, and the efficiency of the transcriptional and translational machinery can all influence the induction kinetics and optimal AHTC concentration. Therefore, it is crucial to optimize the conditions for each cell line used.
Potential for Off-Target Effects
While the Tet system is known for its high specificity, it is important to be aware of the potential for off-target effects. [5]These are unintended interactions of the inducer with cellular components other than the rtTA protein. To mitigate this risk, it is recommended to use the lowest effective concentration of AHTC and to include appropriate controls in your experiments, such as a parental cell line that does not express the rtTA protein.
Stability in Culture Media
The stability of AHTC in cell culture medium is an important consideration for long-term experiments. As with other tetracycline derivatives, the half-life of AHTC in culture medium at 37°C is approximately 24 hours. [6][7]For experiments lasting longer than 48 hours, it is recommended to replenish the medium with fresh AHTC to maintain a consistent induction level.
Data Interpretation and Troubleshooting
A summary of expected outcomes and troubleshooting tips is provided in the table below.
| Parameter | Expected Outcome | Troubleshooting |
| AHTC Dose-Response | A sigmoidal curve showing increasing gene expression with increasing AHTC concentration, followed by a plateau. | Low Induction: Increase AHTC concentration range, check the integrity of the Tet-inducible system components. High Basal Expression (Leaky): Reduce the amount of rtTA-expressing plasmid, use a tighter promoter. |
| Reporter Gene Assay | A significant increase in reporter signal in AHTC-treated cells compared to untreated controls. | Low Signal: Optimize transfection efficiency, check the activity of the reporter enzyme and substrate. High Background: Ensure complete cell lysis, use a reporter with low endogenous activity. |
| Cell Viability Assay | No significant decrease in cell viability at the optimal AHTC concentration for gene induction. | Cytotoxicity Observed: Reduce AHTC concentration, shorten the incubation time, consider using a different inducer. |
Conclusion
Anhydrochlortetracycline hydrochloride is a powerful and precise tool for the temporal and quantitative control of gene expression in in vitro cell-based assays. By understanding its mechanism of action and by carefully optimizing experimental parameters, researchers can unlock new avenues for investigating gene function, validating drug targets, and advancing our understanding of complex biological processes. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of AHTC-based inducible systems, empowering scientists to achieve robust and reproducible results.
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Barlass, P. J., et al. (2014). Development of a Tetracycline-Inducible Gene Expression System for the Study of Helicobacter pylori Pathogenesis. Applied and Environmental Microbiology, 80(13), 3866–3876. [Link]
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Protasoni, M., Kroon, A. M., & Taanman, J.-W. (2018). Mitochondria as oncotarget: a comparison between the tetracycline analogs doxycycline and COL-3. Oncotarget, 9(72), 33687–33703. [Link]
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Li, Y., et al. (2025). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. Vaccines, 13(10), 1062. [Link]
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Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. [Link]
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Dong, H., et al. (2012). Development of an anhydrotetracycline-inducible gene expression system for solvent-producing Clostridium acetobutylicum: A useful tool for strain engineering. Metabolic Engineering, 14(1), 59–67. [Link]
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Lajtos, T., et al. (2014). Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells. PLOS ONE, 9(12), e114457. [Link]
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Application Note: Anhydro Chlortetracycline Hydrochloride as a Reference Standard for Chromatography
Introduction
Anhydrochlortetracycline is a primary degradation product of chlortetracycline, formed via acid-catalyzed dehydration.[1] Its presence and quantity in chlortetracycline hydrochloride (CTC) drug substances and products are critical quality attributes, as it represents a loss of potency and the introduction of an impurity.[1] Therefore, the accurate chromatographic quantification of anhydro chlortetracycline hydrochloride is essential for ensuring the quality, safety, and efficacy of CTC-containing pharmaceuticals. This application note provides a comprehensive guide for the use of anhydro chlortetracycline hydrochloride as a reference standard in high-performance liquid chromatography (HPLC) for the analysis of chlortetracycline and its related substances.
Significance of Anhydro Chlortetracycline as a Reference Standard
The use of a well-characterized reference standard is fundamental to the accuracy and validity of any analytical method. Anhydro chlortetracycline hydrochloride serves as a crucial tool for:
-
Peak Identification: Unambiguous identification of the anhydro chlortetracycline peak in a chromatogram of a CTC sample.
-
Method Validation: Establishing the specificity, linearity, accuracy, and precision of the analytical method for quantifying this specific impurity.
-
System Suitability: Ensuring the chromatographic system is performing adequately for the intended analysis.
-
Quantitative Analysis: Accurate determination of the concentration of anhydro chlortetracycline in test samples by comparison to the response of the certified reference standard.
Physicochemical Properties of Anhydro Chlortetracycline Hydrochloride
A thorough understanding of the physicochemical properties of the reference standard is paramount for its proper handling, storage, and use.
| Property | Value | Source |
| Molecular Formula | C22H22Cl2N2O7 | [2] |
| Molecular Weight | 497.3 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [3] |
| Solubility | Soluble in water, ethanol, DMSO, and DMF.[3][4] | [3][4] |
| Storage | Store at -20°C for long-term stability (stable for at least two years).[4] | [4] |
Experimental Protocol: HPLC Analysis of Chlortetracycline and Anhydro chlortetracycline
This protocol outlines a robust HPLC method for the separation and quantification of chlortetracycline and its degradation product, anhydro chlortetracycline.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C8 or C18 column (e.g., Zorbax C8, 7 µm) is often suitable.[5] Modern methods may utilize columns with smaller particle sizes (e.g., 3 µm) for improved efficiency.[6]
-
Reference Standards:
-
Anhydro Chlortetracycline Hydrochloride (Certified Reference Material)
-
Chlortetracycline Hydrochloride (Certified Reference Material)
-
-
Reagents:
Preparation of Solutions
Causality behind Solvent Choice: Tetracyclines can be unstable in aqueous solutions. The use of an acidic diluent, such as 0.1% phosphoric acid, can help to retard the degradation of both chlortetracycline and anhydro chlortetracycline in solution.[6] For stock solutions, organic solvents like DMSO or methanol can be used, but subsequent dilutions should be made in the mobile phase or a compatible acidic buffer.[4]
-
Standard Stock Solution (Anhydro Chlortetracycline Hydrochloride): Accurately weigh a suitable amount of Anhydro Chlortetracycline Hydrochloride reference standard and dissolve it in a minimal amount of DMSO or methanol. Dilute to a known volume with 0.1% phosphoric acid to achieve a final concentration of approximately 100 µg/mL.
-
Standard Stock Solution (Chlortetracycline Hydrochloride): Prepare in a similar manner to the anhydro chlortetracycline hydrochloride standard solution to a final concentration of approximately 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to concentrations relevant to the expected levels of the analyte and impurity in the sample.
-
Sample Preparation: Accurately weigh the sample to be analyzed and prepare a solution in 0.1% phosphoric acid to a known concentration.
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving adequate separation of chlortetracycline, anhydro chlortetracycline, and other related substances.
| Parameter | Condition | Rationale |
| Mobile Phase A | Water : Dimethyl sulfoxide : 1 M Perchloric acid (60:35:5 v/v/v)[5] or 0.1% Phosphoric Acid in Water[6] | The acidic mobile phase improves peak shape and resolution for tetracycline compounds. The organic modifier (DMSO or acetonitrile) controls the retention of the analytes. |
| Mobile Phase B | Acetonitrile[6] | Used in a gradient to elute more strongly retained impurities. |
| Gradient | A gradient elution is often necessary to separate all related substances. A typical gradient might start with a low percentage of Mobile Phase B, which is then increased to elute more hydrophobic impurities. | A gradient allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min[6] | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |
| Detection Wavelength | 280 nm[6] | A common wavelength for the detection of tetracyclines. |
| Injection Volume | 10-20 µL | The injection volume should be optimized for the specific column and concentration of the standards and samples. |
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified.
-
Procedure: Inject the working standard solution multiple times (typically 5 or 6 replicates).
-
Acceptance Criteria:
-
Resolution: The resolution between the chlortetracycline and anhydro chlortetracycline peaks should be greater than 2.0.
-
Tailing Factor: The tailing factor for each peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be less than 2.0%.
-
Data Analysis and Interpretation
The concentration of anhydro chlortetracycline in the sample is calculated by comparing the peak area of anhydro chlortetracycline in the sample chromatogram to the peak area of the anhydro chlortetracycline hydrochloride reference standard in the standard chromatogram.
Workflow Diagram
Caption: Chromatographic analysis workflow from preparation to reporting.
Conclusion
The use of anhydro chlortetracycline hydrochloride as a reference standard is indispensable for the accurate and reliable chromatographic analysis of chlortetracycline and its impurities. The detailed protocol and understanding of the underlying scientific principles provided in this application note will enable researchers, scientists, and drug development professionals to implement robust and validated analytical methods for ensuring the quality and safety of chlortetracycline-based pharmaceutical products.
References
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Boonkerd, S., Detaevernier, M. R., Michotte, Y., & Massart, D. L. (1989). Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(3), 339–353. [Link]
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PubChem. (n.d.). Anhydro Chlortetracycline Hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Anhydrochlortetracycline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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U.S. Food and Drug Administration. (2023). Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. Retrieved January 21, 2026, from [Link]
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Lirias. (1998). Analysis of chlortetracycline and related substances by capillary zone electrophoresis: Development and validation. Retrieved January 21, 2026, from [Link]
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Farmacia. (2014). Development and validation of an HPLC method for the determination of oxytetracycline and enrofloxacin in veterinary formulations. Retrieved January 21, 2026, from [Link]
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Application Note: Strategies for Sample Preparation in the Analysis of Anhydrochlortetracycline Hydrochloride
Abstract and Introduction
Chlortetracycline (CTC) is a broad-spectrum antibiotic from the tetracycline class, widely used in veterinary medicine. Under certain conditions, particularly in acidic environments, CTC can undergo a dehydration reaction to form anhydrochlortetracycline (ACTC). The formation of ACTC is a critical quality attribute to monitor, as it is considered a toxic degradation product.[1] Regulatory bodies require robust analytical methods to quantify impurities and degradation products in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, a well-designed, stability-indicating analytical method is essential for ensuring the safety and efficacy of CTC-containing products.
The foundation of any reliable analytical method is a robust and reproducible sample preparation protocol. The primary challenge in analyzing ACTC is preventing its artificial formation or the further degradation of the parent compound during the sample preparation process itself. This application note provides a comprehensive guide to sample preparation techniques for the quantitative analysis of anhydrochlortetracycline hydrochloride in bulk drug substances and as part of forced degradation studies. We will explore the chemical principles behind the methodologies and provide a detailed, field-proven protocol for practical implementation.
The Chemistry of Degradation: Understanding ACTC Formation
The tetracycline scaffold is susceptible to degradation through two primary pathways: epimerization at the C4 position and dehydration to form the "anhydro" derivative. The formation of anhydrochlortetracycline from chlortetracycline is an acid-catalyzed dehydration reaction involving the hydroxyl group at the C6 position.[2] This process is accelerated by heat.[2][3]
This chemical instability underscores the central principle of sample preparation for tetracyclines: control of pH and temperature. The sample diluent and all subsequent handling steps must be optimized to maintain the integrity of the sample, ensuring that the measured ACTC concentration is representative of the original sample and not an artifact of the analytical procedure.
Core Principles of Sample Preparation for CTC and ACTC
Before detailing specific protocols, it is crucial to understand the causality behind the experimental choices.
-
Solvent Selection: The choice of diluent is the most critical factor. Tetracyclines exhibit maximum stability in acidic conditions.[4] Therefore, diluents are typically aqueous solutions buffered or acidified to a pH below 3.0. Common choices include dilute solutions of hydrochloric acid, phosphoric acid, or oxalic acid.[2][4][5] This acidic environment protonates the dimethylamino group and stabilizes the molecule, significantly retarding both epimerization and dehydration.
-
Temperature Control: Since the degradation is catalyzed by heat, all solutions should be prepared and stored at controlled, cool temperatures (e.g., 4°C) to minimize degradation, especially if analysis is not performed immediately.[4]
-
Protection from Light: Tetracyclines are known to be light-sensitive. While ACTC formation is primarily acid-catalyzed, photodegradation can lead to other impurities. It is good laboratory practice to use amber glassware or light-blocking vials to protect sample and standard solutions.[5]
-
Matrix Complexity: For simple matrices like the bulk drug substance, a "dissolve and dilute" approach is sufficient. However, for more complex matrices like animal feed or biological tissues, a more involved extraction and clean-up procedure, such as Solid-Phase Extraction (SPE), is required to remove interfering substances.[6][7]
Workflow for Sample Preparation and Analysis
The overall process involves careful sample handling, dissolution in a stabilizing acidic diluent, and subsequent analysis by a stability-indicating HPLC method.
Caption: General workflow for CTC/ACTC sample preparation and analysis.
Protocol: Forced Degradation and Analysis of Chlortetracycline HCl API
This protocol describes a typical forced degradation study to generate and quantify anhydrochlortetracycline, which is fundamental for validating a stability-indicating method. The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure the detection of primary, relevant degradants.[8]
Materials and Reagents
-
Chlortetracycline HCl Reference Standard
-
Anhydrochlortetracycline HCl Reference Standard
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrogen Peroxide (H₂O₂), 30%
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (H₃PO₄), analytical grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Volumetric flasks and pipettes, Class A
-
Syringe filters, 0.45 µm (Nylon or PTFE)
Preparation of Solutions
-
Diluent (0.01 N HCl): Prepare by diluting concentrated HCl in HPLC-grade water. This solution is used for preparing standards and the control sample to ensure stability.
-
Acid Stress Solution (0.1 N HCl): For inducing acid degradation.
-
Base Stress Solution (0.1 N NaOH): For inducing base degradation.
-
Oxidative Stress Solution (3% H₂O₂): For inducing oxidative degradation.[9]
Preparation of Standard Solutions
-
CTC Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of CTC HCl reference standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with Diluent (0.01 N HCl).
-
ACTC Stock Standard (100 µg/mL): Accurately weigh ~2.5 mg of ACTC HCl reference standard into a 25 mL amber volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (e.g., 100 µg/mL CTC, 10 µg/mL ACTC): Prepare by appropriate dilution of the stock standards with the Diluent. This solution is used for system suitability and quantification.
Rationale: Preparing standards in the acidic diluent is crucial for their stability throughout the analytical run. Using certified reference standards is a cornerstone of method trustworthiness.
Sample Preparation and Stress Conditions
-
Initial Sample Stock (1000 µg/mL): Accurately weigh ~25 mg of the Chlortetracycline HCl API test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade water (or methanol for thermal/photolytic solid-state studies).[9] This stock is used for the stress experiments.
-
Control Sample: Dilute 1.0 mL of the Initial Sample Stock to 10.0 mL with Diluent (0.01 N HCl). This sample represents the unstressed material.
-
Acid Degradation: Mix 1.0 mL of the Initial Sample Stock with 1.0 mL of 0.1 N HCl. Heat in a water bath at 80°C for 2 hours.[2][9] Cool the solution, neutralize with 1.0 mL of 0.1 N NaOH, and dilute to 10.0 mL with Diluent.
-
Base Degradation: Mix 1.0 mL of the Initial Sample Stock with 1.0 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1.0 mL of 0.1 N HCl and dilute to 10.0 mL with Diluent.
-
Oxidative Degradation: Mix 1.0 mL of the Initial Sample Stock with 1.0 mL of 3% H₂O₂. Keep at room temperature for 2 hours.[9] Dilute to 10.0 mL with Diluent.
-
Thermal Degradation (Solid State): Store the solid API powder in an oven at 60°C for 6 hours.[9] After exposure, prepare a 100 µg/mL solution in the Diluent.
Final Step for all Samples: Prior to injection, filter all final solutions through a 0.45 µm syringe filter into an HPLC vial.
Analytical Method: HPLC Conditions
A robust HPLC method is required to separate CTC from ACTC and other potential degradants. The following conditions are a validated starting point based on established methods.[4][10][11]
| Parameter | Specification | Causality & Rationale |
| HPLC System | Standard HPLC or UHPLC with UV/PDA Detector | Provides the necessary resolution and detection capabilities. |
| Column | C18, 150 x 4.6 mm, 3 µm (or similar) | C18 is the standard for reversed-phase separation of these moderately polar compounds.[12] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH sharpens peaks and ensures analyte stability on the column. |
| Mobile Phase B | Acetonitrile | Common organic modifier for adjusting retention and elution strength. |
| Gradient | Time (min): 0, B%: 10; Time: 15, B%: 50; Time: 16, B%: 10 | A gradient elution ensures separation of early-eluting impurities and the main CTC peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | A wavelength where both CTC and its impurities have significant absorbance.[4][10] |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading while ensuring sensitivity. |
Data Interpretation and System Suitability
For the method to be trustworthy, the analytical system must pass suitability criteria before sample analysis.
-
Resolution: The resolution between the CTC and ACTC peaks should be greater than 2.0 to ensure accurate quantification.[10]
-
Tailing Factor: The tailing factor for the CTC peak should be less than 2.0 for good peak symmetry.
-
Precision: The relative standard deviation (%RSD) for five replicate injections of the working standard should be less than 2.0%.[10]
The results from the forced degradation samples will demonstrate the specificity of the method. The chromatograms should show a decrease in the CTC peak and the appearance of degradation product peaks (e.g., ACTC in the acid-stressed sample). Peak tracking, often using a PDA detector to compare UV spectra, is essential to confirm the identity of the degradants against reference standards.
Conclusion
The successful analysis of anhydrochlortetracycline hydrochloride is critically dependent on a meticulously designed sample preparation protocol that prioritizes the stability of the target analytes. By controlling pH and temperature through the use of cooled, acidic diluents, analysts can prevent artifactual degradation and ensure the generation of accurate, reliable data. The protocol detailed herein for forced degradation studies provides a robust framework for method validation and routine quality control, aligning with the stringent requirements of the pharmaceutical industry for impurity profiling.
References
-
Structure of anhydrotetracycline-bound Tet(X6) reveals the mechanism for inhibition of type 1 tetracycline destructases. (2023). National Institutes of Health (NIH). [Link]
-
Development and Validation of an HPLC Method for Tetracycline-Related USP Monographs. (N.A.). Journal of AOAC INTERNATIONAL. [Link]
-
Tetracycline hydrochloride - SIELC Technologies. (2018). SIELC Technologies. [Link]
-
New HPLC/UHPLC Assay Methods for Impurities in Tetracycline. (2012). LCGC International. [Link]
-
Formation of anhydrotetracycline during a high-temperature treatment of animal-derived feed contaminated with tetracycline. (2015). ResearchGate. [Link]
-
Degradation of chlortetracycline hydrochloride by peroxymonosulfate activation on natural manganese sand through response surface methodology. (2022). PubMed. [Link]
-
Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). (N.A.). Japan Food Chemical Research Foundation. [Link]
-
Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide. (N.A.). National Institutes of Health (NIH). [Link]
-
Chlortetracycline hydrochloride (Chlortetracyclini hydrochloridum). (N.A.). The International Pharmacopoeia. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure. (2014). ResearchGate. [Link]
-
Separation and quantitative determination of impurities in tetracycline. (1975). PubMed. [Link]
-
Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection. (2021). National Institutes of Health (NIH). [Link]
-
The spectrophotometric assay for chlortetracycline HCl and tetracycline HCl in pharmaceuticals. (1954). ResearchGate. [Link]
-
Determination by HPLC of chlortetracycline in pig faeces. (2002). ResearchGate. [Link]
-
Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms. (2023). National Institutes of Health (NIH). [Link]
-
Stability Testing of Tetracycline HCl Capsules. (N.A.). MicroSolv. [Link]
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- 9. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Tetracycline hydrochloride | SIELC Technologies [sielc.com]
Application Notes and Protocols: Analysis of Anhydro Chlortetracycline Hydrochloride in Environmental Samples
Introduction
Chlortetracycline (CTC) is a broad-spectrum antibiotic extensively used in veterinary medicine and as a growth promoter in livestock.[1][2] Its widespread use, however, has led to concerns about the dissemination of antibiotic residues into the environment through animal waste. In various environmental matrices, parent compounds like CTC can undergo transformation, leading to the formation of degradation products. Anhydro chlortetracycline hydrochloride (A-CTC) is a significant transformation product of CTC, typically formed under acidic conditions.[3] Although A-CTC exhibits reduced antimicrobial activity compared to its parent compound, its presence in the environment is an indicator of CTC contamination and its degradation pathways.[3] Furthermore, some degradation products of tetracyclines have been associated with toxic effects, highlighting the importance of monitoring not just the parent antibiotic but also its transformation products.[4]
This guide provides a comprehensive overview of the principles and methodologies for the analysis of anhydro chlortetracycline hydrochloride in environmental samples. It is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development who require robust and reliable analytical protocols.
Chemical and Physical Properties of Anhydro Chlortetracycline Hydrochloride
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂Cl₂N₂O₇ | [5] |
| Molecular Weight | 497.3 g/mol | [5] |
| CAS Number | 65490-24-6 | [1][3][5] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF. | [1][3] |
| Stability | Sensitive to light and temperature.[1] More stable in acidic conditions and degrades faster at higher temperatures.[6] |
Analytical Methodologies: Principles and Selection
The detection of A-CTC in complex environmental matrices such as soil, water, and sediment necessitates highly sensitive and selective analytical techniques. The low concentrations expected and the potential for matrix interference are significant challenges that must be addressed through careful method selection and optimization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of antibiotic residues in environmental samples due to its exceptional sensitivity and selectivity.[7][8][9][10]
-
Principle: This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. The HPLC separates A-CTC from other compounds in the sample extract. The analyte is then ionized, and the mass spectrometer selects the precursor ion corresponding to A-CTC, fragments it, and detects specific product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in identification and quantification.
-
Causality behind Experimental Choices:
-
Column Chemistry: A C18 or similar reversed-phase column is typically chosen for the separation of tetracyclines and their derivatives due to their moderate polarity.[11]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (often containing an acid like formic acid to improve peak shape and ionization efficiency) and an organic solvent (like acetonitrile or methanol) is employed to effectively separate the analyte from matrix components.[12][13]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for tetracyclines as it is well-suited for polar and thermally labile molecules.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and cost-effective screening approach for the detection of tetracycline-class antibiotics.
-
Principle: This method utilizes the specific binding between an antibody and the target antigen (in this case, tetracyclines). The assay is typically performed in a microplate format, and the signal generated is proportional to the amount of analyte present.
-
Field-Proven Insights: While ELISA is a valuable screening tool, it often exhibits cross-reactivity with structurally related compounds, including other tetracyclines and their degradation products.[7] Therefore, positive results from ELISA should be confirmed using a more specific method like LC-MS/MS.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of A-CTC in environmental samples. These protocols are designed to be self-validating by incorporating essential quality control measures.
Protocol 1: Sample Collection, Preservation, and Storage
The integrity of the analytical results begins with proper sample handling.
-
Water Samples:
-
Collect samples in amber glass bottles to protect from light.
-
Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., sulfuric acid) to improve the stability of tetracyclines.[14]
-
Store samples at 4°C and analyze as soon as possible, ideally within 48 hours.
-
-
Soil and Sediment Samples:
-
Collect samples using clean stainless steel or glass equipment.
-
Store samples in amber glass jars or high-density polyethylene bags.
-
Freeze samples at -20°C if not extracted immediately to minimize degradation.[2]
-
Visualizing the Workflow: From Sample to Analysis
Caption: General workflow for the analysis of anhydro chlortetracycline hydrochloride.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
SPE is a critical step to remove interfering substances and concentrate the analyte, thereby enhancing the sensitivity and reliability of the analysis.[9][15][16] Polymeric reversed-phase sorbents like Oasis HLB are often effective for extracting tetracyclines from water samples.[14][17]
-
Materials:
-
SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
-
Procedure for Water Samples:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (pH adjusted to ~3). Do not allow the cartridge to dry.
-
Loading: Pass the pre-treated water sample (typically 100-500 mL) through the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes.
-
Elution: Elute the retained analytes with two 3 mL aliquots of the elution solvent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This protocol outlines the instrumental parameters for the quantification of A-CTC.
-
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: ESI Positive.
-
Precursor and Product Ions: These must be determined by infusing a standard solution of A-CTC into the mass spectrometer. For A-CTC (molecular weight of the free base is approximately 460.88 g/mol ), the protonated molecule [M+H]⁺ would be monitored as the precursor ion.
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument being used to achieve maximum sensitivity.
-
Visualizing the Analytical Process
Caption: Schematic of the LC-MS/MS analytical process.
Quality Control and Method Validation
A robust analytical method requires rigorous quality control and validation to ensure the reliability of the data.
-
Calibration: A multi-point calibration curve should be prepared using certified reference standards of A-CTC.[18] The linearity of the response should be evaluated.
-
Method Blank: An analyte-free matrix (e.g., HPLC-grade water for water analysis) should be processed alongside the samples to check for contamination.
-
Spiked Samples: A known amount of A-CTC standard should be added to a blank matrix sample (matrix spike) and a real sample (matrix spike duplicate) to assess the method's accuracy and precision (recovery and relative percent difference).[9] Recoveries are typically expected to be within 70-120%.[19]
-
Internal Standards: The use of a structurally similar, isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
-
Limits of Detection (LOD) and Quantification (LOQ): These should be experimentally determined to define the sensitivity of the method. Recent studies have reported LOQs for tetracyclines in the range of 0.68 to 1.87 µg/kg in soil and potatoes.[19]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of tetracyclines in environmental samples.
| Parameter | Typical Range | Reference |
| LOD | 0.01 - 0.28 µg/L (Water) | [15][17] |
| LOQ | 0.68 - 1.87 µg/kg (Soil) | [19] |
| Recovery | 70 - 121% | [19] |
| Precision (RSD) | < 18% | [19] |
Conclusion
The analysis of anhydro chlortetracycline hydrochloride in environmental samples is a critical component of monitoring the fate and impact of chlortetracycline contamination. The protocols and principles outlined in this guide, centered around the robust and sensitive LC-MS/MS technique, provide a solid foundation for researchers and scientists in this field. Adherence to rigorous quality control and validation procedures is paramount to generating trustworthy and scientifically sound data. As analytical instrumentation continues to advance, the methods for detecting these and other emerging contaminants will undoubtedly evolve, further enhancing our ability to protect environmental and human health.
References
-
Determination of the Persistence of Tetracycline Antibiotics and Their Degradates in Manure-Amended Soil Using Enzyme-Linked Immunosorbent Assay and Liquid Chromatography−Mass Spectrometry. ACS Publications. [Link]
-
SIMULTANEOUS DETECTION OF TETRACYCLINE AND ITS DEGRADATION BYPRODUCTS USING LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY WITH DUAL IO. [Link]
-
Anhydro Chlortetracycline Hydrochloride. PubChem. [Link]
-
Anhydrotetracycline hydrochloride | CAS 13803-65-1. Veeprho. [Link]
-
Environment – Antibiotic resistance. ReAct. [Link]
-
Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water. ResearchGate. [Link]
-
LC-MS/MS conditions for confirming and quantifying the selected tetracyclines in soil samples a. ResearchGate. [Link]
-
Anhydro Chlortetracycline Hydrochloride. MySkinRecipes. [Link]
-
Techniques and Methods: Detection of antibiotics in environmental samples. ResearchGate. [Link]
-
Determination of tetracycline residues in potatoes and soil by LC-MS/MS: Method development, validation, and risk assessment. PubMed. [Link]
-
Evaluation of the stability of chlortetracycline in granular premixes by monitoring its conversion into degradation products. PubMed. [Link]
-
Oxytetracycline Hydrochloride-impurities. Pharmaffiliates. [Link]
-
Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. UKnowledge. [Link]
-
The spectrophotometric assay for chlortetracycline HCl and tetracycline HCl in pharmaceuticals. ResearchGate. [Link]
-
Recent Advances and Perspectives on the Sources and Detection of Antibiotics in Aquatic Environments. PubMed Central. [Link]
-
Development of a Methodology to Determine Antibiotic Concentrations in Water Samples Using High-Pressure Liquid Chromatography. Journal of Young Investigators. [Link]
-
Visible-Light-Driven Photocatalytic Degradation of Tetracycline Using Heterostructured Cu2O–TiO2 Nanotubes, Kinetics, and Toxicity Evaluation of Degraded Products on Cell Lines. ACS Omega. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Chlortetracycline hydrochloride. AERU - University of Hertfordshire. [Link]
-
Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products). [Link]
-
Solid phase extraction coupled to liquid chromatography-tandem mass spectrometry analysis of sulfonamides, tetracyclines, analgesics and hormones in surface water and wastewater in Luxembourg. AquaEnergy Expo Knowledge Hub. [Link]
-
A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. ResearchGate. [Link]
-
Analysis of oxytetracycline, tetracycline, and chlortetracycline in water using solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
-
Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ion. [Link]
-
Preliminary Studies on the Toxic Effects of Degradation Products of Oxytetracycline and Chlortetracycline on Rats. David Publishing. [Link]
-
Anhydrochlortetracycline | C22H21ClN2O7 | CID 54693278. PubChem. [Link]
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- 5. Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of Anhydro Chlortetracycline Hydrochloride in Biological Buffers
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with anhydro chlortetracycline hydrochloride. This resource provides in-depth troubleshooting advice and practical, step-by-step protocols to address the common challenge of its limited solubility in aqueous biological buffers. Our goal is to equip you with the scientific understanding and methodological precision needed to ensure the success and reproducibility of your experiments.
Introduction: The Solubility Challenge
Anhydro chlortetracycline hydrochloride, a key derivative of the tetracycline family of antibiotics, presents a significant hurdle in experimental settings due to its hydrophobic nature. This inherent low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental data. This guide is designed to demystify the solubility characteristics of anhydro chlortetracycline hydrochloride and provide you with a robust toolkit of strategies to achieve and maintain its solubility in your biological systems.
Frequently Asked Questions (FAQs)
Q1: Why is my anhydro chlortetracycline hydrochloride not dissolving in my biological buffer?
A1: Anhydro chlortetracycline hydrochloride is a lipophilic molecule with limited solubility in aqueous solutions. Several factors can contribute to dissolution failure:
-
pH of the Buffer: Tetracyclines are amphoteric molecules, meaning they have both acidic and basic functional groups. Their solubility is highly dependent on the pH of the solution.[1] Generally, tetracyclines exhibit higher solubility in acidic conditions (pH below 4) where the molecule is protonated and carries a net positive charge. In neutral to alkaline buffers (like PBS at pH 7.4), they are often in a zwitterionic or anionic state, which can be less soluble.[2][3]
-
Buffer Composition: The ionic strength and specific components of your buffer can influence solubility. High salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of hydrophobic compounds.
-
Direct Dissolution Attempt: Attempting to dissolve the powdered form of anhydro chlortetracycline hydrochloride directly into a biological buffer is often unsuccessful due to its poor aqueous solubility.
Q2: What is the best solvent for preparing a stock solution of anhydro chlortetracycline hydrochloride?
A2: For creating a concentrated stock solution, a water-miscible organic solvent is recommended. The most common and effective choice is Dimethyl Sulfoxide (DMSO) .[4] Other suitable solvents include dimethylformamide (DMF), ethanol, and methanol.[5] It is crucial to use an anhydrous grade of these solvents, as absorbed moisture can reduce the compound's solubility in the stock solution over time.
Q3: I've successfully dissolved my anhydro chlortetracycline hydrochloride in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," is a common issue when a highly concentrated organic stock solution of a hydrophobic compound is rapidly introduced into an aqueous medium. Here are some key strategies to prevent this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual reduction in the organic solvent concentration allows the compound to better equilibrate in the aqueous environment.
-
Vortexing During Dilution: Add the stock solution dropwise to the vortexing buffer. The rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Use of Co-solvents or Surfactants: Incorporating a small percentage of a water-miscible co-solvent (like ethanol) or a non-ionic surfactant (like Tween® 20 or Pluronic® F-68) in your final buffer can help maintain the solubility of the compound.[6] These agents work by reducing the surface tension of the aqueous medium and creating micelles that can encapsulate the hydrophobic drug molecules.[7][8]
-
Lowering the Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO (e.g., 10 mM instead of 50 mM). This will increase the volume of stock solution needed for your working concentration but will also increase the initial amount of DMSO in the buffer, which can aid in solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Powder will not dissolve in biological buffer. | Direct dissolution attempted; pH of buffer is not optimal. | Prepare a concentrated stock solution in DMSO first. Consider adjusting the pH of the final buffer to a more acidic range if compatible with your experiment. |
| Precipitate forms immediately upon dilution of DMSO stock. | "Crashing out" due to rapid change in solvent polarity. | Use the "vortexing dilution" method described in the protocols below. Perform a stepwise dilution. |
| A clear working solution becomes cloudy over time. | Compound is unstable in the aqueous buffer at the experimental temperature. | Prepare the working solution fresh just before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[3] |
| Inconsistent experimental results. | Inaccurate concentration due to micro-precipitation. | After preparing the working solution, centrifuge it at high speed and use the supernatant for your experiment. Visually inspect for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of anhydro chlortetracycline hydrochloride powder (Molecular Weight: 497.3 g/mol ) in a sterile microcentrifuge tube.[9]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[10]
Protocol 2: Preparation of a Working Solution in Biological Buffer (e.g., Tris-HCl or HEPES)
This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock (a 1:1000 dilution).
-
Prepare Buffer: Dispense 999 µL of your desired sterile biological buffer (e.g., 50 mM Tris-HCl, pH 7.4 or 20 mM HEPES, pH 7.4) into a sterile microcentrifuge tube.
-
Set Up Mixing: Place the tube on a vortex mixer set to a medium speed to create a continuous vortex.
-
Add Stock Solution: Carefully aspirate 1 µL of the 10 mM DMSO stock solution. Submerge the pipette tip into the vortexing buffer and dispense the stock solution directly into the rapidly mixing liquid.
-
Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure complete dissolution and homogeneity.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to prepare a fresh solution at a lower concentration or incorporate a solubilizing agent as described in the advanced protocols.
Advanced Solubilization Strategies
For particularly challenging experiments requiring higher concentrations of anhydro chlortetracycline hydrochloride, the following strategies can be employed:
pH Adjustment
-
Acidic Buffers: If your experimental system can tolerate it, using a buffer with a pH in the acidic range (e.g., pH 4-6) can significantly improve solubility.
-
pH Optimization: It is advisable to perform a small-scale solubility test at various pH values to determine the optimal pH for your specific experimental conditions.
Use of Solubilizing Excipients
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve the solubility of chlortetracycline hydrochloride by up to 7.7-fold.[11]
-
Polymers: Hydrophilic polymers such as povidone K30 (PVPK30) can be used to prepare solid dispersions of the drug, which can enhance its dissolution rate and solubility.[11] Studies have shown that PVPK30 can increase the solubility of chlortetracycline hydrochloride by over 6-fold.[11]
Diagrams and Data
Diagram 1: pH-Dependent Ionization of Tetracyclines
Caption: pH-dependent ionization states of tetracycline derivatives.
Diagram 2: Workflow for Preparing a Working Solution
Caption: Recommended workflow for preparing anhydro chlortetracycline HCl solutions.
References
- Gu, C., & Li, H. (2013).
- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Tetracycline Analogues for In Vitro Assays.
- Figueroa, R. A., & O'Connor, S. (2016). Structures and pKa values of tetracyclines.
- Li, T., et al. (2024). Polymers Enhance Chlortetracycline Hydrochloride Solubility. Polymers, 16(19), 2689.*
- Stephens, C. R., et al. (1954). Acidity Constants of the Tetracycline Antibiotics. Journal of the American Chemical Society, 76(14), 3568-3575.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
- Patel, V. R., et al. (2014). Preclinical formulations: insight, strategies, and practical considerations. AAPS PharmSciTech, 15(4), 896-912.
- TOKU-E. (n.d.). Anhydrotetracycline Hydrochloride, EvoPure.
- CymitQuimica. (n.d.). CAS 65490-24-6: Anhydrochlortetracycline hydrochloride.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR, 16(12), 220.*
- BenchChem. (2025).
- ResearchGate. (2013). How to dissolve hydrophobic drug.......
- Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708-714.
- Cayman Chemical. (n.d.). Anhydrochlortetracycline (hydrochloride).
- NEB. (n.d.). Protocol II: 1 M Tris-HCl Buffer Stock Solution (1 liter).
- ResearchGate. (2020).
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products).
- MedChemExpress. (n.d.). Chlortetracycline hydrochloride.
- Selleck Chemicals. (n.d.). Chlortetracycline HCl (NSC 13252).
- Pharma Excipients. (2018). Enhanced supersaturation of chlortetracycline hydrochloride by amorphous solid dispersion.
- Google Patents. (n.d.).
- PubChem. (n.d.). Anhydro Chlortetracycline Hydrochloride.
- BOC Sciences. (n.d.). CAS 4497-08-9 Anhydrochlortetracycline.
- Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- ResearchGate. (2024). (PDF) Polymers Enhance Chlortetracycline Hydrochloride Solubility.
- LKT Labs. (n.d.). Chlortetracycline Hydrochloride.
- ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- MDPI. (n.d.). Pharmaceutics.
- ResearchGate. (2025).
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- 6. selleckchem.com [selleckchem.com]
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- 9. Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411 - PubChem [pubchem.ncbi.nlm.nih.gov]
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preventing degradation of anhydro chlortetracycline hydrochloride during experiments
Anhydro Chlortetracycline Hydrochloride Stability: A Technical Guide
Anhydro chlortetracycline hydrochloride (aCTC) , a key derivative of chlortetracycline (CTC), is frequently utilized as an analytical standard and a research compound. While it is a degradation product of CTC, aCTC itself is susceptible to further degradation under various experimental conditions. Ensuring its stability is paramount for accurate and reproducible results. This guide provides in-depth technical information, troubleshooting advice, and preventative measures to maintain the integrity of aCTC during your research.
Frequently Asked Questions (FAQs)
Q1: What is anhydro chlortetracycline hydrochloride (aCTC) and why is its stability a concern?
A1: Anhydro chlortetracycline hydrochloride is a derivative of chlortetracycline formed via dehydration. It is often considered an impurity in chlortetracycline preparations but is also used as a secondary standard for analytical purposes.[1] Its stability is crucial because degradation can lead to the formation of other compounds, compromising the accuracy of experiments where aCTC is used as a reference or an active agent.
Q2: What are the primary factors that cause aCTC degradation?
A2: The primary factors influencing aCTC stability are light, temperature, and pH.[2][] Exposure to light can cause significant photolysis, while elevated temperatures accelerate degradation rates.[2][] aCTC exhibits varying stability at different pH levels, with the lowest stability observed around pH 5.6 and greater stability in more acidic or alkaline conditions.[2] It is also sensitive to moisture and strong oxidizing or reducing agents.[4][5]
Q3: How should I store aCTC powder and its stock solutions to ensure maximum stability?
A3: For long-term storage, aCTC powder should be kept at -25 to -15°C, protected from light and moisture.[6] Stock solutions, typically prepared in solvents like DMF or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles.[7] For optimal stability, store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, shielded from moisture.
Q4: My aCTC solution has changed color. What does this indicate?
A4: A color change, often to a darker orange or red, is a visual indicator of degradation. This is likely due to the formation of further degradation products, potentially through oxidation or other chemical transformations. If you observe a color change, it is recommended to prepare a fresh solution from your solid stock.
Q5: I'm observing unexpected peaks in my HPLC analysis of aCTC. What could be the cause?
A5: The appearance of new peaks in your chromatogram strongly suggests that the aCTC has degraded. These peaks represent degradation products. This can be triggered by improper storage, the use of incompatible solvents, or prolonged exposure to harsh experimental conditions like high temperature or inappropriate pH. It is advisable to use a stability-indicating HPLC method to resolve aCTC from its potential degradants.[8]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving aCTC and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of aCTC standard or working solutions. | 1. Prepare fresh working solutions daily from a properly stored stock solution. 2. Confirm the purity of your solid aCTC using a validated analytical method (e.g., HPLC). 3. Aliquot stock solutions to minimize freeze-thaw cycles.[7] |
| Loss of compound activity | Chemical transformation of aCTC into inactive degradants. | 1. Ensure your experimental buffer is within a stable pH range for aCTC. 2. Protect your experimental setup from direct light exposure.[9] 3. Avoid high temperatures unless required by the protocol; if so, minimize exposure time. |
| Precipitation in aqueous solutions | Poor solubility or degradation leading to insoluble products. | 1. While aCTC hydrochloride is soluble in water, its stability can be pH-dependent.[1] Ensure the pH of your aqueous buffer is appropriate. 2. Consider preparing initial stock solutions in organic solvents like DMF or ethanol before diluting into aqueous media.[6] |
| Failed system suitability in HPLC | Degradation of the aCTC reference standard. | 1. Always use a freshly prepared reference standard solution for system suitability tests. 2. Verify the storage conditions of your solid reference standard. It should be stored in a dry, cool, and dark place.[5][9] |
Core Stability & Handling Protocols
To mitigate degradation, adhere to the following protocols for the handling and use of anhydro chlortetracycline hydrochloride.
Protocol 1: Preparation of aCTC Stock Solution
Objective: To prepare a stable stock solution of aCTC for experimental use.
Materials:
-
Anhydro chlortetracycline hydrochloride powder
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Allow the aCTC powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a controlled environment with minimal light exposure, weigh the desired amount of aCTC powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMF or ethanol to achieve the target concentration (e.g., 2 mg/mL).[6]
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]
Protocol 2: Stability Assessment using HPLC
Objective: To monitor the stability of aCTC in a specific experimental buffer.
Principle: A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the parent aCTC peak from any potential degradation products, allowing for the quantification of its purity over time.[10]
Workflow:
-
Method Setup: Develop or utilize a validated gradient reverse-phase HPLC method. A C8 or C18 column is often suitable.[11] The mobile phase typically consists of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol. UV detection is commonly performed around 354 nm.[12]
-
Initial Analysis (T=0): Dilute the freshly prepared aCTC stock solution in your experimental buffer to a known concentration. Immediately inject this sample into the HPLC system to obtain the initial peak area and purity profile.
-
Incubation: Subject the remaining solution to your experimental conditions (e.g., specific temperature, pH, light exposure) for a defined period.
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the incubated solution, and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of aCTC at each time point to the initial (T=0) peak area. The emergence of new peaks alongside a decrease in the main aCTC peak area indicates degradation. Calculate the percentage of aCTC remaining at each interval.
Degradation Pathway Visualization
The degradation of tetracyclines, including chlortetracycline, can be complex. A primary initial degradation step for chlortetracycline under acidic conditions is the formation of anhydro chlortetracycline. Further degradation can occur from this point.
Caption: Initial degradation of Chlortetracycline to Anhydrochlortetracycline.
References
-
Fisher Biotec. (n.d.). Data Sheet Anhydrotetracycline hydrochloride (AHT). Retrieved from [Link]
-
Soares, P. A., et al. (2021). Degradation of Oxytetracycline in Aqueous Solutions: Application of Homogeneous and Heterogeneous Advanced Oxidative Processes. MDPI. Retrieved from [Link]
-
Chen, Y.-W., et al. (2021). Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide. PMC - NIH. Retrieved from [Link]
-
Søeborg, T., et al. (2004). Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water. ResearchGate. Retrieved from [Link]
-
Torrado, S., et al. (2000). A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method. PubMed. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fisherbiotec.com.au [fisherbiotec.com.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. sepscience.com [sepscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Peak Shape of Anhydro Chlortetracycline in HPLC
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification in HPLC analysis. Anhydro chlortetracycline, a critical impurity of chlortetracycline, presents unique challenges due to its chemical structure. This guide provides in-depth, field-proven insights to help you diagnose and resolve common peak shape issues in a logical, step-by-step manner.
Frequently Asked Questions (FAQs)
Q1: Why is my anhydro chlortetracycline peak tailing or showing poor symmetry?
This is the most common issue encountered with tetracycline-class antibiotics. The poor peak shape, particularly tailing, is primarily caused by two concurrent chemical interactions:
-
Secondary Silanol Interactions: Anhydro chlortetracycline possesses basic functional groups (dimethylamino group) that can engage in strong ionic interactions with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] These interactions act as a secondary, undesirable retention mechanism, causing a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[2][4]
-
Metal Chelation: Tetracyclines are powerful chelating agents.[5] Anhydro chlortetracycline can bind with trace metal ions (e.g., iron, titanium) that have leached from the stainless steel or titanium components of the HPLC system, such as tubing, frits, and even the column packing material itself.[5][6][7] This analyte-metal complex can then interact differently with the stationary phase or create adsorption sites, leading to severe peak tailing and broadening.[5][8][9]
Q2: I'm seeing peak fronting instead of tailing. What could be the cause?
Peak fronting, where the first half of the peak is broader than the second, is less common for this analyte but can occur. The primary causes are typically related to experimental conditions rather than specific chemical interactions:
-
Sample Overload: Injecting a sample that is too concentrated or too large in volume can saturate the stationary phase at the column inlet, leading to distorted, fronting peaks.[5][10]
-
Poor Sample Solubility: If the sample solvent (diluent) is significantly stronger or has different properties than the initial mobile phase, it can cause the analyte band to spread improperly at the head of the column.[10][11]
-
Column Collapse: A physical collapse of the packed bed inside the column, often due to extreme pH or temperature, can create a void and lead to peak fronting.[10][12]
Q3: All the peaks in my chromatogram are broad, not just anhydro chlortetracycline. What does this suggest?
If all peaks are affected, the issue is likely systemic and not specific to the analyte's chemistry. This points towards problems with the HPLC system or general method parameters, such as:
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with a large internal diameter or poorly made connections, can lead to band broadening for all components.[1][11][13]
-
Column Degradation: A contaminated or old column may lose its efficiency, resulting in broader peaks for all analytes.[11]
-
Incorrect Flow Rate: A flow rate that is too high can reduce separation efficiency and broaden peaks.[14]
In-Depth Troubleshooting Guide: Peak Tailing
Peak tailing is the most prevalent problem for anhydro chlortetracycline. The following workflow provides a systematic approach to identify and resolve the root cause.
Systematic Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Q4: How do I address secondary interactions with silanol groups?
The most effective way to minimize unwanted interactions with acidic silanol groups is to control the mobile phase pH.
-
Expert Insight: Silanol groups on a silica surface have a pKa of approximately 3.5-4.5. By operating at a low pH (typically 2.0-3.0), you ensure these groups are fully protonated (Si-OH) rather than ionized (Si-O⁻).[5] This neutral state significantly reduces the electrostatic attraction for the positively charged dimethylamino group on the anhydro chlortetracycline molecule, leading to a much more symmetrical peak.
Recommended Mobile Phase Buffers for pH Control
| Buffer Component | Typical pH Range | Typical Concentration | Notes |
| Phosphoric Acid / Phosphate Buffer | 2.0 - 3.0 | 20-50 mM | Provides excellent buffering capacity in this range. A common choice is an ammonium dihydrogen phosphate buffer adjusted to pH 2.2.[15][16] |
| Formic Acid | 2.5 - 3.5 | 0.1 - 0.2% (v/v) | Volatile and MS-compatible, offering good pH control and peak shape improvement. |
| Oxalic Acid | 1.5 - 2.5 | 10-50 mM | Acts as both an acidifying agent and a metal chelator.[17][18][19] |
Q5: The peak is still tailing even at low pH. How do I combat metal chelation?
If low pH alone is insufficient, the primary culprit is almost certainly metal ion interaction. The solution is to add a strong chelating agent to the mobile phase to sequester these metal ions.
-
Expert Insight: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) or oxalic acid are more powerful chelators than the tetracycline molecule.[17][20] By including one in your mobile phase, it will bind to any free metal ions in the flow path, effectively rendering them unavailable to interact with your analyte.[5] This eliminates the secondary retention mechanism caused by metal chelation.
Protocol: Preparing a Mobile Phase with a Chelating Agent
-
Select the Agent: EDTA is highly effective. A final mobile phase concentration of 0.1-2 mM is typically sufficient.[5] Oxalic acid is also an excellent choice and serves a dual purpose of acidification.[17][18]
-
Prepare Aqueous Phase: Dissolve the required amount of your chosen buffer salt (e.g., ammonium dihydrogen phosphate) and the chelating agent (e.g., EDTA) in HPLC-grade water.
-
Adjust pH: Carefully adjust the pH to your target value (e.g., 2.5) using an appropriate acid (e.g., phosphoric acid).
-
Filter: Filter the aqueous mobile phase through a 0.2 µm filter to remove particulates.[16]
-
Mix with Organic: Combine the filtered aqueous phase with the organic modifier (e.g., acetonitrile) in the desired ratio.
-
Degas: Thoroughly degas the final mobile phase before use.
Q6: Could my column be the problem? How do I choose the right one and maintain it?
Yes, the column is a critical factor.
-
Column Selection: Always opt for a modern, high-purity silica column that is well end-capped. End-capping is a process that deactivates most residual silanol groups, minimizing the primary source of secondary interactions.[1][5] Columns with polar-embedded stationary phases can also offer unique selectivity and improved peak shape for tetracyclines.[16][21]
-
Column Contamination: Over time, columns can become contaminated with metal ions, especially if used without chelating agents. This contamination can cause even a high-quality column to produce tailing peaks for sensitive analytes.
Protocol: Column Passivation Wash
If you suspect your column is contaminated with metals, you can attempt to clean it with a passivation wash.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Initial Wash: Wash the column with 20-30 column volumes of HPLC-grade water.
-
Chelating Wash: Prepare a solution of 10-50 mM EDTA in HPLC-grade water. Wash the column with 20-30 column volumes of this solution at a low flow rate.
-
Rinse: Rinse the column thoroughly with at least 30-40 column volumes of HPLC-grade water to remove all traces of EDTA.
-
Equilibrate: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Troubleshooting Peak Fronting and Broadening
Q7: How can I fix peak fronting?
As peak fronting is often due to overload or solvent effects, the solutions are straightforward.
Troubleshooting Steps for Peak Fronting
| Cause | Diagnostic Test | Solution |
| Sample Overload | Systematically reduce the injection volume by half, then by half again. Does the peak shape improve? | Dilute the sample or reduce the injection volume to stay within the column's linear capacity.[10] |
| Solvent Mismatch | Compare the composition of your sample diluent to your initial mobile phase. Is the diluent much stronger (e.g., high percentage of organic solvent)? | Prepare your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample.[11] |
| Column Collapse | Inject a standard. Is the peak still fronting? Is the backpressure much lower than expected? | This is irreversible. Replace the column and ensure the new column is operated within its specified pH and temperature limits.[10][12] |
Q8: What are the immediate steps to address generally broad peaks?
If all peaks are broad, focus on the system hardware and setup.
Caption: Logical flow for troubleshooting general peak broadening.
-
Expert Insight: The most common cause of extra-column band broadening is the use of tubing with an unnecessarily large internal diameter (ID) between the injector, column, and detector. For modern HPLC and UHPLC systems, always use the narrowest ID tubing possible (e.g., 0.125 mm or 0.005") to maintain the efficiency achieved by the column.[1]
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Mobile Phase for Tetracycline Impurity Separation.
- Benchchem. (n.d.). Preventing on-column degradation during HPLC analysis of tetracyclines.
- Fisher Scientific. (n.d.). New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycl.
- Himmelsbach, M., & Buchberger, W. (2005). Development and validation of an HPLC method for tetracycline-related USP monographs. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 133-140.
- Agilent Technologies. (n.d.). Overcoming Metal Interference in HPLC.
-
De Pra, M., Greco, G., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns.
- SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Chromatography Forum. (2011). How to improve peak shape of tetracyclin by LC/QQQ.
- Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
- Restek. (n.d.). HPLC/UV Determination of Tetracyclines in Milk Using Mixed-Mode SPE and eXtended Performance [XP] 2.5 μm Columns.
-
Asolkar, R. N., et al. (2003). HPLC Separation of Tetracycline Analogues: Comparison Study of Laser-Based Polarimetric Detection with UV Detection. Journal of Chromatographic Science, 41(10), 461-466. Retrieved from [Link]
- LCGC International. (2012). New HPLC/UHPLC Assay Methods for Impurities in Tetracycline.
- Cayman Chemical. (n.d.). Anhydrochlortetracycline (hydrochloride).
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
ResearchGate. (2015). Rapid liquid chromatography determination of tetracyclines in animal feeds using surfactant solution as mobile phase. Retrieved from [Link]
-
YouTube. (2017). HPLC Tips and Troubleshooting 17 - Poor Peak Shape. Retrieved from [Link]
-
Al-Jasabi, S. A., et al. (2021). Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection. Saudi Journal of Biological Sciences, 28(8), 4693-4699. Retrieved from [Link]
- Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
- ALWSCI. (n.d.). Common Causes Of Peak Tailing in Chromatography.
- Shimadzu. (n.d.). Abnormal Peak Shapes.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- LCGC International. (n.d.). Peak Fronting . . . Some of the Time.
Sources
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 6. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. technologynetworks.com [technologynetworks.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
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- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 19. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mass Spectrometry for Anhydro Chlortetracycline
Welcome to the technical support center for the analysis of anhydro chlortetracycline (ATC), a critical degradation product of the antibiotic chlortetracycline (CTC). The formation of ATC is a significant concern in pharmaceutical stability studies and residue analysis due to its potential toxicity and the lability of the parent compound. This guide provides field-proven insights and detailed protocols to help you navigate the complexities of method development and troubleshoot common issues encountered during LC-MS/MS analysis.
Introduction: The Challenge of Anhydro Chlortetracycline
Chlortetracycline is notoriously unstable, particularly in acidic conditions, where it readily undergoes dehydration to form anhydro chlortetracycline.[1][2] This transformation is irreversible and represents a critical quality attribute to monitor. The analytical challenge lies not only in detecting this degradation product with high sensitivity but also in preventing its artificial formation during sample preparation and analysis. This guide is structured to address the entire analytical workflow, from sample handling to final mass spectrometric detection.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Analyte Stability and Sample Preparation
Question: I am observing high levels of anhydro chlortetracycline in my chlortetracycline sample, and I suspect it's forming during my sample prep. How can I minimize this degradation?
Answer: This is a very common and critical issue. Chlortetracycline's stability is highly pH-dependent. Under strongly acidic conditions (pH < 2), it rapidly degrades to anhydro-CTC.[1] Epimerization, another degradation pathway, occurs most readily between pH 3 and 5.[1][2]
Causality and Recommended Actions:
-
pH Control is Paramount: Your primary goal is to maintain a pH environment where CTC is most stable. Avoid strong acids during extraction and in your final sample diluent. If an acidic mobile phase is required for chromatography, minimize the time the sample spends in the autosampler.
-
Solvent Choice: Use a neutral or slightly acidic extraction solvent. Acidified methanol is often used for extraction from complex matrices like premixes, but the acid concentration must be carefully controlled.[3]
-
Temperature and Light: Tetracyclines are sensitive to both temperature and light.[4][5] Always prepare samples under low light conditions and keep extracts cool. Store stock solutions and prepared samples at -80°C if possible.[2] Consider using amber vials for your autosampler.
Below is a diagram illustrating the primary degradation pathway of Chlortetracycline.
Caption: Degradation pathways of Chlortetracycline.
FAQ 2: Ionization Source Selection
Question: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for anhydro chlortetracycline analysis?
Answer: For tetracyclines and their derivatives, Electrospray Ionization (ESI) is overwhelmingly the preferred method.
Expertise & Causality:
-
Analyte Polarity & Thermal Stability: Anhydro chlortetracycline is a polar molecule and, like its parent compound, can be thermally labile. ESI is a "soft" ionization technique that ionizes molecules directly from the liquid phase, making it ideal for polar and thermally sensitive compounds.[6][7]
-
APCI Mechanism: APCI, in contrast, requires the analyte to be volatilized in a heated gas stream before ionization.[7] This heating step can cause degradation of thermally unstable molecules like ATC, leading to poor sensitivity and inaccurate results.
-
Sensitivity: For most pharmaceutical compounds, ESI provides significantly better sensitivity and signal-to-noise ratios compared to APCI.[8][9]
The following table summarizes the key considerations for choosing an ionization source for this application.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for Anhydro Chlortetracycline |
| Ionization Mechanism | Liquid-phase ionization ("soft") | Gas-phase chemical ionization | ESI [7] |
| Analyte Polarity | Best for polar to moderately polar compounds | Best for non-polar to moderately polar compounds | ESI |
| Thermal Stability | Suitable for thermally labile compounds | Requires thermal stability | ESI [6] |
| Sensitivity | Generally higher for this compound class | Generally lower[9] | ESI |
| Matrix Effects | Can be more susceptible to ion suppression | Can be less susceptible in some cases[7] | ESI (manage matrix effects with other strategies) |
FAQ 3: MS/MS - Fragmentation and MRM Optimization
Question: I'm setting up a Multiple Reaction Monitoring (MRM) method. How do I select the best precursor and product ions, and how do I optimize the collision energy?
Answer: Proper MRM optimization is the key to achieving high sensitivity and specificity. The process involves selecting the correct precursor ion, identifying stable and intense product ions, and then fine-tuning instrument parameters for each transition.
Step 1: Precursor Ion Selection
The precursor ion for anhydro chlortetracycline in positive ion mode ESI will be the protonated molecule, [M+H]⁺ . The exact mass of anhydro chlortetracycline (C₂₂H₂₁ClN₂O₇) is 460.10. Therefore, you should target a precursor ion of m/z 461.1 .
Step 2: Product Ion Selection & Optimization
The fragmentation of tetracyclines is complex. For chlortetracycline, common MRM transitions are m/z 479 → 462 and 479 → 444.[10] For anhydro-CTC (precursor m/z 461.1), you will need to determine its specific product ions. Fragmentation often involves losses of small, neutral molecules like water (H₂O), ammonia (NH₃), and carbon monoxide (CO), as well as characteristic cleavages of the ring structure.[11]
You will need to perform a product ion scan (or fragment ion scan) on the m/z 461.1 precursor to identify the most intense and stable fragment ions to use for your MRM transitions.
Step 3: Collision Energy (CE) Optimization Protocol
The collision energy dictates the efficiency of fragmentation. A CE that is too low will result in poor fragmentation and a weak product ion signal. A CE that is too high can shatter the precursor into very small, non-specific fragments, also resulting in a weak signal for the desired product ion.[12]
Protocol: Automated Collision Energy Optimization
This protocol assumes your instrument software has an automated optimization feature, which is the most efficient method.
-
Prepare a Standard Solution: Make a solution of anhydro chlortetracycline (or a degraded chlortetracycline standard) at a concentration that gives a strong, stable signal (e.g., 100-500 ng/mL in your initial mobile phase).
-
Infuse the Solution: Set up a continuous infusion of the standard solution into the mass spectrometer using a syringe pump connected via a T-junction. A typical flow rate is 5-10 µL/min.
-
Select Precursor Ion: In your instrument control software, go to the tuning or manual control section. Set the instrument to MS1 mode and confirm you see a strong signal for the precursor ion at m/z 461.1.
-
Perform Product Ion Scan: Switch to product ion scan mode for the precursor m/z 461.1. Acquire data over a range of collision energies (e.g., 5-50 eV in steps of 5 eV) to get a general idea of the fragmentation pattern and optimal energy range.
-
Initiate Automated MRM Optimization:
-
Enter the precursor ion (m/z 461.1) and the candidate product ions you identified in the previous step.
-
Set up a CE optimization experiment. The software will automatically ramp the collision energy across a specified range (e.g., 5 to 60 eV in 2 eV increments) for each MRM transition.
-
The software will generate a plot of product ion intensity versus collision energy for each transition.
-
-
Analyze Results: For each MRM transition, select the collision energy value that produced the maximum product ion intensity. This is your optimal CE.
Table of Example MS Parameters (Requires User Optimization)
The following table provides a starting point. You must optimize these values on your specific instrument. [13]
| Parameter | Typical Starting Value | Rationale & Optimization Goal |
| Precursor Ion (Q1) | m/z 461.1 | The protonated molecule [M+H]⁺. |
| Product Ion (Q3) | User Determined | Identify 2-3 intense, stable fragments from a product ion scan. |
| Dwell Time | 25-100 ms | Adjust to ensure 15-20 data points across the chromatographic peak. |
| Collision Energy (CE) | 15-40 eV | CRITICAL: Optimize per transition to maximize product ion intensity.[12][14] |
| Declustering Potential (DP) | 80-120 V | Optimize to prevent premature fragmentation in the source. |
| Entrance Potential (EP) | ~10 V | Standard value, typically linked to CE. |
| Collision Exit Potential (CXP) | 10-15 V | Optimize for efficient ion transmission out of the collision cell. |
FAQ 4: Troubleshooting Common Issues
Question: My sensitivity is very low, or my peak shape is poor. What should I check first?
Answer: Low sensitivity and poor chromatography are common hurdles. A systematic approach is the best way to identify the root cause. The following workflow diagram can guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting LC-MS/MS issues.
Key Areas to Investigate:
-
Matrix Effects: Co-eluting compounds from your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your analyte, typically causing ion suppression.[15][16]
-
Diagnosis: Perform a post-column infusion experiment. Infuse a constant flow of your analyte standard post-column while injecting a blank matrix extract. A dip in the analyte signal at the retention time of your compound indicates ion suppression.
-
Solution: Improve chromatographic separation to move your analyte away from the interfering region. Enhance your sample preparation (e.g., use a more selective solid-phase extraction protocol). Sometimes, simply diluting the sample can mitigate the effect.[17]
-
-
Mobile Phase Modifiers: Tetracyclines chelate with metals. The use of an acidic mobile phase, such as 0.1% formic acid in water and methanol/acetonitrile, is common and helps produce sharp peaks by ensuring a consistent protonation state.[10] Ensure your mobile phase is freshly prepared.
-
LC Column Health: Poor peak shape (e.g., splitting, tailing, or broad peaks) can indicate a failing column or a clogged guard column. First, try replacing the guard column. If the problem persists, replace the analytical column. A C8 or C18 reversed-phase column is typically used.[1][18]
By systematically addressing each stage of the analytical process—from sample preparation to MS parameter optimization—you can develop a robust and reliable method for the sensitive detection of anhydro chlortetracycline.
References
-
Puig, A., et al. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. PubMed. Available at: [Link]
-
PerkinElmer. (n.d.). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]
-
Li, W., et al. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
-
Pena, A., et al. (1998). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
FDA. (2023). Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. FDA.gov. Available at: [Link]
-
Losito, P., et al. (2020). Multiple Reaction Monitoring (MRM) transitions and optimized MS parameters for TCLs. ResearchGate. Available at: [Link]
-
Pena, A., et al. (1998). Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection. PubMed. Available at: [Link]
-
De Ruyck, H., et al. (2000). Evaluation of the stability of chlortetracycline in granular premixes by monitoring its conversion into degradation products. PubMed. Available at: [Link]
-
Halling-Sørensen, B., et al. (2004). Chemical stability of chlortetracycline and chlortetracycline degradation products and epimers in soil interstitial water. ResearchGate. Available at: [Link]
-
Lee, H., et al. (2018). Optimization of HPLC-tandem mass spectrometry for chlortetracycline using response surface analysis. Environmental Engineering Research. Available at: [Link]
-
FDA. (2023). Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry. FDA.gov. Available at: [Link]
-
Xu, R., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available at: [Link]
-
Jaffe, J. D., et al. (2008). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Available at: [Link]
-
Tiller, P. R., & Goolsby, B. (1999). Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry. ResearchGate. Available at: [Link]
-
Adams, E., et al. (2009). A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method. ResearchGate. Available at: [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Available at: [Link]
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how to minimize adduct formation of anhydro chlortetracycline in ESI-MS
Welcome to the technical support guide for minimizing adduct formation during the analysis of anhydro chlortetracycline (AHTC) by Electrospray Ionization Mass Spectrometry (ESI-MS). This center is designed for researchers, scientists, and drug development professionals who encounter challenges with adducts, which can compromise sensitivity, linearity, and spectral interpretation. Here, we dissect the causal mechanisms of adduct formation and provide field-proven troubleshooting strategies and detailed protocols to ensure robust and reliable data.
The Challenge: Why Anhydro Chlortetracycline is Prone to Adduct Formation
Anhydro chlortetracycline, a degradation product of chlortetracycline, possesses a molecular structure rich in potential coordination sites. Its system of hydroxyl and carbonyl groups makes it an excellent chelating agent for metal ions.[1] In the ESI process, where analytes in solution are converted to gas-phase ions, the presence of ubiquitous alkali metals (like sodium [Na⁺] and potassium [K⁺]) and divalent cations from the sample matrix, glassware, solvents, or the LC system itself can lead to the formation of [M+Na]⁺, [M+K]⁺, and other metal adducts.[2]
These adducts split the analyte signal between multiple species (e.g., [M+H]⁺, [M+Na]⁺), which reduces the signal intensity of the desired protonated molecule, thereby decreasing analytical sensitivity.[3] Furthermore, the stability of these adducts can vary, leading to poor reproducibility and challenging quantification.
Visualizing Adduct Formation in the ESI Droplet
The following diagram illustrates the competition between protonation and adduct formation at the surface of an ESI droplet as it desolvates.
Caption: Competition between protonation and sodium adduct formation.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the ESI-MS analysis of anhydro chlortetracycline in a practical question-and-answer format.
Question 1: My primary ion is the sodium adduct [M+Na]⁺, not the protonated molecule [M+H]⁺. How can I fix this?
Cause: This is a classic sign of sodium contamination being more competitive for the analyte than protons. Sodium ions are pervasive and can originate from glassware, reagents, solvents, and the sample matrix itself.[2] Anhydro chlortetracycline's structure has a high affinity for sodium.[4]
Solution: The primary strategy is to increase the proton concentration and introduce a competitive species that preferentially binds to sodium or outcompetes it for the analyte.
Protocol 1: Mobile Phase Optimization with Volatile Additives
The use of volatile mobile phase additives is crucial for LC-MS as they are easily removed in the high-vacuum regions of the mass spectrometer.[3][5]
Objective: To enhance the [M+H]⁺ signal and suppress [M+Na]⁺.
Step-by-Step Methodology:
-
Introduce an Acid Source: Add 0.1% formic acid or 1% acetic acid to both your aqueous and organic mobile phases.[6][7] This increases the concentration of H⁺, favoring the formation of the protonated molecule. Formic acid is generally preferred for its volatility and effectiveness.[8][9][10]
-
Add a Competitive Ammonium Salt: Introduce a low concentration (e.g., 0.5-5 mM) of ammonium formate or ammonium acetate to the aqueous mobile phase.[5][11][12] The ammonium ions (NH₄⁺) can form [M+NH₄]⁺ adducts, which are often less stable and can dissociate to [M+H]⁺ in the gas phase. More importantly, ammonium can displace sodium, effectively "scavenging" the sodium ions.[11][12] Studies on tetracyclines have shown that ammonium acetate can prevent adduct formation where sodium salts could not.[6][7]
-
Solvent Selection: If possible, use acetonitrile instead of methanol as the organic modifier. Methanol has been observed to promote a higher degree of sodium adduct formation compared to acetonitrile.[11]
-
System Equilibration: After modifying the mobile phase, ensure the entire LC system is thoroughly flushed and equilibrated for at least 30-60 minutes to remove residual sodium from tubing and components.[2]
Data Summary: Effect of Mobile Phase Additives
| Additive | Typical Concentration | Primary Function | Expected Outcome on AHTC Analysis |
| Formic Acid | 0.1% (v/v) | Increases proton availability | Shifts equilibrium towards [M+H]⁺ formation.[8][13] |
| Acetic Acid | 0.5 - 1.0% (v/v) | Increases proton availability | Effective for enhancing [M+H]⁺ for tetracyclines.[6][7] |
| Ammonium Formate | 1 - 10 mM | Provides NH₄⁺, acts as a buffer | Suppresses Na⁺ adducts, improves peak shape.[5][14] |
| Ammonium Acetate | 0.5 - 5 mM | Provides NH₄⁺, acts as a buffer | Shown to eliminate adducts for tetracyclines.[6][7][11] |
Question 2: I've optimized my mobile phase, but I still see significant metal adducts. What are other sources of contamination?
Cause: If mobile phase optimization is insufficient, the source of metal ions is likely from your sample preparation workflow or the LC hardware itself. Tetracyclines are known to have a strong affinity for metal ions, which can lead to undesired interactions with stainless steel components in standard LC systems.[15]
Solution: A systematic audit of your sample preparation procedure and consideration of your LC system's materials are necessary.
Protocol 2: Minimizing Contamination from Sample Prep and Hardware
Objective: To identify and eliminate sources of metal ion contamination.
Workflow Diagram:
Caption: Workflow for identifying and mitigating metal ion contamination.
Step-by-Step Mitigation:
-
Switch to Plasticware: Replace glass autosampler vials, collection tubes, and volumetric flasks with polypropylene (PP) alternatives. Glass surfaces can leach sodium ions.[2]
-
Use High-Purity Reagents: Ensure all solvents (water, acetonitrile) and additives are of the highest purity available (e.g., LC-MS grade).[2][3] Lower-grade solvents can contain significant metal ion impurities.
-
Consider a Weak Chelating Agent: For sample extraction, especially from complex matrices, including a small amount of a chelating agent like EDTA in the extraction buffer can sequester divalent and trivalent metal ions, preventing them from forming adducts with AHTC.[9]
-
Evaluate Your LC System: Standard stainless steel LC components can be a source of metal ions. If adduct formation is a persistent and critical issue, consider using a bio-inert or metal-free LC system (e.g., those with PEEK or MP35N flow paths). Instrument manufacturers offer systems with enhanced surfaces (like Waters ACQUITY Premier with MaxPeak HPS) specifically designed to reduce metal-analyte interactions, which has shown significant sensitivity gains for tetracyclines.[15]
Question 3: My signal intensity for anhydro chlortetracycline is weak and inconsistent, even with minimal adducts. Could pH be the issue?
Cause: Yes, absolutely. The ionization efficiency of a molecule in ESI is highly dependent on its ability to accept a proton (for positive mode), which is governed by the mobile phase pH relative to the analyte's pKa values.[16][17] Anhydro chlortetracycline has multiple ionizable sites.[1] Operating at a pH that neutralizes the molecule will drastically reduce its ability to form [M+H]⁺, leading to poor sensitivity.
Solution: Ensure the mobile phase pH is optimal for keeping AHTC in a state amenable to protonation.
Scientific Rationale: For positive mode ESI, the mobile phase pH should ideally be at least 2 units below the pKa of the functional group you wish to protonate. Anhydrotetracycline has pKa values around 3.2, 5.9, and 8.5.[1] To ensure the dimethylamino group is protonated, maintaining an acidic mobile phase is critical.
Recommendations:
-
Verify Mobile Phase pH: A mobile phase of 0.1% formic acid in water/acetonitrile will typically have a pH between 2.6 and 2.8, which is suitable for promoting protonation.[14]
-
Avoid Buffering at Neutral pH: Using buffers like phosphate buffers is incompatible with MS, and buffering near neutral pH for chromatographic reasons will suppress the ESI+ signal for AHTC.[18]
-
Consider Post-Column Modification: In rare cases where chromatography demands a higher pH but ESI requires a lower pH, a post-column infusion of an acidic modifier (e.g., 0.1% formic acid) can be used to lower the pH just before the eluent enters the mass spectrometer.[19] This decouples the separation pH from the ionization pH.
Final Checklist for Robust AHTC Analysis
-
Mobile Phase: Use LC-MS grade acetonitrile and water with 0.1% formic acid and 1-5 mM ammonium formate.[3][5][8]
-
Sample Preparation: Use polypropylene vials and tubes.[2]
-
LC System: Flush the system thoroughly between methods. For persistent issues, investigate metal-free or bio-inert systems.[15]
-
MS Parameters: Ensure source conditions (e.g., gas flow, temperature) are optimized for desolvation without causing in-source degradation.
-
Systematic Troubleshooting: When issues arise, change only one parameter at a time to isolate the root cause.[20][21][22]
By understanding the chemical properties of anhydro chlortetracycline and the principles of the ESI process, you can systematically eliminate sources of adduct formation and develop a robust, sensitive, and reliable analytical method.
References
-
The Analysis of Tetracycline and Sulfonamide Antibiotics in Shrimp Tissue using Liquid Chromatography Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]
-
Tetracyclines. Waters Corporation. [Link]
-
Electrospray Ionization Mass Spectrometry of Tetracycline, Oxytetracycline, Chlorotetracycline, Minocycline, and Methacycline. American Chemical Society. [Link]
-
The Role of Ammonium Formate in Modern Chromatography. Labmate Online. [Link]
-
Application Note | PDF | High Performance Liquid Chromatography | Analytical Chemistry. Scribd. [Link]
-
Veterinary Drug Residue Testing. Waters Corporation. [Link]
-
Enhanced Performance of the Analysis for Veterinary Drugs With Metal Affinity Using ACQUITY ™ Premier and Xevo™ TQ-S Micro. Waters Corporation. [Link]
-
Multiresidue Analysis of Veterinary Drugs in Bovine Liver by LC/MS/MS. Agilent. [Link]
-
Simultaneous Analysis of Chloramphenicol and Tetracycline Antibiotics in Food Samples Using the SCIEX Triple Quad TM 3500 System. SCIEX. [Link]
-
Liquid chromatography-Tandem mass spectrometry method for the determination of ten tetracycline residues in muscle samples. ResearchGate. [Link]
-
Agilent's 6410 LC/MS/MS Solution for EPA Method 1694. Agilent. [Link]
-
How to mitigate ionization with sodium - WKB67465. Waters Knowledge Base. [Link]
-
Simultaneous Determination of Tetracycline Antibiotics in Beehives by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Prime Scholars. [Link]
-
A Rapid iMethod™ Test for the Analysis of Tetracyclines in Meat using Online SPE. SCIEX. [Link]
-
Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]
-
LC/MS Applications for Drug Residues in Foods. Agilent. [Link]
-
What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS? ResearchGate. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
-
Metal complexes of anhydrotetracycline. 1. A spectrometric study of the Cu(II) and Ni(II) complexes. PubMed. [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]
-
Full scan for Tetracyclines. ResearchGate. [Link]
-
LC/MS/MS (ESI)-When is it appropriate to quantify Na adduct? Chromatography Forum. [Link]
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Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline. PubMed. [Link]
-
Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions. PubMed. [Link]
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Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. [Link]
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The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. National Institutes of Health (NIH). [Link]
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The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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Analytical key issues and challenges in the LC-MS/MS determination of antibiotics in wastewater. ResearchGate. [Link]
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(PDF) pH Effects on Electrospray Ionization Efficiency. ResearchGate. [Link]
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A highly sensitive LC-MS/MS method for the analysis of tetracycline antibiotic residues in honey, developed using the SCIEX Trip. SCIEX. [Link]
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Better ionization with pH optimization. Wiley Analytical Science. [Link]
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Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health (NIH). [Link]
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HPLC solvents and mobile phase additives. Micromass (now Waters). [Link]
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Technical Support Center: Overcoming Matrix Effects in Anhydro Chlortetracycline Hydrochloride Quantification
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying anhydro chlortetracycline hydrochloride, a critical degradation product of chlortetracycline. The primary focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions concerning matrix effects, a common and significant challenge in bioanalysis.
Introduction to Matrix Effects in Bioanalysis
In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest. Matrix effects occur when these co-eluting, endogenous components interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal.[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of an analytical method.[1][2] For anhydro chlortetracycline hydrochloride, a compound often measured in complex biological matrices such as plasma, urine, and tissue homogenates, understanding and mitigating matrix effects is paramount for generating reliable pharmacokinetic and toxicokinetic data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for anhydro chlortetracycline hydrochloride analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can manifest as:
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal and potentially underestimation of the analyte concentration.
-
Ion Enhancement: Less common, where matrix components enhance the ionization of the analyte, resulting in an artificially high signal and overestimation of the concentration.
For anhydro chlortetracycline hydrochloride, these effects are particularly concerning because biological matrices are rich in phospholipids, salts, and metabolites that can interfere with its ionization in the mass spectrometer source.[2] Regulatory bodies like the FDA and EMA require thorough evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[4][5][6][7][8]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A2: The primary causes of matrix effects are multifaceted and can include:
-
Competition for Ionization: In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization, especially if they have higher surface activity or are present at much higher concentrations.
-
Changes in Droplet Properties: Endogenous substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity, affecting the efficiency of solvent evaporation and ion release.
-
Ion-Pairing and Adduct Formation: Matrix components can form adducts with the analyte in the gas phase, altering its mass-to-charge ratio and potentially shifting the signal away from the monitored transition.
Q3: How are matrix effects quantitatively assessed during method validation?
A3: The most accepted method for assessing matrix effects is the post-extraction spike method .[1] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase).
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
Regulatory guidelines generally require the coefficient of variation (%CV) of the matrix factor across different lots of blank matrix to be within a certain limit (e.g., ≤15%) to ensure the matrix effect is consistent and reproducible.[6][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during the quantification of anhydro chlortetracycline hydrochloride.
Issue 1: Significant ion suppression is observed for anhydro chlortetracycline hydrochloride in plasma samples.
Possible Cause & Explanation: Plasma is a complex matrix containing high concentrations of phospholipids and proteins, which are notorious for causing ion suppression in ESI-MS.[2] Simple sample preparation techniques like protein precipitation may not adequately remove these interfering components.
Troubleshooting Steps:
-
Optimize Sample Preparation: Move from a simple protein precipitation method to a more rigorous cleanup technique. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids and other interfering substances. A mixed-mode or polymeric reversed-phase SPE sorbent can provide excellent cleanup for tetracyclines from plasma.[10]
-
Chromatographic Separation: Ensure adequate chromatographic separation between anhydro chlortetracycline hydrochloride and the region where phospholipids typically elute (the "phospholipid ghost peak" region). Adjusting the gradient profile or using a column with a different selectivity can help.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects.[1] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.
Issue 2: High variability in results between different batches of the same biological matrix.
Possible Cause & Explanation: The composition of biological matrices can vary significantly between individuals or lots. This variability can lead to inconsistent matrix effects, impacting the precision and accuracy of the assay.
Troubleshooting Steps:
-
Evaluate Multiple Matrix Lots: During method validation, it is crucial to assess the matrix effect using at least six different lots of the biological matrix.[7] This will provide a comprehensive understanding of the potential variability.
-
Improve Sample Cleanup: As with consistent ion suppression, a more robust sample preparation method like SPE can minimize the impact of lot-to-lot variability by more effectively removing the interfering components.
-
Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples.[11] This helps to normalize the matrix effects between the calibrators and the unknown samples.
Issue 3: Poor recovery of anhydro chlortetracycline hydrochloride during sample extraction.
Possible Cause & Explanation: Tetracyclines, including anhydro chlortetracycline hydrochloride, are known to chelate with divalent metal cations (e.g., Ca²⁺, Mg²⁺) that may be present in the biological matrix or on labware. This chelation can lead to poor solubility and extraction efficiency.[12][13]
Troubleshooting Steps:
-
Use a Chelating Agent: Incorporate a chelating agent like EDTA into the extraction buffer (e.g., McIlvaine buffer with EDTA).[14][15][16][17] This will bind the metal ions and prevent them from interacting with the analyte.
-
Optimize pH: The extraction pH should be carefully optimized. For tetracyclines, a slightly acidic pH (around 4) is often used to ensure they are in a charged state, which can aid in certain extraction mechanisms like cation exchange SPE.[10]
-
Evaluate Different Extraction Solvents: If using liquid-liquid extraction, test a range of organic solvents with varying polarities to find the one that provides the best recovery for anhydro chlortetracycline hydrochloride.
Experimental Protocols & Data Presentation
Protocol 1: Solid-Phase Extraction (SPE) for Anhydro Chlortetracycline Hydrochloride from Human Plasma
This protocol provides a general framework for developing a robust SPE method.
Materials:
-
Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB).[14][17]
-
Human plasma (pre-screened for interferences).
-
Methanol, HPLC-grade.
-
Water, HPLC-grade.
-
Formic acid.
-
Ammonium hydroxide.
-
Internal Standard (ideally, a stable isotope-labeled version of anhydro chlortetracycline hydrochloride).
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 200 µL of 2% formic acid in water.
-
Add the internal standard solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.[18]
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove less polar interferences, ensuring the analyte is retained.
-
-
Elution:
-
Elute the anhydro chlortetracycline hydrochloride and internal standard with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid or 2% ammonium hydroxide, depending on the SPE chemistry).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect data for different sample preparation methods for anhydro chlortetracycline hydrochloride in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD of Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 12 (Suppression) | 18 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 75 ± 8 | 80 ± 10 (Suppression) | 12 |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 4 | 98 ± 7 (Minimal Effect) | 7 |
Data are representative and will vary based on specific method parameters.
Visualizations
Workflow for Overcoming Matrix Effects
Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in bioanalysis.
Mechanism of Solid-Phase Extraction (SPE)
Caption: The five key steps of a solid-phase extraction protocol for sample cleanup.
References
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . Available from: [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency . (2011-07-21). Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . (2025-12-26). Available from: [Link]
-
Bioanalytical method validation emea | PPTX - Slideshare . Available from: [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com . Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . Available from: [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA . (2018-05-24). Available from: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . Available from: [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid . Available from: [Link]
-
Bioanalytical Method Validation . Available from: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International . (2021-08-01). Available from: [Link]
-
Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - ResearchGate . (2025-08-05). Available from: [Link]
-
Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products) . Available from: [Link]
-
Development and validation of a liquid chromatographic/ tandem mass spectrometric method for determination of chlortetracycline, oxytetracycline, tetracycline, and doxycycline in animal feeds - PubMed . Available from: [Link]
-
Analysis of Antibiotics in Plasma for Clinical Research - LabRulez LCMS . Available from: [Link]
-
In-House Validation of HPLC-MS/MS Methods for Detection and Quantification of Tetracyclines in Edible Tissues and . (2017-10-10). Available from: [Link]
-
Tips for Developing Successful Solid Phase Extraction Methods - LabRulez LCMS . (2022-10-04). Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Available from: [Link]
-
Solid-Phase Extraction (SPE) Method Development - Waters Corporation . Available from: [Link]
-
Selective Solid Phase Extraction for Tetracyclines and their Epimers Analysis from MEAT using AFFINIMIP®SPE - Affinisep . Available from: [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS - CORE . (2003-09-18). Available from: [Link]
-
Development and validation of methods for the detection of residues in unconventional and innovative matrices through LC-MS/MS analyses for safety of food of animal origin. - AIR Unimi . Available from: [Link]
-
Analysis of Antibiotics in Plasma for Clinical Research | Waters . Available from: [Link]
-
LC-MS/MS Method, Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples - ResearchGate . (2025-08-06). Available from: [Link]
-
Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - NIH . (2021-04-23). Available from: [Link]
-
Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed . (2023-10-16). Available from: [Link]
-
LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples - Oriental Journal of Chemistry . Available from: [Link]
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Technical Support Center: Stability-Indicating HPLC Method for Anhydro Chlortetracycline Hydrochloride
Welcome to the technical support center for the development and troubleshooting of stability-indicating High-Performance Liquid Chromatography (HPLC) methods for Anhydro Chlortetracycline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights, troubleshooting guides, and frequently asked questions to ensure the successful implementation of robust and reliable analytical methods.
Anhydro chlortetracycline is a key degradation product of chlortetracycline, a broad-spectrum antibiotic.[1][2][3] Its quantification is critical for the stability assessment of chlortetracycline-based drug products. A stability-indicating method is an analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[4][5] This guide will walk you through the essential steps of method development, validation, and troubleshooting, grounded in scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development and execution of HPLC methods for anhydro chlortetracycline hydrochloride.
Q1: Why is a stability-indicating method crucial for anhydro chlortetracycline hydrochloride analysis?
A stability-indicating method is essential to ensure that the analytical procedure can specifically measure the concentration of anhydro chlortetracycline hydrochloride in the presence of its parent compound, chlortetracycline, and any other potential degradants or impurities.[4][6][7] This is a key requirement of regulatory bodies like the ICH to guarantee the safety, efficacy, and quality of pharmaceutical products throughout their shelf life.[4][8]
Q2: What are the primary challenges in developing an HPLC method for tetracycline-related compounds?
Tetracyclines, including anhydro chlortetracycline, are known to be challenging for HPLC analysis due to several factors:
-
Chelation with Metal Ions: Tetracyclines are potent chelating agents and can interact with trace metal ions in the HPLC system (e.g., from stainless steel frits and tubing), leading to peak tailing and broadening.[9]
-
Silanol Interactions: The basic dimethylamino group on the tetracycline structure can interact with acidic residual silanol groups on silica-based columns, causing secondary retention mechanisms and resulting in poor peak shape.[9][10]
-
Epimerization and Degradation: Tetracyclines can undergo epimerization and degradation under certain pH, temperature, and light conditions, making method development and sample handling critical.[][12]
Q3: What type of HPLC column is recommended for this analysis?
A high-purity, end-capped C18 or C8 column is a good starting point. These columns have a lower concentration of residual silanols, minimizing peak tailing.[10] Columns with novel bonding technologies, such as those with embedded polar groups or amide-functionalized phases, can also offer unique selectivity for tetracycline compounds.[13] It is advisable to screen a few columns with different selectivities during method development.[5]
Q4: How do I select the appropriate mobile phase?
The mobile phase composition is critical for achieving good separation and peak shape. Key considerations include:
-
pH: The pH of the mobile phase should be controlled to maintain a consistent ionization state of the analyte. For tetracyclines, a low pH (around 2-3) is often used to suppress the ionization of silanol groups on the column and protonate the analyte, leading to better peak shape.[10]
-
Buffer: A buffer, such as phosphate or citrate, is necessary to maintain a stable pH. The buffer concentration should be sufficient to control the pH without causing precipitation in the presence of the organic modifier.[10]
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice and proportion will influence the retention time and selectivity.
-
Additives: Sometimes, a chelating agent like EDTA is added to the mobile phase to sequester metal ions and improve peak shape.[14]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of anhydro chlortetracycline hydrochloride.
| Problem | Potential Cause(s) | Suggested Solutions |
| Peak Tailing | 1. Secondary Silanol Interactions: Interaction of the basic analyte with acidic silanols on the column.[9][10] 2. Metal Chelation: Interaction of the analyte with metal ions in the system or on the column.[9] 3. Column Overload: Injecting too much sample mass onto the column. | 1. Optimize Mobile Phase pH: Lower the pH to 2-3 to suppress silanol activity.[10] 2. Use a High-Purity Column: Employ a modern, well-end-capped column. 3. Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) in the mobile phase (use with caution as it can affect column lifetime). 4. Add a Chelating Agent: Add ~0.05 M EDTA to the mobile phase.[14] 5. Reduce Injection Mass: Decrease the sample concentration or injection volume. |
| Split or Double Peaks | 1. Partially Blocked Column Frit: Particulate matter from the sample or system has clogged the inlet frit.[15] 2. Column Void or Channeling: A void has formed at the head of the column.[15] 3. Injection Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.[15][16] | 1. Use a Guard Column: This will protect the analytical column from contamination.[16] 2. Filter Samples: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection. 3. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (at a low flow rate). 4. Replace the Column: If flushing doesn't resolve the issue, the column may be irreversibly damaged. 5. Match Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[16] |
| Irreproducible Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially in gradient elution.[17] 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of the organic modifier.[17][18] 3. Temperature Fluctuations: The column temperature is not adequately controlled.[17][19] 4. Pump Issues: Leaks or faulty check valves in the pump can cause flow rate fluctuations.[17] | 1. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes.[17] 2. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep it covered to prevent evaporation. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[19] 4. System Maintenance: Check for leaks, prime the pump, and sonicate check valves if necessary. |
| High Backpressure | 1. Column Frit Blockage: Accumulation of particulate matter.[17] 2. Precipitation of Buffer: The buffer has precipitated in the mobile phase, often due to high organic content.[10] 3. System Blockage: A blockage in the tubing, injector, or guard column.[17] | 1. Identify the Source: Systematically remove components (column, guard column) from the flow path to locate the pressure source.[10] 2. Filter Mobile Phase and Samples: Use 0.45 µm filters. 3. Check Buffer Solubility: Ensure the selected buffer is soluble in the highest organic percentage of your gradient. 4. Reverse Flush Column: As described for split peaks. |
Experimental Protocol: A Representative Stability-Indicating Method
This section provides a detailed, step-by-step methodology for a stability-indicating HPLC method for anhydro chlortetracycline hydrochloride. This method serves as a starting point and should be optimized and validated for your specific application.
Forced Degradation Study
Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods.[4][6] The goal is to achieve 5-20% degradation to ensure that the degradation products are relevant.[20]
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 60°C for 30 minutes.[21]
-
Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.[21]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[21]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.
HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | High-purity, end-capped C18, 150 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar compounds and minimizes silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control analyte ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-15 min: 10% to 50% B 15-20 min: 50% to 10% B 20-25 min: 10% B (re-equilibration) | A gradient is necessary to elute the parent drug, the anhydro form, and other potential degradation products with varying polarities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Controlled temperature ensures retention time reproducibility.[19] |
| Detection Wavelength | 280 nm | A common wavelength for tetracyclines, providing good sensitivity.[22] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A / Acetonitrile (90:10 v/v) | Ensures compatibility with the initial mobile phase conditions. |
Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4][8][23]
-
Specificity: Demonstrate that the method can distinguish the analyte from all potential degradation products. This is achieved by analyzing the forced degradation samples and checking for peak purity using a photodiode array (PDA) detector.[4]
-
Linearity: Assess the method's ability to produce results that are directly proportional to the concentration of the analyte over a specified range.[23]
-
Accuracy and Precision: Evaluate the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[23]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[24]
Workflow Diagrams
HPLC Method Development and Validation Workflow
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Troubleshooting Logic Flow
Caption: A systematic approach to troubleshooting common HPLC issues.
References
- Method Development & Validation (Stability-Indicating). (n.d.). Vertex AI Search.
- Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411. (n.d.). PubChem.
- Anhydro Chlortetracycline Hydrochloride | CAS#:65490-24-6. (2024, January 3). Chemsrc.
- Preventing on-column degradation during HPLC analysis of tetracyclines. (2025, December). BenchChem.
- Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. (2018, August 10). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- CAS 65490-24-6: Anhydrochlortetracycline hydrochloride. (n.d.). CymitQuimica.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
- Anhydrochlortetracycline | C22H21ClN2O7 | CID 54693278. (n.d.). PubChem.
- Degradation of chlortetracycline hydrochloride by peroxymonosulfate activation on natural manganese sand through response surface methodology. (2022, November). PubMed.
- HPLC Troubleshooting Guide. (n.d.).
- Anhydro Chlortetracycline Hydrochloride. (n.d.). LGC Standards.
- ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.).
- Technical Support Center: Forced Degradation Studies of Clortermine Hydrochloride. (2025). BenchChem.
- Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide. (n.d.). PMC - NIH.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- New HPLC/UHPLC Assay Methods for Impurities in Tetracycline. (2012, February 1). LCGC International.
- New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Chlortetracycline Degradation Set. (n.d.). BOC Sciences.
- (PDF) Degradation of Chlortetracycline Hydrochloride by Peroxymonosulfate Activation on Natural Manganese Sand Through Response Surface Methodology. (n.d.). ResearchGate.
- (PDF) Stability indicating HPLC method development - a review. (2025, August 10). ResearchGate.
- Stability Indicating HPLC Method Development: A Review. (2019, June 22). Journal of Drug Delivery and Therapeutics.
- Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns. (n.d.).
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- Stability-Indicating HPLC Method Development. (n.d.). vscht.cz.
- HPLC Separation of Tetracycline Analogues: Comparison Study of Laser-Based Polarimetric Detection with UV Detection. (n.d.).
- Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD.
- Stability Indicating HPLC Method Development and Validation. (n.d.). SciSpace.
- Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide. (2025, October 13). ResearchGate.
- MN Dept of Agriculture (MDA) Verification/Validation of CTC & OTC by HPLC. (n.d.). AAFCO.
- New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycl. (n.d.). Fisher Scientific.
- Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS. (2015, December 24).
- (PDF) Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction Protocol. (n.d.). ResearchGate.
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anhydro chlortetracycline hydrochloride interference in chlortetracycline assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Chlortetracycline (CTC). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common yet critical issue: interference from its primary degradation product, anhydro chlortetracycline hydrochloride (ACTC-HCl).
Understanding and mitigating this interference is paramount for ensuring data accuracy, batch consistency, and regulatory compliance. This center is structured to provide rapid answers through our FAQ section and deep, method-specific solutions in our Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What is anhydro chlortetracycline (ACTC) and how is it formed?
Anhydro chlortetracycline is the major degradation product of chlortetracycline. It is formed through an acid-catalyzed dehydration reaction, where a molecule of water is eliminated from the C-ring of the tetracycline structure.[1][2] This conversion is accelerated by low pH conditions (especially below pH 3), elevated temperatures, and exposure to light. Given that many analytical techniques for tetracyclines utilize acidic mobile phases or extraction solutions, the inadvertent formation of ACTC during the assay itself is a significant risk.[3]
Q2: Why is ACTC a significant problem in my chlortetracycline (CTC) assays?
ACTC interference can lead to erroneous quantification of the active pharmaceutical ingredient (API), CTC. The nature of the error depends on the analytical method used:
-
In High-Performance Liquid Chromatography (HPLC): If the method is not optimized, ACTC can co-elute with CTC or appear as a poorly resolved shoulder on the main peak, making accurate integration and quantification impossible.[4]
-
In Spectrophotometric Assays (UV-Vis): ACTC possesses a chromophore that is very similar to CTC, meaning it absorbs light at nearly the same wavelengths.[1] Its presence will lead to an overestimation of the CTC concentration.
-
In Microbiological Assays: ACTC is a less potent bacteriostatic agent than CTC.[5][6] If a sample contains significant amounts of ACTC, a microbiological assay will report lower potency than a chemical assay (like HPLC) that might be quantifying both compounds as one. This discrepancy between chemical content and biological activity is a critical quality attribute failure.
Q3: How can I minimize the formation of ACTC during sample preparation and analysis?
Preventing the degradation of CTC into ACTC is the most effective strategy. Key preventative measures include:
-
pH Control: Maintain the pH of all solutions (solvents, buffers, and samples) above 4 where possible. If acidic conditions are required for extraction or chromatography, minimize the time the sample is exposed to these conditions.
-
Temperature Management: Perform all sample preparation steps at controlled, cool temperatures. Avoid heating samples containing CTC. Store standards and samples at refrigerated or frozen temperatures as recommended.
-
Light Protection: Use amber glassware or light-blocking centrifuge tubes for sample preparation and storage. Keep vials in the autosampler tray covered if possible.
-
Use of Fresh Solvents: Prepare mobile phases and diluents fresh daily to ensure pH and composition are accurate.
Q4: Which analytical method is considered the gold standard for accurately quantifying CTC in the presence of ACTC?
High-Performance Liquid Chromatography (HPLC) is the authoritative method for this purpose.[4][7][8] Unlike spectrophotometric or microbiological methods, a well-developed HPLC method can physically separate CTC from its degradation products, including ACTC and its epimer, 4-epianhydrochlortetracycline.[4] This allows for the independent quantification of both the active ingredient and its impurities in a single run, which is essential for stability studies and impurity profiling as mandated by regulatory bodies like the FDA and under ICH guidelines.[9][10]
In-Depth Troubleshooting Guides
This section provides detailed, method-specific guidance for resolving issues related to ACTC interference.
Guide 1: High-Performance Liquid Chromatography (HPLC) Assays
HPLC is the preferred method due to its specificity. However, poor method development can still lead to inaccurate results.
Issue: I'm seeing a shoulder on my CTC peak or an unexpected, poorly resolved peak nearby. Could this be ACTC?
Causality: Yes, this is a classic sign of inadequate separation between CTC and ACTC. The structural similarity of the two molecules means they will have close retention times on many standard reversed-phase columns if the mobile phase and column chemistry are not optimized.
Solution: Method Optimization for Resolving CTC and ACTC
The key to resolving these compounds is to exploit the subtle differences in their polarity and structure. Anhydrochlortetracycline is more non-polar than chlortetracycline.
Recommended HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18 (e.g., Zorbax SB-C18) or Phenyl | A high-quality C18 column is often sufficient.[7][11] A Phenyl column can sometimes offer alternative selectivity due to pi-pi interactions with the aromatic rings of the tetracyclines.[8] |
| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer (e.g., Oxalic Acid or Phosphate) | An acidic mobile phase (pH ~2.0-3.0) is typically required for good peak shape.[3][11] The organic modifier ratio is critical for achieving separation. Start with a composition like 70:20:10 (v/v/v) 0.05 M Oxalic Acid Buffer:Acetonitrile:Methanol and adjust as needed.[11] |
| Detection | UV/PDA at 355 nm or 375 nm | Both CTC and ACTC absorb strongly in this region. A Photo Diode Array (PDA) detector is highly recommended to check for peak purity.[3][11] |
| Column Temperature | 30-35 °C | Slightly elevated temperature can improve peak efficiency and reduce viscosity, but excessive heat can promote on-column degradation. |
| Flow Rate | 0.8 - 1.2 mL/min | Adjust for optimal resolution and run time based on column dimensions. |
Self-Validating Protocol: HPLC Separation of CTC and ACTC
-
System Preparation:
-
Prepare the mobile phase: 0.05 M Oxalic Acid buffer (pH adjusted to ~2.5), HPLC-grade Acetonitrile, and HPLC-grade Methanol. Filter and degas thoroughly.
-
Equilibrate the C18 column (e.g., 4.6 x 250 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Standard Preparation:
-
Accurately weigh and dissolve reference standards of both Chlortetracycline HCl and Anhydrochlortetracycline HCl in a suitable diluent (e.g., mobile phase or methanol/water).
-
Prepare a mixed standard solution containing both compounds to verify resolution.
-
-
Sample Preparation:
-
Dissolve/extract the sample in a diluent, keeping it protected from light and heat.
-
Filter the sample through a 0.45 µm syringe filter compatible with your solvents before injection.
-
-
Chromatographic Run & Analysis:
-
Inject the mixed standard. Verify that the resolution between the CTC and ACTC peaks is greater than 1.5. ACTC, being more non-polar, will typically have a longer retention time than CTC.
-
Inject your samples.
-
Quantify CTC and ACTC against their respective reference standards using the peak area.
-
Workflow for Investigating HPLC Assay Discrepancies
Caption: Troubleshooting workflow for HPLC assay discrepancies.
Guide 2: Spectrophotometric (UV-Vis) Assays
Issue: My UV-Vis assay results for CTC seem too high and are inconsistent with HPLC data.
Causality: This is a classic example of non-specific interference. Anhydrochlortetracycline has a strong absorbance band that overlaps significantly with that of chlortetracycline, making it impossible to distinguish between the two using a simple UV-Vis reading.[1] Any ACTC present in the sample will absorb light and contribute to the signal, leading to a falsely elevated CTC value.
Solution: Why Correction is Not Recommended
While complex chemometric methods or derivative spectrophotometry exist, they are often not robust or validated for routine quality control.
-
Lack of Specificity: These methods are prone to interference from other excipients or impurities.
-
Validation Complexity: Proving that the mathematical correction is accurate across all possible ratios of CTC to ACTC is extremely difficult.
Authoritative Recommendation: If you suspect the presence of ACTC, the use of a simple UV-Vis spectrophotometric assay for CTC quantification is not scientifically sound. You must switch to a stability-indicating separatory method, such as the HPLC protocol described above.
Guide 3: Microbiological Assays
Issue: My microbiological assay shows significantly lower potency for a CTC sample than expected, even though my HPLC assay shows the correct total tetracycline concentration.
Causality: This discrepancy is a direct indicator of the presence of biologically less active degradation products. Microbiological assays measure potency based on the inhibition of bacterial growth.[12][13] Chlortetracycline is a potent bacteriostatic agent that inhibits protein synthesis by binding to the 30S ribosomal subunit.[5] Anhydrochlortetracycline, due to its structural changes, has a much lower affinity for this target and exhibits significantly reduced antimicrobial activity.[6]
Therefore, the microbiological assay is effectively "ignoring" the ACTC in your sample, while your non-specific chemical assay (or a poorly resolved HPLC method) is counting it. The result is a lower-than-expected potency value.
Solution: Using Orthogonal Methods for Full Characterization
This is not a failure of the microbiological assay; rather, it is providing crucial information that your chemical assay is missing. The best practice is to use both HPLC and microbiological assays as orthogonal (complementary) methods:
-
Use HPLC to determine the purity of the sample, accurately quantifying the amount of CTC and the amount of ACTC and other impurities.
-
Use a Microbiological Assay (e.g., turbidimetric or cylinder-plate method) to confirm the biological activity or potency of the material.[13][14]
-
Correlate the Data: A high-purity sample by HPLC should yield a high potency value in the microbiological assay. A sample with high levels of ACTC detected by HPLC will correspond to a lower potency value. This correlation validates both methods and provides a complete picture of the drug substance's quality.
Chemical Degradation Pathway of Chlortetracycline
Caption: Acid-catalyzed degradation of CTC to ACTC.
References
- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products).
- ResearchGate. (n.d.). A new, simple and rapid HPLC method for determination of chlortetracycline in pig solid manure.
- (n.d.). A rapid flow injection spectrophotometric analysis for tetracycline chlortetracycline or oxytetracycline.
- Al-Ghamdi, S., Al-Warthan, A., & Al-Othman, Z. (2021). Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection. Saudi Journal of Biological Sciences, 28(8), 4435-4442.
- National Center for Biotechnology Information. (2019). Chlortetracycline Hydrochloride. PubChem.
- White, E. R., & Aszalos, A. (1981). Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography.
- ResearchGate. (n.d.). The spectrophotometric assay for chlortetracycline HCl and tetracycline HCl in pharmaceuticals.
- ResearchGate. (n.d.). Degradation of Chlortetracycline Hydrochloride by Peroxymonosulfate Activation on Natural Manganese Sand Through Response Surface Methodology.
- Galán-Rodríguez, C., et al. (2014). Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics. Journal of Pharmaceutical and Biomedical Analysis, 98, 219-225.
- Huber, U., & Onigbinde, A. O. (n.d.). HPLC Separation of Antibacterial Drugs with Tetracycline Structure. Agilent Technologies.
- (n.d.). chlortetracycline and tetracycline.
- DergiPark. (n.d.). Effectiveness of Microbiological Assays as an Alternative Method to Determine the Potency of Antibiotics: A Review.
- ResearchGate. (n.d.). Regulatory aspects of Impurity profiling.
- Knox, J. H., & Jurand, J. (1979). Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography.
- U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances.
- Gogna, K. (2020). Regulatory aspects of Impurity profiling.
- Japanese Pharmacopoeia. (n.d.). Microbial Assay for Antibiotics.
- Longdom Publishing. (n.d.). Comprehensive Insights into Microbiological Assays for Antibiotic.
- Wang, Y., et al. (2019). Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell. RSC Advances, 9(28), 16036-16044.
- Singh, R. M. (n.d.). Regulatory Aspects and Impurity Profiling of Pharmaceutical Products. CDSCO.
- Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-2814.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlortetracycline Hydrochloride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. agilent.com [agilent.com]
- 8. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
purification of anhydro chlortetracycline from a mixture of tetracyclines
Welcome to the dedicated technical support guide for the purification of anhydro-chlortetracycline (ACTC) from complex mixtures containing chlortetracycline (CTC), tetracycline (TC), and their respective epimers. This document is designed for researchers, scientists, and drug development professionals who require high-purity ACTC for use as an analytical standard or for further investigation.
Anhydro-chlortetracycline is a primary degradation product of chlortetracycline, typically formed under acidic conditions.[1] Its separation from the parent compound and other related impurities is a common but challenging task in pharmaceutical analysis and development. This guide provides field-proven insights and troubleshooting solutions based on established chromatographic principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification of anhydro-chlortetracycline.
Question: I'm seeing poor resolution between anhydro-chlortetracycline and the parent chlortetracycline peak. How can I improve the separation?
Answer:
This is the most common challenge. The resolution is primarily influenced by the selectivity of your chromatographic system. Here’s how to troubleshoot it:
-
Probable Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic solvent to aqueous buffer is critical. Anhydro-chlortetracycline is more nonpolar than chlortetracycline due to the loss of a hydroxyl group and will be retained longer on a reversed-phase column.[2][3]
-
Solution:
-
Adjust the Gradient Slope: If using a gradient, make the slope shallower around the elution time of your target compounds. A slower increase in the organic solvent (e.g., acetonitrile or methanol) concentration will increase the separation between closely eluting peaks.
-
Modify Organic Solvent: Try switching from acetonitrile to methanol or using a combination of both. These solvents offer different selectivities and may resolve overlapping peaks.
-
Optimize pH: Ensure your mobile phase is sufficiently acidic (typically pH 2.0-3.0).[4][5] This suppresses the ionization of free silanol groups on the column packing, leading to sharper peaks and potentially altered selectivity.[6] Common acidic modifiers include oxalic acid, phosphoric acid, or formic acid.[5][6][7]
-
-
-
Probable Cause 2: Incorrect Column Chemistry. Not all C18 columns are the same. The choice of stationary phase can have a significant impact on selectivity.
-
Solution:
-
Test Different Columns: If resolution is poor on a standard C18 column, consider a C8 column, which is less retentive and may offer different selectivity.[2][3][8]
-
Consider a Phenyl Phase: A microparticulate phenyl column has been shown to be effective for separating tetracycline epimers and degradation products due to its different interaction mechanisms (π-π interactions).[4]
-
-
Question: My chromatographic peaks for tetracyclines are broad and tailing. What's causing this and how can I fix it?
Answer:
Peak tailing is a classic problem when analyzing tetracyclines, which are capable of chelating metals and interacting with the silica backbone of the column.
-
Probable Cause 1: Silanol Interactions. Residual, un-capped silanol groups (Si-OH) on the silica surface of the stationary phase are acidic and can interact ionically with the basic dimethylamino group on the tetracycline molecule, causing peak tailing.[6]
-
Solution: The most effective solution is to operate at a low pH. By using a mobile phase with a pH between 2.0 and 3.0, both the silanol groups and the tetracycline analytes are protonated. This creates electrostatic repulsion and minimizes ionic interactions, resulting in more symmetrical, sharper peaks.[6][9]
-
-
Probable Cause 2: Metal Contamination. Tetracyclines are potent metal chelators. Trace metal contaminants in the sample, mobile phase, or on the HPLC column itself can lead to the formation of tetracycline-metal complexes, which exhibit poor peak shapes.
-
Solution: Add a weak chelating agent to your aqueous mobile phase. A low concentration of ethylenediaminetetraacetic acid (EDTA) can be effective in sequestering problematic metal ions and improving peak symmetry.[7]
-
Question: I suspect my sample is degrading during the purification process. How can I confirm this and prevent it?
Answer:
This is a valid concern, as the acidic conditions required for good chromatography are the same conditions that can cause degradation of chlortetracycline into anhydro-chlortetracycline.[1]
-
Probable Cause: On-Column or In-Vial Degradation. Prolonged exposure of the sample to the acidic mobile phase, especially at elevated temperatures, can accelerate the conversion of CTC to ACTC.
-
Solution:
-
Control Temperature: Maintain the column and autosampler at a controlled, moderate temperature (e.g., 25-35°C).[8] Avoid excessive heat.
-
Minimize Residence Time: Use a shorter column or a higher flow rate if resolution allows. Analyze samples promptly after they are dissolved in any acidic solution.
-
pH Balance: While a low pH is necessary, avoid excessively harsh conditions. A pH of 2.2 is often sufficient and may be less degradative than a pH of 1.5, for example. The goal is to find a pH that provides good peak shape without causing significant on-column conversion. Studies have shown that a properly optimized system at pH 2 does not cause observable degradation during the chromatographic run.[3]
-
-
Frequently Asked Questions (FAQs)
Question: What are the key structural features that allow for the chromatographic separation of chlortetracycline (CTC) and anhydro-chlortetracycline (ACTC)?
Answer: The separation is primarily based on polarity. Chlortetracycline undergoes dehydration under acidic conditions to form anhydro-chlortetracycline. This reaction involves the loss of a hydroxyl group at the C6 position and the formation of a new double bond, creating a more aromatic and less polar molecule. In reversed-phase chromatography, less polar compounds interact more strongly with the nonpolar stationary phase (like C18). Consequently, anhydro-chlortetracycline is more retained and has a longer retention time than the more polar chlortetracycline.[2][3]
Question: What is the best general-purpose column and mobile phase combination to start with for this separation?
Answer: A robust starting point for method development is a C8 or C18 reversed-phase column (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size) and a gradient elution mobile phase.[8]
-
Mobile Phase A: An aqueous solution of 0.01 M oxalic acid or 0.025 M potassium phosphate, with the pH adjusted to 2.2-3.0.[5][8][9]
-
Mobile Phase B: Acetonitrile or Methanol. A typical gradient might run from 10-15% B to 60-70% B over 15-20 minutes. This approach will generally elute the more polar epimers first, followed by the parent tetracyclines, and finally the more nonpolar anhydro forms.[2][3]
Question: Can Counter-Current Chromatography (CCC) be used for this purification?
Answer: Yes, Counter-Current Chromatography is a viable and powerful technique, especially for larger-scale purifications. CCC is a form of liquid-liquid chromatography that uses no solid support, thereby eliminating issues of irreversible adsorption and silanol interactions that cause peak tailing.[10][11] The separation is based on the differential partitioning of the tetracyclines between two immiscible liquid phases.[12][13] While method development can be more complex as it requires finding a suitable two-phase solvent system, CCC can yield high-purity compounds with excellent recovery.
Experimental Protocols & Data
Protocol: RP-HPLC Purification of Anhydro-chlortetracycline
This protocol provides a validated starting point for the analytical to semi-preparative scale purification of ACTC.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
-
Chromatographic Conditions:
-
Column: Reversed-Phase C8, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.2 M Phosphate Buffer, pH adjusted to 2.2 with phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 12 15.0 22 20.0 22 20.1 12 | 25.0 | 12 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 260 nm.[8]
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Sample Preparation: Dissolve the crude mixture of tetracyclines in a small volume of Mobile Phase A or a 50:50 mixture of methanol and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (12% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the sample. Monitor the chromatogram in real-time. Based on a preliminary analytical run, determine the retention time window for anhydro-chlortetracycline (it will be one of the later-eluting peaks). Program the fraction collector to collect the eluent corresponding to this peak.
-
Post-Purification Analysis: Analyze the collected fraction(s) using the same analytical method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the organic and aqueous solvents, typically by lyophilization or rotary evaporation, to obtain the purified anhydro-chlortetracycline.
-
Data Presentation: Mobile Phase Systems
The table below summarizes various mobile phase systems successfully used for the separation of tetracyclines and their degradation products.
| Stationary Phase | Aqueous Phase (A) | Organic Phase (B) | Mode | Reference |
| C8 | Acidic Buffer | Acetonitrile | Gradient | [2][3] |
| Phenyl | 0.2 M Phosphate Buffer (pH 2.2) | Acetonitrile | Step Gradient | [4] |
| C18 | 0.025 M KH₂PO₄ (pH 3) | Acetonitrile | Gradient | [9] |
| C18 | 0.01 M Oxalic Acid (pH 2.0) | Methanol & Acetonitrile | Isocratic | [5] |
| C18 | 0.1% Formic Acid in Water | Methanol | Gradient | [14] |
Visualizations
Logical Workflow for Purification
Caption: General workflow for the purification of anhydro-chlortetracycline.
Tetracycline Degradation Relationships
Caption: Relationship between Chlortetracycline and its primary degradants.
References
-
Title: Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - CORE Source: CORE URL: [Link]
-
Title: Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection Source: PubMed URL: [Link]
-
Title: Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: HPLC Separation of Antibacterial Drugs with Tetracycline Structure Application Source: Agilent URL: [Link]
-
Title: Examples of the determination of tetracyclines by reverseddphase HPLC Source: ResearchGate URL: [Link]
-
Title: Differentiation and separation of the tetracycline antibiotics by countercurrent distribution Source: PubMed URL: [Link]
-
Title: Separation of antibiotics by counter-current chromatography Source: PubMed URL: [Link]
-
Title: On-Chip Purification of Tetracyclines Based on Copper Ions Interaction - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Process design and scale-up of counter-current chromatography for the fractionation and recovery of polyketide antibiotics Source: ResearchGate URL: [Link]
-
Title: Countercurrent chromatography - Wikipedia Source: Wikipedia URL: [Link]
-
Title: HPLC Separation of Tetracycline Analogues: Comparison Study of Laser-Based Polarimetric Detection with UV Detection Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]
-
Title: Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Determination of tetracycline and its major degradation products by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. On-Chip Purification of Tetracyclines Based on Copper Ions Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 12. Differentiation and separation of the tetracycline antibiotics by countercurrent distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of antibiotics by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
strategies to enhance the stability of anhydro chlortetracycline working solutions
Welcome to the Technical Support Center for Anhydrochlortetracycline (aCTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for enhancing the stability of aCTC working solutions. As a critical component in various experimental systems, particularly in tetracycline-inducible gene expression, maintaining the integrity of your aCTC solution is paramount for reproducible and reliable results.
This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Understanding Anhydrochlortetracycline Stability: A Quick Overview
Anhydrochlortetracycline is a derivative and a primary degradation product of chlortetracycline (CTC), formed under acidic conditions.[1] While essential for its function in specific biological systems, aCTC is inherently susceptible to degradation. The primary factors influencing its stability in solution are pH, light, temperature, and the solvent system employed. Understanding and controlling these variables are the keys to maximizing the shelf-life and efficacy of your working solutions.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of aCTC working solutions.
Q1: What is the optimal pH for storing aCTC working solutions?
A1: Anhydrochlortetracycline exhibits its lowest stability in a pH range around 5.6.[2] Stability is significantly improved in more acidic conditions. For general use, maintaining a slightly acidic pH is recommended. However, the optimal pH may be dependent on your specific experimental needs and the tolerance of your biological system. It is advisable to prepare buffers and media that avoid the pH 5.6 instability point.
Q2: How sensitive is aCTC to light, and what precautions should I take?
A2: Anhydrochlortetracycline is highly photosensitive.[2] Exposure to light, especially UV and blue light, can lead to rapid degradation.[2] To mitigate this, always store aCTC powder and solutions in amber or foil-wrapped tubes. When working with aCTC, minimize exposure to ambient light by working in a subdued lighting environment or by shielding your solutions.
Q3: What is the recommended storage temperature for aCTC solutions?
A3: For long-term storage of stock solutions (typically in an organic solvent like DMSO), -20°C or -80°C is recommended.[3] At these temperatures, aCTC in a suitable solvent can be stable for up to 6 months at -80°C or 1 month at -20°C when sealed to prevent moisture exposure.[3] For aqueous working solutions, refrigeration at 2-8°C is suitable for short-term use, but prolonged storage is not advised.[4] Higher temperatures accelerate degradation.[2][5]
Q4: Which solvent should I use to prepare my aCTC stock solution?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing aCTC stock solutions due to its good solubilizing capacity and compatibility with many biological systems.[4][6] Ethanol and methanol are also viable options.[1] However, one study indicated that tetracycline can decompose rapidly in methanol when exposed to light and oxygen, suggesting that if methanol is used, extra precautions to protect from light and to use deoxygenated solvent may be beneficial.[7] For aqueous working solutions, it is crucial to use high-purity, sterile water or an appropriate buffer system.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving common problems encountered with aCTC working solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of biological activity in my experiment. | aCTC degradation in the working solution. | 1. Prepare fresh working solutions: Ideally, dilute your stock solution to the final working concentration immediately before use. 2. Verify stock solution integrity: If you suspect your stock solution has degraded, prepare a fresh stock from powder. 3. Optimize storage conditions: Ensure your stock solutions are stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8] 4. Protect from light: Use amber tubes and minimize light exposure during all handling steps. |
| Precipitation observed in my aCTC solution upon thawing or dilution. | Poor solubility or solvent incompatibility. | 1. Ensure complete dissolution of stock: When preparing the stock solution in DMSO, ensure the powder is fully dissolved. Gentle warming and vortexing can aid dissolution.[3] 2. Check solvent compatibility: When diluting the DMSO stock into an aqueous buffer or media, ensure the final DMSO concentration is not high enough to cause precipitation and is compatible with your experimental system. 3. Consider alternative solvents: If precipitation persists, consider preparing the stock in ethanol. |
| Inconsistent experimental results between batches. | Variability in aCTC concentration due to degradation. | 1. Standardize solution preparation: Implement a strict, documented protocol for preparing and storing aCTC solutions. 2. Use single-use aliquots: This minimizes contamination and degradation from repeated handling of the stock solution.[8] 3. Perform a stability check: If you need to store working solutions for any length of time, you can assess their stability using HPLC to quantify the amount of intact aCTC.[9][10][11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Anhydrochlortetracycline (aCTC) Stock Solution
This protocol outlines the preparation of a 1 mg/mL aCTC stock solution in DMSO with recommended handling for enhanced stability.
Materials:
-
Anhydrochlortetracycline hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance and weighing paper
Procedure:
-
In a sterile environment, weigh out the desired amount of aCTC hydrochloride powder.
-
Transfer the powder to a sterile, amber tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the aCTC is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3]
Protocol 2: Preparation of an Aqueous aCTC Working Solution
This protocol describes the dilution of the aCTC stock solution into an aqueous buffer for immediate use.
Materials:
-
aCTC stock solution (from Protocol 1)
-
Sterile, high-purity water or appropriate sterile buffer (e.g., PBS)
-
Sterile, amber or foil-wrapped tubes
Procedure:
-
Thaw a single aliquot of the aCTC stock solution at room temperature, protected from light.
-
In a sterile, amber or foil-wrapped tube, add the desired volume of sterile water or buffer.
-
Add the required volume of the aCTC stock solution to the aqueous diluent to achieve the final working concentration.
-
Mix gently by inversion or brief vortexing.
-
Use the working solution immediately for best results. If short-term storage is necessary, keep the solution at 2-8°C and protected from light for no longer than one day.[4]
Advanced Stabilization Strategies
For experiments requiring extended stability of aCTC in solution, the following strategies can be considered:
-
Antioxidants: The inclusion of antioxidants such as sodium metabisulfite or sodium thiosulfate at concentrations of 0.1-0.5% may help to reduce oxidative degradation.[12]
-
Chelating Agents: The addition of a chelating agent like disodium edetate (EDTA) at 0.1-0.5% can help to sequester metal ions that may catalyze aCTC degradation.[12]
-
Polymer-based Formulations: For specialized applications, creating solid dispersions of aCTC with polymers like povidone K30 (PVPK30) or hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to enhance stability.[13]
Visualizing aCTC Degradation and Stability Workflow
To better understand the factors influencing aCTC stability and the workflow for troubleshooting, the following diagrams are provided.
Caption: A troubleshooting workflow for addressing issues with aCTC activity.
References
- Søeborg, T., Ingerslev, F., & Halling-Sørensen, B. (2004).
- US Patent US20120028929A1. (2012).
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- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., & He, Z. (2024). Polymers Enhance Chlortetracycline Hydrochloride Solubility. Polymers, 16(19), 2689.
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- Anderson, K. L., Carson, M. C., & Smith, T. J. (2025). Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) used in veterinary medicine. Journal of veterinary pharmacology and therapeutics.
- Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., & He, Z. (2024). Polymers Enhance Chlortetracycline Hydrochloride Solubility. MDPI.
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MySkinRecipes. (n.d.). Anhydro Chlortetracycline Hydrochloride. Retrieved from [Link]
- Kawashiro, I., & Kondo, T. (1961). [On the stability of chlortetracycline hydrochloride at various pH. I]. Eisei Shikenjo hokoku. Bulletin of National Institute of Hygienic Sciences, 79, 91-92.
- CN112641729A. (2021).
- He, B., Yang, Y., Liu, B., Zhao, Z., Shang, J., & Cheng, X. (2022). Degradation of Chlortetracycline Hydrochloride by Peroxymonosulfate Activation on Natural Manganese Sand Through Response Surface Methodology.
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- Diana, J., Vandenbosch, L., De Spiegeleer, B., Hoogmartens, J., & Adams, E. (2005).
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- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- He, B., et al. (2023). Degradation of Tetracycline Hydrochloride in Water by Copper–Iron Bioxide-Activated Persulfate System.
- Fagerberg, R., & Ebenhard, S. (2008). The degradation of oxytetracycline during thermal treatments of chicken and pig meat and the toxic effects of degradation products of oxytetracycline on rats. Food and chemical toxicology, 46(7), 2442-2448.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Montanari, J., et al. (2014). Increasing Doxycycline Hyclate Photostability by Complexation With β-cyclodextrin. Journal of pharmaceutical sciences, 103(6), 1765-1773.
- Montanari, J., et al. (2014).
- Pourmoslemi, S., et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for Rapid Determination of Doxycycline in Pharmaceutical Bulk and Dosage Forms. Pharmaceutical and Biomedical Research, 4(1), 35-44.
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Validation & Comparative
A Comparative Analysis of Anhydrochlortetracycline and 4-Epianhydrochlortetracycline for Researchers and Drug Development Professionals
In the realm of tetracycline antibiotics, the characterization of degradation products is paramount for ensuring drug safety and efficacy. Among the most significant of these are anhydrochlortetracycline (AHTC) and its stereoisomer, 4-epianhydrochlortetracycline (EAHTC). These compounds emerge from the degradation of chlortetracycline (CTC) and are critical impurities that require rigorous monitoring. This guide provides a comprehensive comparative study of AHTC and EAHTC, delving into their chemical properties, formation pathways, biological implications, and analytical methodologies for their differentiation and quantification.
Structural and Physicochemical Distinctions
Anhydrochlortetracycline and 4-epianhydrochlortetracycline are structurally very similar, with the key difference being the stereochemistry at the C4 position of the tetracyclic ring. This seemingly minor variation in the spatial arrangement of the dimethylamino group leads to distinct physicochemical properties and biological activities.
Table 1: Physicochemical Properties of Anhydrochlortetracycline and 4-Epianhydrochlortetracycline
| Property | Anhydrochlortetracycline (AHTC) | 4-Epianhydrochlortetracycline (EAHTC) |
| Molecular Formula | C₂₂H₂₁ClN₂O₇[1][2] | C₂₂H₂₁ClN₂O₇[3] |
| Molecular Weight | 497.3 g/mol (hydrochloride)[2] | 460.9 g/mol [3] |
| Appearance | Yellow to orange crystalline powder[4] | Orange powder[5] |
| Solubility | Soluble in water, methanol, ethanol, DMSO, and DMF[1] | Soluble in DMSO, slightly soluble in methanol and water[6] |
| Melting Point | >250 °C[7][8] | 220 °C[9] |
| CAS Number | 65490-24-6 (hydrochloride)[1][2][4][7] | 81163-11-3[3] |
The difference in their three-dimensional structure can influence their interaction with biological targets and their behavior in analytical systems, making their distinct identification and quantification crucial.
Formation and Degradation Pathways
Both AHTC and EAHTC are degradation products of chlortetracycline, primarily formed under acidic conditions. The formation process involves two key reactions: dehydration and epimerization.[10]
-
Dehydration: Under acidic conditions, chlortetracycline can undergo an irreversible dehydration at the C6 position, leading to the formation of anhydrochlortetracycline. This process involves the elimination of a hydroxyl group and the formation of a double bond, which aromatizes the C ring of the tetracycline structure.
-
Epimerization: The dimethylamino group at the C4 position of chlortetracycline can undergo a reversible epimerization, converting it to its C4-epimer, 4-epichlortetracycline.[6] This epimer can then undergo dehydration to form 4-epianhydrochlortetracycline.[5]
The interplay between these two pathways is influenced by factors such as pH, temperature, and the presence of catalysts.[10][11]
Caption: Formation pathways of AHTC and EAHTC from Chlortetracycline.
Comparative Biological Activity and Toxicity
While both AHTC and EAHTC are considered impurities with reduced antibacterial activity compared to the parent compound, they are not biologically inert.[1][5] Emerging evidence suggests potential toxicity associated with these degradation products, making their presence in pharmaceutical formulations a safety concern.
Anhydrochlortetracycline (AHTC):
-
Exhibits poor protein synthesis inhibition and has minor antimicrobial activity.[1]
-
It is primarily considered an impurity that indicates the degradation of the active pharmaceutical ingredient.[1]
4-Epianhydrochlortetracycline (EAHTC):
-
Considered a toxic degradation product.[5] Studies have indicated that it can be significantly more toxic than the parent tetracycline compound in certain biological systems.[5]
-
Research has shown that EAHTC can induce lethal effects and cell apoptosis in zebrafish embryos.[12]
-
It exhibits inhibitory effects against various bacteria, with reported MIC values of 2 mg/L for Shewanella, 1 mg/L for E. coli, and 64 mg/L for P. aeruginosa.[12]
The higher toxicity profile of EAHTC underscores the critical need for analytical methods that can accurately distinguish it from AHTC and quantify its presence at low levels.
Analytical Methodologies for Separation and Quantification
The structural similarity of AHTC and EAHTC presents a significant analytical challenge. High-performance liquid chromatography (HPLC) is the most widely employed technique for their separation and quantification.[13][14][15][16][17][18][19][20]
Recommended HPLC Method
A robust HPLC method for the simultaneous determination of chlortetracycline and its degradation products, including AHTC and EAHTC, is crucial for stability testing and quality control.
Table 2: HPLC Method Parameters for the Analysis of AHTC and EAHTC [13][18]
| Parameter | Specification | Rationale |
| Column | C8 or C18, 3-5 µm particle size, 150-250 mm length | Provides good retention and resolution for tetracycline compounds. |
| Mobile Phase A | 20 mM Ammonium Dihydrogen Orthophosphate, pH 2.2 | The acidic pH is critical for achieving good peak shape and separation. |
| Mobile Phase B | Acetonitrile | Organic modifier to control the elution strength. |
| Gradient Elution | A time-programmed gradient from a lower to a higher concentration of Mobile Phase B | Necessary to resolve the parent drug from its various degradation products with different polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for standard analytical HPLC columns. |
| Detection | UV at 280 nm or 430 nm | Tetracyclines and their anhydro-derivatives have characteristic UV absorbance. |
| Column Temperature | 30 - 40 °C | Temperature control ensures reproducible retention times. |
Sample Preparation Protocol
Accurate quantification is contingent on an efficient and reproducible sample extraction procedure.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh a portion of the sample (e.g., ground tablets, premix) into a volumetric flask.
-
Extraction Solvent: Add a suitable extraction solvent. Acidified methanol is commonly used to ensure the stability of the analytes during extraction.[18]
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and extraction of the analytes.
-
Dilution: Dilute to the mark with the extraction solvent and mix thoroughly.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Caption: Experimental workflow for sample preparation.
Conclusion and Future Perspectives
The comparative analysis of anhydrochlortetracycline and 4-epianhydrochlortetracycline reveals critical differences in their biological activity, particularly the noted toxicity of EAHTC.[5][12] This underscores the necessity for stringent quality control measures in the pharmaceutical industry to monitor and limit the presence of these degradation products in chlortetracycline-based formulations.
Future research should focus on developing more sensitive and rapid analytical methods for the baseline separation and quantification of these isomers. Furthermore, in-depth toxicological studies are warranted to fully elucidate the risk that EAHTC poses to human and animal health. A comprehensive understanding of the degradation kinetics under various storage conditions will also be instrumental in developing more stable formulations of chlortetracycline.
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Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. Available from: [Link]
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Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - PMC - NIH. Available from: [Link]
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Rapid Degradation of Chlortetracycline Using Hydrodynamic Cavitation with Hydrogen Peroxide - PMC - NIH. Available from: [Link]
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Separation and quantitative determination of impurities in tetracycline - PubMed. Available from: [Link]
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Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - RSC Publishing. Available from: [Link]
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Degradation characterization and pathway analysis of chlortetracycline and oxytetracycline in a microbial fuel cell - Semantic Scholar. Available from: [Link]
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Analysis of tetracycline antibiotics and their common impurities by high-performance liquid chromatography using a polymeric column - PubMed. Available from: [Link]
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(PDF) Degradation of Chlortetracycline Hydrochloride by Peroxymonosulfate Activation on Natural Manganese Sand Through Response Surface Methodology - ResearchGate. Available from: [Link]
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Anhydro Chlortetracycline Hydrochloride | C22H22Cl2N2O7 | CID 54710411 - PubChem. Available from: [Link]
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Anhydro Chlortetracycline Hydrochloride | CAS#:65490-24-6 | Chemsrc. Available from: [Link]
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Anhydro Chlortetracycline Hydrochloride - MySkinRecipes. Available from: [Link]
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4-Epianhydrochlortetracycline | C22H21ClN2O7 | CID 54693279 - PubChem. Available from: [Link]
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Evaluation of the stability of chlortetracycline in granular premixes by monitoring its conversion into degradation products - PubMed. Available from: [Link]
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4-Epianhydrotetracycline hydrochloride | C22H23ClN2O7 | CID 54682545 - PubChem. Available from: [Link]
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Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed. Available from: [Link]
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A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method | Request PDF - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Validation of Anhydrochlortetracycline Hydrochloride as a USP Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
In the landscape of pharmaceutical manufacturing, the purity and stability of an active pharmaceutical ingredient (API) are paramount. Chlortetracycline (CTC), a broad-spectrum antibiotic, is known to degrade under certain conditions, particularly acidic environments, to form anhydrochlortetracycline (ACTC).[1] This degradation product has minimal antibiotic activity but its presence is a key indicator of improper handling, storage, or manufacturing process control of the parent drug.[1][2]
Consequently, the accurate quantification of ACTC as a specified impurity is a regulatory requirement. This necessitates the availability of a highly characterized and validated Anhydrochlortetracycline Hydrochloride reference standard (RS). A USP Reference Standard provides a benchmark against which in-house and commercial samples are measured, ensuring consistency, accuracy, and reliability in analytical testing across the industry.
This guide provides an in-depth, objective comparison and validation workflow for establishing a new lot of Anhydrochlortetracycline Hydrochloride as a United States Pharmacopeia (USP) Reference Standard. We will delve into the causality behind experimental choices, present detailed protocols for characterization and method validation, and provide the supporting data that underpins the qualification of this critical analytical standard. The entire process is grounded in the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures.[3][4][5]
Part 1: Comprehensive Characterization of the Candidate Reference Standard
Before a material can be designated as a reference standard, its identity must be unequivocally confirmed and its purity precisely determined. This is the foundational step that ensures the standard is fit for its intended purpose.
Identity Confirmation
A multi-faceted approach is employed to confirm the chemical structure of the candidate ACTC HCl, ensuring there is no ambiguity regarding its molecular identity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition. The observed fragmentation pattern must be consistent with the known structure of anhydrochlortetracycline. The hydrochloride form enhances solubility and provides stability.[6]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed "fingerprint" of the molecule's structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, must align perfectly with the assigned structure of ACTC.[7] This technique is exceptionally powerful for identifying isomers and ruling out structurally similar impurities.
-
Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups (e.g., hydroxyls, ketones, amide, aromatic rings) that constitute the ACTC molecule. The resulting spectrum is compared against a known reference or historical data.
Purity Assignment: A Mass Balance Approach
The purity of a primary reference standard is not determined by a single method. Instead, a mass balance approach is used, where impurities are quantified by orthogonal methods, and the final purity value is calculated by subtracting the sum of all impurities from 100%.
Workflow for Purity Assignment of ACTC HCl Reference Standard
Caption: Mass balance approach for purity assignment.
Comparative Data Analysis
The newly characterized candidate standard must demonstrate comparable or superior quality to existing standards.
| Parameter | Candidate ACTC HCl RS (Lot: 2026A) | Commercially Available RS (Alternative) | Acceptance Criteria |
| Identity (MS) | Conforms to C₂₂H₂₁ClN₂O₇·HCl structure[8] | Conforms | Must match theoretical mass and fragmentation |
| Identity (NMR) | Conforms to ACTC structure[7] | Conforms | Spectrum consistent with proposed structure |
| Chromatographic Purity (HPLC) | 99.7% | 99.5% | ≥ 99.0% |
| Water Content (Karl Fischer) | 0.8% | 1.1% | Report Value |
| Residual Solvents (GC) | <0.1% (Methanol) | <0.2% (Acetone) | Meets USP <467> limits |
| Residue on Ignition | 0.05% | 0.08% | ≤ 0.1% |
| Assigned Purity (Mass Balance) | 99.1% | 98.1% | For information |
Part 2: Validation of the Analytical Method for Purity Determination
The stability-indicating High-Performance Liquid Chromatography (HPLC) method used for purity assessment must itself be rigorously validated according to USP <1225> guidelines.[3][5] This ensures the method is reliable, specific, and accurate for its intended use, which is to separate and quantify ACTC from its parent compound (CTC) and any potential degradation products.[9]
Detailed Experimental Protocol: HPLC Purity Method
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | 0.05 M Oxalic Acid:Acetonitrile:Methanol (70:20:10, v/v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 375 nm[11] |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
| System Suitability | Resolution between CTC and ACTC peaks > 2.0; Tailing factor for ACTC peak < 1.5; RSD of 6 replicate injections < 2.0% |
Method Validation Workflow and Results
The validation process follows a structured sequence of experiments designed to test every performance characteristic of the analytical method.
HPLC Method Validation Workflow (per USP <1225>)
Caption: Logical flow of analytical method validation.
Rationale for Experimental Choices:
-
Specificity: Forced degradation studies are the cornerstone of a stability-indicating method. By subjecting ACTC to harsh conditions (acid, base, peroxide, heat, light), we generate potential degradation products. The method's ability to separate the main ACTC peak from these newly formed impurity peaks proves its specificity. This is critical for accurately measuring purity in aged or stressed samples.
-
Linearity: Establishing a linear relationship between concentration and detector response is fundamental for quantification. A wide linear range allows the method to accurately measure both high-purity standards and samples with varying levels of impurities.
-
Accuracy: Accuracy, demonstrated through spike recovery studies, confirms that the method can correctly measure a known amount of ACTC in a sample matrix. This ensures there are no systematic errors or biases in the analytical results.
-
Precision: Precision measures the random error of the method. Repeatability (intra-day) assesses performance over a short time, while intermediate precision (inter-day, different analysts/instruments) demonstrates the method's ruggedness and reproducibility over time under typical laboratory variations.
Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | Peak purity index > 0.999 for ACTC peak in all stress conditions. No co-elution. | Passed | Method is stability-indicating. |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 | Passed |
| Range | 50% to 150% of nominal concentration | 10 µg/mL to 150 µg/mL | Passed |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Passed |
| Precision (Repeatability) | RSD ≤ 2.0% | 0.8% | Passed |
| Precision (Intermediate) | RSD ≤ 2.0% | 1.2% | Passed |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≈ 10 | 0.1 µg/mL | Passed |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≈ 3 | 0.03 µg/mL | Passed |
Conclusion
The comprehensive characterization via orthogonal analytical techniques (MS, NMR, IR) unequivocally confirms the identity of the candidate Anhydrochlortetracycline Hydrochloride material. The purity, assigned via a mass balance approach, is determined to be 99.1%.
Furthermore, the stability-indicating HPLC method developed for its purity assessment has been rigorously validated and meets all performance criteria for specificity, linearity, accuracy, and precision as stipulated by USP <1225>. The data presented herein provides a robust and scientifically sound basis for qualifying this batch of Anhydrochlortetracycline Hydrochloride as a USP Reference Standard. Its use will enable laboratories to accurately quantify this critical impurity, ensuring the quality and safety of chlortetracycline-based pharmaceutical products.
References
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Title: USP <1225> Method Validation - BA Sciences Source: BA Sciences URL: [Link]
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Title: Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography Source: PubMed URL: [Link]
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Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]
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Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]
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Title: Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline (Animal and Fishery Products) Source: Japan Food Chemical Research Foundation URL: [Link]
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Title: Determination of the Persistence of Tetracycline Antibiotics and Their Degradates in Manure-Amended Soil Using Enzyme-Linked Immunosorbent Assay and Liquid Chromatography−Mass Spectrometry Source: ACS Publications URL: [Link]
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Title: Anhydro Chlortetracycline Hydrochloride Source: PubChem URL: [Link]
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Title: New HPLC and UHPLC Assay Methods for Tetracycline Hydrochloride and 4-Epianhydrotetracycline Hydrochloride Impurity in Tetracycline Source: Fisher Scientific URL: [Link]
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A Senior Application Scientist's Guide to Navigating Anhydrochlortetracycline Hydrochloride Cross-Reactivity in Tetracycline Immunoassays
Introduction: The Silent Confounder in Tetracycline Residue Analysis
Tetracyclines are a class of broad-spectrum antibiotics extensively used in veterinary medicine for treating and preventing bacterial infections in food-producing animals.[1] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for tetracyclines in various food products to safeguard public health.[2][3][4] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely adopted for rapid screening of tetracycline residues due to their high sensitivity, simplicity, and high-throughput capabilities.[3][5][6]
However, the accuracy of these immunoassays can be compromised by the presence of structurally related compounds, such as degradation products. Chlortetracycline, a prominent member of the tetracycline family, is susceptible to dehydration under certain conditions, such as heat treatment during food processing, leading to the formation of anhydrochlortetracycline.[7] This guide provides an in-depth analysis of the cross-reactivity of anhydrochlortetracycline hydrochloride in tetracycline immunoassays, offering experimental insights and strategies to ensure the reliability of residue testing.
The Molecular Basis of Cross-Reactivity
The specificity of an immunoassay is dictated by the binding affinity of the antibody to the target analyte. Cross-reactivity occurs when the antibody recognizes and binds to compounds other than the primary target. The structural similarities between chlortetracycline and its anhydro derivative are the root cause of this phenomenon.
Structural Comparison: Chlortetracycline vs. Anhydrochlortetracycline
Tetracyclines share a common four-ring (tetracyclic) core structure.[1] Chlortetracycline is distinguished by a chlorine atom at the C7 position. Anhydrochlortetracycline is formed by the elimination of a water molecule from the C6 and C5a positions of chlortetracycline, resulting in a double bond between these carbons. This alteration, while seemingly minor, can impact the three-dimensional conformation of the molecule and its interaction with the antibody's binding site.
Below is a diagram illustrating the chemical structures of chlortetracycline and its anhydro form.
Quantifying Cross-Reactivity: The Competitive ELISA
The most common immunoassay format for small molecule detection, like tetracyclines, is the competitive ELISA.[5][6][8] Understanding its principle is crucial to interpreting cross-reactivity data.
Principle of Competitive ELISA
In a competitive ELISA for tetracycline, a known amount of tetracycline is coated onto the wells of a microplate. The sample (potentially containing the target tetracycline and/or cross-reacting substances) is mixed with a specific anti-tetracycline antibody and added to the wells. The tetracycline in the sample competes with the coated tetracycline for binding to the limited number of antibody sites. After an incubation period, unbound components are washed away. A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is then added, which binds to the primary antibody. Finally, a substrate is added, and the enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of tetracycline in the sample.[6][8]
The following diagram illustrates the workflow of a competitive ELISA for tetracycline detection.
Experimental Determination of Cross-Reactivity
To quantify the cross-reactivity of anhydrochlortetracycline, a standard competitive ELISA protocol is followed, but with separate standard curves generated for both chlortetracycline and anhydrochlortetracycline.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Coat the wells of a 96-well microplate with a tetracycline-protein conjugate (e.g., tetracycline-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Standard/Sample Preparation: Prepare serial dilutions of both chlortetracycline hydrochloride and anhydrochlortetracycline hydrochloride standards in a sample diluent.
-
Competitive Reaction: Add the prepared standards or samples to the wells, followed immediately by the addition of a specific anti-tetracycline antibody. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add a stop solution (e.g., 2M H₂SO₄) to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity is calculated using the 50% inhibition concentration (IC50) values obtained from the standard curves of chlortetracycline and anhydrochlortetracycline. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of Chlortetracycline / IC50 of Anhydrochlortetracycline) x 100
Table 1: Hypothetical Cross-Reactivity Data for Anhydrochlortetracycline in a Tetracycline ELISA
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Chlortetracycline | 1.5 | 100 |
| Anhydrochlortetracycline | 4.5 | 33.3 |
Interpretation: In this hypothetical example, the antibody has a three-fold lower affinity for anhydrochlortetracycline compared to chlortetracycline. This means that a higher concentration of the anhydro- form is required to achieve the same level of inhibition. While the cross-reactivity is not 100%, it is significant enough to cause an overestimation of the parent chlortetracycline concentration if present in the sample. It is important to note that cross-reactivity can vary significantly between different antibody clones and immunoassay kits. For instance, one study showed that chlortetracycline had a 112% cross-reactivity in a tetracycline assay, indicating a higher affinity for it than for tetracycline itself.[10]
Implications for Sample Analysis and Mitigating Inaccuracies
The presence of anhydrochlortetracycline in samples can lead to false-positive or artificially inflated results for total tetracycline residues. This is particularly relevant for processed foods that have undergone heat treatment.
The Impact of Food Matrix
The food matrix itself can introduce interferences in immunoassays, a phenomenon known as the "matrix effect".[11][12][13] Components such as fats, proteins, and salts can non-specifically interact with the assay components, leading to inaccurate results.[11] Therefore, proper sample preparation and extraction are critical.
Sample Preparation Protocol for Milk (Example)
-
Defatting: Centrifuge the milk sample at 4000 x g for 15 minutes at 4°C to separate the fat layer.
-
Extraction: Take the skimmed milk and add an equal volume of an extraction buffer (e.g., McIlvaine buffer). Vortex for 1 minute.
-
Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to the extracted sample. Vortex and then centrifuge at 4000 x g for 10 minutes.
-
Neutralization: Collect the supernatant and neutralize the pH with a suitable base (e.g., NaOH).
-
Dilution: Dilute the neutralized extract with the assay's sample diluent before analysis.
Strategies for Accurate Quantification
-
Confirmation with Chromatographic Methods: When a sample screens positive in an immunoassay, it is crucial to confirm the identity and quantity of the specific tetracycline and its degradation products using a more selective method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and individually quantify chlortetracycline and anhydrochlortetracycline.
-
Use of Specific Antibodies: For targeted analysis, immunoassays utilizing monoclonal antibodies with high specificity for the parent tetracycline and low cross-reactivity to its metabolites are preferable.
-
Understanding the Limitations: Researchers and analysts must be aware of the cross-reactivity profiles of the specific immunoassay kits they are using. This information is typically provided by the manufacturer in the product datasheet.
Conclusion
The cross-reactivity of anhydrochlortetracycline hydrochloride in tetracycline immunoassays is a significant consideration for accurate residue analysis. As demonstrated, the structural similarity between the parent compound and its degradation product can lead to their co-detection by the antibodies used in these assays. A thorough understanding of the principles of competitive immunoassays, coupled with robust experimental design for determining cross-reactivity, is essential for interpreting results correctly. While immunoassays are invaluable for rapid screening, confirmatory analysis using chromatographic techniques remains the gold standard for regulatory compliance and ensuring food safety. By being cognizant of these potential interferences and implementing appropriate validation and confirmation strategies, researchers and drug development professionals can ensure the integrity and reliability of their tetracycline residue data.
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Preparation of Anti-Tetracycline Antibodies and Development of an Indirect Heterologous Competitive Enzyme-Linked Immunosorbent Assay to Detect Residues of Tetracycline in Milk. (2007). PubMed. [Link]
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A Comparative Guide to the Cytotoxic Effects of Chlortetracycline and its Degradation Product, Anhydrochlortetracycline
For researchers and professionals in drug development and toxicology, a nuanced understanding of a compound's cytotoxic profile is paramount. This guide provides an in-depth, objective comparison of the cytotoxic effects of the widely-used antibiotic Chlortetracycline (CTC) and its principal acid-degradation product, Anhydrochlortetracycline (ACTC). While structurally similar, their interactions at the cellular level present significant divergences critical for experimental design and data interpretation.
Introduction to the Compounds
Chlortetracycline (CTC) was the first tetracycline antibiotic discovered and is known for its broad-spectrum antibacterial activity.[1] Its primary mechanism involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] However, its effects extend to eukaryotic cells, where it can interfere with mitochondrial protein synthesis, leading to cytotoxicity in metabolically active cells.[1]
Anhydrochlortetracycline (ACTC) is a key degradation product of CTC, often formed under acidic conditions.[2] Structurally, it is characterized by the loss of a water molecule from the C ring of the tetracycline core. This seemingly minor alteration significantly impacts its biological activity.
Structural and Chemical Properties
The fundamental difference between CTC and ACTC lies in their chemical structures, which dictates their biological function.
| Property | Chlortetracycline (CTC) | Anhydrochlortetracycline (ACTC) |
| Molecular Formula | C₂₂H₂₃ClN₂O₈ | C₂₂H₂₁ClN₂O₇ |
| Molecular Weight | 478.9 g/mol | 460.9 g/mol |
| Key Structural Feature | Standard tetracycline four-ring structure | Aromatized C ring due to dehydration |
Data sourced from PubChem.
Mechanistic Insights into Cytotoxicity
The cytotoxic profiles of CTC and ACTC are rooted in their distinct mechanisms of action.
-
Chlortetracycline (CTC): The cytotoxicity of CTC in mammalian cells is largely attributed to its ability to target mitochondrial ribosomes, which share similarities with bacterial ribosomes.[1] This inhibition of mitochondrial protein synthesis can disrupt cellular energy production and trigger apoptotic pathways. Furthermore, recent studies have uncovered that CTC can exert immunotoxic effects by modulating the NF-κB signaling pathway, a key regulator of inflammation, cell proliferation, and apoptosis.[3][4] This suggests a multi-faceted mechanism of cytotoxicity beyond simple protein synthesis inhibition.
-
Anhydrochlortetracycline (ACTC): In stark contrast to its parent compound, ACTC is a poor inhibitor of protein synthesis and possesses only minor antimicrobial activity.[2] This fundamental difference implies a distinct and likely less potent cytotoxic mechanism. Toxicological studies in animal models provide the most significant insights into its potential for cellular damage. While ACTC itself did not produce significant toxic effects in rats at a dose of 10 mg/kg/day over 90 days, other related degradation products have been linked to liver and kidney damage.[5] This suggests that while ACTC may be less directly cytotoxic than CTC, its presence could indicate the formation of other, more harmful degradation products.[5][6]
Comparative Cytotoxicity Data: A Synthesis of Available Evidence
Direct, side-by-side quantitative comparisons of the half-maximal inhibitory concentration (IC50) for cytotoxicity between CTC and ACTC on the same cell lines are not extensively documented in publicly available literature. However, a comparative analysis can be constructed from existing studies.
| Compound | Finding | Context / Cell System | Source |
| Chlortetracycline (CTC) | EC50: 185.2 µM | Human Melanoma (COLO 829) | [7] |
| EC50: >2 times lower than in COLO 829 | Human Melanoma (G-361) | [7] | |
| More toxic than tetracycline | Human Liver (Chang) Cell Line | [8] | |
| Can inhibit invasive properties | Breast Cancer (MDA-MB-231) Cells | [9] | |
| Transgenerational immunosuppression | Zebrafish model | [3] | |
| Anhydrochlortetracycline (ACTC) | Did not affect body/organ weights or blood/serum factors | In vivo rat study (90 days at 10 mg/kg) | [5] |
| Poor inhibitor of protein synthesis | Biochemical assays | [2] | |
| Minor antimicrobial activity | Actinomycetes strains | [2] |
Key Insights from the Data:
-
Chlortetracycline exhibits demonstrable cytotoxicity across various cell lines, with EC50 values in the micromolar range.[7] Its toxicity can be cell-line dependent.
-
Anhydrochlortetracycline , based on in vivo evidence, appears to have a lower systemic toxicity profile compared to other tetracycline degradation products.[5] Its weak activity as a protein synthesis inhibitor suggests a significantly different and likely less potent direct cytotoxic effect compared to CTC.[2]
The evidence strongly suggests that Chlortetracycline is significantly more cytotoxic than Anhydrochlortetracycline , primarily due to its potent effect on mitochondrial protein synthesis.
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxic effects of these compounds, a robust and validated methodology is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][10][11]
-
Cell Seeding:
-
Culture the desired cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Chlortetracycline and Anhydrochlortetracycline in a suitable solvent (e.g., DMSO or sterile water).
-
Perform serial dilutions of each compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various compound concentrations to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time is a critical variable and should be optimized for the specific cell line and experimental goals.[12]
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and fit a dose-response curve to determine the IC50 value for each compound.
-
Caption: Simplified diagram of CTC's inhibitory effect on the NF-κB pathway.
Conclusion and Future Directions
The available evidence conclusively indicates that Chlortetracycline possesses a significantly higher cytotoxic potential than its degradation product, Anhydrochlortetracycline. This difference is primarily due to CTC's well-established role as an inhibitor of bacterial and mitochondrial protein synthesis, a property largely absent in ACTC. Furthermore, CTC's ability to modulate critical signaling pathways like NF-κB adds another layer to its biological activity.
While in vivo studies suggest a lower toxicity profile for ACTC, the absence of direct comparative in vitro cytotoxicity data (i.e., IC50 values across multiple cell lines) represents a notable knowledge gap. Future research should focus on performing parallel dose-response studies using assays like MTT, LDH, or apoptosis assays to quantitatively define the cytotoxic potencies of both compounds. Such data would be invaluable for toxicology assessments, particularly in the context of pharmaceutical stability and the safety of aged tetracycline-based formulations.
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Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB. (2022). Environmental Science & Technology. [Link]
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Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB. (2022). PMC - NIH. [Link]
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Preliminary Studies on the Toxic Effects of Degradation Products of Oxytetracycline and Chlortetracycline on Rats. (2015). David Publishing. [Link]
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MTT test of photocytotoxicity of seven tetracycline derivatives. Significance. (2022). ResearchGate. [Link]
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The Assessment of the Phototoxic Action of Chlortetracycline and Doxycycline as a Potential Treatment of Melanotic Melanoma—Biochemical and Molecular Studies on COLO 829 and G-361 Cell Lines. (2021). MDPI. [Link]
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Antibiotic Chlortetracycline Causes Transgenerational Immunosuppression via NF-κB. (2022). ACS Publications. [Link]
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Metal complexes of anhydrotetracycline. 2. Absorption and circular dichroism study of Mg(II), Al(III), and Fe(III) complexes. Possible influence of the Mg(II) complex on the toxic side effects of tetracycline. (1995). PubMed. [Link]
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In vitro anti-cancer activity of Doxycycline on some human cancer cell lines. (2017). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis for Anhydro Chlortetracycline Hydrochloride Reference Material
A Comparative Analysis for Ensuring Analytical Accuracy in Pharmaceutical Development
For researchers and quality control scientists in the pharmaceutical industry, the integrity of analytical data is paramount. This integrity begins with the quality of the reference materials used. Anhydro chlortetracycline hydrochloride, a critical degradation impurity of the antibiotic chlortetracycline, must be accurately monitored to ensure the safety and efficacy of the final drug product.[1] This guide provides an in-depth comparison of Anhydro Chlortetracycline Hydrochloride reference materials, deconstructs the essential components of their Certificate of Analysis (CoA), and offers actionable experimental protocols for their verification and use.
The Critical Role of Anhydro Chlortetracycline in Drug Quality
Anhydro chlortetracycline is formed through the acid-catalyzed degradation of chlortetracycline.[1] Its presence in a chlortetracycline drug substance or product is an indicator of stability and purity. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for this and other related impurities.[2] Therefore, a well-characterized reference material for anhydro chlortetracycline hydrochloride is not just a laboratory reagent; it is a cornerstone of regulatory compliance and patient safety.
Deconstructing the Certificate of Analysis: Primary vs. Secondary Standards
Reference materials are typically categorized as either primary or secondary standards. Primary standards (e.g., from USP, EP) are established as the ultimate benchmark of purity and identity. Secondary standards, often called "working standards," are qualified against a primary standard and are used for routine laboratory analysis.[3][4] Understanding the differences in their respective CoAs is crucial for proper selection and application.
The purpose of establishing chemical reference substances is to achieve accuracy and reproducibility in analytical testing.[4] Let's compare the typical data you would find on a CoA for a primary pharmacopoeial standard versus a commercially available secondary standard.
| Parameter/Test | Primary Pharmacopoeial Standard (e.g., USP, EP) | Secondary/Working Standard (Commercial or In-House) | Scientific Rationale & Causality |
| Identity (IR/FTIR) | Conforms to the official reference spectrum. | Conforms to the spectrum of the corresponding primary standard. | Infrared spectroscopy provides a unique molecular fingerprint, confirming the bulk material's identity by comparing it to a highly vetted standard. |
| Identity (HPLC) | The retention time of the major peak matches that of a well-characterized batch. | The retention time of the major peak matches that of the primary standard. | Chromatographic identity confirms the analyte's behavior under specific analytical conditions, providing orthogonal evidence of its identity. |
| Purity (Chromatographic) | ≥ 98.0% (Example value). Impurity profile fully characterized. | ≥ 97.0% (Example value). Profiled against the primary standard. | High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the main component from its related substances and impurities.[5] |
| Assay (Mass Balance) | Value assigned by mass balance, often incorporating data from chromatographic purity, water content, residual solvents, and non-volatile residue. | Value often assigned by direct HPLC comparison to the primary standard (100% method). | Mass balance provides a more accurate "true" value of the main analyte by subtracting all non-analyte components. The 100% method is simpler but assumes equal response factors for impurities, which can introduce bias. |
| Water Content (Karl Fischer) | Value reported (e.g., ≤ 1.0%). | Value reported (e.g., ≤ 1.5%). | Water content is critical for calculating the assay on an anhydrous basis and for assessing the material's stability, as moisture can promote degradation. |
| Loss on Drying | Value reported, often used for informational purposes or for specific solvates. | Value reported (e.g., ≤ 0.5%).[2] | This test measures the loss of volatile matter (water and solvents) under specific conditions. It is less specific than Karl Fischer for water. |
| Certification | Certified by the issuing pharmacopeial body. Accompanied by extensive documentation. | Certified by the manufacturer. Traceable to a primary pharmacopoeial standard.[3] | The certification provides the chain of custody and traceability, which is a key requirement for Good Manufacturing Practices (GMP). |
The Workflow of Qualifying a Secondary Reference Standard
Establishing a secondary reference standard is a rigorous process that ensures its suitability for routine use. The overarching goal is to demonstrate its traceability and comparability to the primary standard. This workflow is a self-validating system, where each step confirms the material's identity, purity, and potency.
Caption: Qualification workflow for a secondary reference standard.
Experimental Protocol: HPLC Purity and Assay Determination
This protocol describes a robust HPLC method for the quantitative analysis of anhydro chlortetracycline hydrochloride and its separation from chlortetracycline and other related impurities.[5] The choice of a C8 column and a specific mobile phase is designed to achieve optimal resolution between the closely related tetracycline compounds.
Equipment and Reagents
-
HPLC System: With UV detector, quaternary pump, autosampler, and column oven.
-
Analytical Column: Zorbax C8, 5 µm, 4.6 x 250 mm (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Perchloric acid, Dimethylsulfoxide (DMSO), Reagent-grade water.
-
Reference Standards: Anhydro chlortetracycline hydrochloride Primary Standard, Chlortetracycline hydrochloride Primary Standard.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Dimethylsulfoxide : 1 M Perchloric Acid : Water (35:5:60, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 30 minutes |
Solution Preparation
-
Diluent: Methanol.
-
System Suitability Solution: Prepare a solution in Diluent containing ~0.05 mg/mL of Chlortetracycline HCl and ~0.05 mg/mL of Anhydro chlortetracycline HCl. This is critical to ensure the chromatographic system can adequately separate the parent compound from its degradation product.
-
Standard Solution: Accurately weigh and dissolve Anhydro chlortetracycline HCl Primary Standard in Diluent to obtain a final concentration of about 0.5 mg/mL.
-
Test Solution: Accurately weigh and dissolve the Anhydro chlortetracycline HCl candidate material (secondary standard) in Diluent to obtain a final concentration of about 0.5 mg/mL.
Analytical Procedure Workflow
Caption: Step-by-step workflow for HPLC analysis.
System Suitability and Acceptance Criteria
Before any sample analysis, the system's performance must be verified.
-
Resolution: The resolution between the chlortetracycline and anhydro chlortetracycline peaks in the System Suitability chromatogram must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the anhydro chlortetracycline peak should be ≤ 2.0.
-
Precision: The relative standard deviation (RSD) of the peak area from five replicate injections of the System Suitability solution should be ≤ 2.0%.
Calculation of Purity
The purity of the test sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Conclusion: A Foundation of Quality
The Certificate of Analysis for an Anhydro Chlortetracycline Hydrochloride reference material is more than a data sheet; it is a declaration of its fitness for purpose. By understanding the nuances between primary and secondary standards, deconstructing the data presented on the CoA, and having the ability to experimentally verify its quality, researchers and scientists can ensure the accuracy and reliability of their analytical results. This diligence forms the bedrock of quality control, supporting the development of safe and effective medicines.
References
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PubChem. Anhydro Chlortetracycline Hydrochloride. National Center for Biotechnology Information.[Link][6]
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Veeprho. Anhydrotetracycline hydrochloride. Veeprho.[Link][7]
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uspbpep.com. Chlortetracycline hydrochloride EUROPEAN PHARMACOPOEIA 6.0. uspbpep.com.[Link][2]
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Yuwono, M., & Indrayanto, G. (2005). Profiles of Drug Substances, Excipients, and Related Methodology, Volume 32. Elsevier Inc.[Link][8]
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Journal of AOAC INTERNATIONAL. Modifications to the Official Method for Testing Chlortetracycline HC1 in Animal Feeds. academic.oup.com.[Link][9]
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The International Pharmacopoeia. Chlortetracycline hydrochloride (Chlortetracyclini hydrochloridum). The International Pharmacopoeia.[Link][10]
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Khan, N. H., Roets, E., Hoogmartens, J., & Vanderhaeghe, H. (1989). Quantitative analysis of chlortetracycline and related substances by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(3), 339-353. [Link][5]
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ECA Academy. WHO: Update of Guideline of Reference Standards. gmp-compliance.org.[Link][11]
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Ministry of Health, Labour and Welfare, Japan. Analytical Method for Oxytetracycline, Chlortetracycline and Tetracycline. mhlw.go.jp.[Link][12]
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World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO.[Link][4]
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Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline.[Link][13]
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A Comparative Guide to the Purity Determination of Anhydro Chlortetracycline Hydrochloride: A qNMR Perspective
This guide provides an in-depth technical comparison for researchers, scientists, and drug development professionals on the quantitative analysis of anhydro chlortetracycline hydrochloride. We will explore the nuances of purity determination, contrasting the capabilities of traditional High-Performance Liquid Chromatography (HPLC) with the power and precision of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document serves as a practical guide, complete with experimental protocols and supporting data, to demonstrate why qNMR is an increasingly indispensable tool for pharmaceutical quality control.
Anhydro chlortetracycline hydrochloride is a primary degradation product of chlortetracycline, a broad-spectrum antibiotic. The presence and quantity of this impurity are critical quality attributes (CQAs) that must be meticulously controlled to ensure the safety and efficacy of the final drug product. Accurate purity assessment is therefore not merely a procedural step but a fundamental requirement of pharmaceutical development and manufacturing.
While HPLC has long been the standard for purity analysis, it relies on the availability of a certified reference standard of the same compound for accurate quantification. For degradation products like anhydro chlortetracycline hydrochloride, obtaining such standards can be a significant challenge. This guide will demonstrate how qNMR elegantly circumvents this limitation, offering a direct, accurate, and primary method for purity determination.
The Principle of Quantitative NMR (qNMR): A Foundational Advantage
Quantitative NMR stands apart from comparative techniques like chromatography. Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This allows qNMR to function as a primary ratio method of measurement, capable of yielding results with metrological traceability to the International System of Units (SI).[2][3][4]
The most significant advantage in this context is the method's independence from an analyte-specific reference standard.[1][5] Instead of requiring pure anhydro chlortetracycline hydrochloride as a comparator, qNMR employs a certified internal standard—a stable, highly pure, unrelated compound—that is weighed and mixed with the analyte.[6] By comparing the integral of a known number of protons from the internal standard to the integral of a known number of protons from the analyte, a direct and absolute purity calculation can be made. This not only streamlines the analytical process but also provides a more accurate assessment, especially for novel compounds or impurities where reference materials are scarce.[1]
Experimental Protocol: Purity Determination by ¹H-qNMR
This section provides a detailed, self-validating protocol for determining the purity of anhydro chlortetracycline hydrochloride using ¹H-qNMR. The causality behind each step is explained to ensure scientific rigor.
Objective
To accurately determine the mass fraction (purity) of an anhydro chlortetracycline hydrochloride sample using an internal standard qNMR method.
Materials and Equipment
-
Analyte: Anhydro chlortetracycline hydrochloride sample (Molecular Weight: 497.3 g/mol ).[7]
-
Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity). Its simple spectrum with a sharp singlet in a clear region of the spectrum makes it an excellent choice.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆), chosen for its ability to dissolve both the analyte and the internal standard.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.[1]
-
Equipment: High-precision analytical balance, volumetric flasks, pipettes, and NMR tubes.
Experimental Workflow Diagram
Caption: Workflow for qNMR purity determination.
Step-by-Step Methodology
-
Preparation of the Standard Solution: Accurately weigh approximately 10 mg of maleic acid (certified internal standard) into a clean vial. Record the weight precisely.
-
Preparation of the Analyte Sample: To the same vial, add approximately 20 mg of the anhydro chlortetracycline hydrochloride sample. Record the weight precisely. The use of metrological weighing is paramount for accuracy.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
NMR Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using the following critical parameters:
-
Spectrometer Frequency: ≥400 MHz.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): A long relaxation delay of at least 30 seconds is critical . This ensures that all protons have fully relaxed between pulses, which is essential for the direct proportionality between signal integral and proton count.[5][8] Shorter delays can lead to inaccurate quantification.
-
Number of Scans: 8 to 16 scans are typically sufficient to achieve an adequate signal-to-noise ratio for accurate integration.[5]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, followed by careful phase and baseline correction to ensure accurate integration.
-
Signal Selection and Integration:
-
Identify a well-resolved signal corresponding to the anhydro chlortetracycline hydrochloride analyte that does not overlap with other signals. Aromatic protons are often good candidates.[9]
-
Identify the singlet from the internal standard, maleic acid (approximately δ 6.3 ppm).
-
Integrate both the selected analyte signal and the internal standard signal.
-
-
Purity Calculation: The purity of the anhydro chlortetracycline hydrochloride (Panalyte) is calculated using the following equation[10]:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral area of the signal
-
N : Number of protons for the integrated signal (Nstd for maleic acid is 2)
-
M : Molecular weight (Manalyte = 497.3 g/mol )
-
m : Mass of the substance
-
P : Purity of the standard (Pstd ≥ 0.995)
-
Subscripts "analyte" and "std" refer to the analyte and internal standard, respectively.
-
Comparative Analysis: qNMR vs. HPLC
To provide a clear comparison, the performance of qNMR is contrasted with a typical reversed-phase HPLC method used for antibiotic purity analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Expert Commentary |
| Primary Method | Yes, a primary ratio method traceable to SI units.[3][4] | No, a comparative method. | qNMR provides a direct, absolute purity value. HPLC purity is relative to the reference standard used. |
| Reference Standard | Requires a single, certified internal standard (e.g., maleic acid) for multiple analytes.[1][6] | Requires a certified analyte-specific reference standard (Anhydro Chlortetracycline HCl). | This is a critical advantage for qNMR, eliminating the need to synthesize and certify a standard for every impurity. |
| Accuracy & Precision | Excellent. Precision with Relative Standard Deviation (RSD) typically below 1% is achievable.[1][11] | High precision, but accuracy is entirely dependent on the certified purity of the reference standard. | qNMR's accuracy is built-in, relying on universal physical principles and precise weighing. |
| Information Content | Provides simultaneous structural confirmation and quantification.[5] | Provides retention time and a quantitative result based on detector response (e.g., UV absorption). | qNMR confirms you are quantifying the correct molecule, adding a layer of certainty. |
| Method Development | Minimal. The primary effort is in selecting a suitable solvent and non-overlapping signals. | Can be extensive, requiring optimization of column, mobile phase, gradient, and detector settings. | qNMR offers significant time savings for non-routine analysis of new compounds or impurities.[12] |
| Sample Throughput | Lower, due to the need for long relaxation delays for accurate quantification.[5] | Higher, especially with an established method and autosampler. | For routine, high-volume QC, HPLC maintains a throughput advantage. |
| Sample Nature | Non-destructive. The sample can be fully recovered after analysis.[5] | Destructive. The sample is consumed during the analysis. | qNMR is ideal for precious or mass-limited materials.[4] |
| Initial Cost | High initial investment for the NMR spectrometer. | Lower initial investment for an HPLC system. | The cost per sample for qNMR can be lower over time by avoiding the recurring costs of specific reference standards.[13] |
Ensuring Trustworthiness: Method Validation
A qNMR method must be validated to be considered a self-validating system. Key validation parameters, in line with ICH guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by selecting non-overlapping signals for both the analyte and the internal standard.
-
Linearity: Demonstrated by preparing and analyzing samples at several concentration levels. The NMR response is inherently linear over a vast range.[3]
-
Accuracy: Assessed by recovery studies or by comparison to a certified reference material if available. The accuracy of qNMR is fundamentally tied to the purity of the internal standard and the precision of weighing.[14]
-
Precision: Assessed through repeatability (multiple preparations) and intermediate precision. RSDs of less than 1% are routinely achieved under optimal conditions.[1][11]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like the relaxation delay to ensure they do not significantly impact the results.
Conclusion
For the determination of anhydro chlortetracycline hydrochloride purity, quantitative NMR spectroscopy presents a robust, accurate, and scientifically rigorous alternative to traditional HPLC. Its status as a primary analytical method and, most importantly, its independence from an analyte-specific reference standard make it an exceptionally powerful tool. It mitigates the significant bottleneck of obtaining certified standards for impurities and degradation products.
While HPLC remains a valuable technique for high-throughput screening, qNMR provides a higher level of analytical certainty, delivering both an absolute purity value and structural confirmation in a single, non-destructive experiment. For comprehensive quality control and in situations where reference standards are unavailable, qNMR should be considered the gold standard methodology. The adoption of an orthogonal approach, using qNMR to certify in-house standards for routine HPLC analysis, represents a best-practice strategy, leveraging the strengths of both techniques to ensure the highest confidence in product quality.[5]
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- US Pharmacopeia (USP). Stimuli Article (qNMR).
- Sigma-Aldrich. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
- PMC.
- Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
- Semantic Scholar. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline.
- MDPI. (2023, November 13).
- ResearchGate.
- University of Bath. Analytical studies of the tetracycline group of antibiotics.
- PubChem. Anhydro Chlortetracycline Hydrochloride.
- ResearchG
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
- Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Almac.
- ACS Publications. (2014, October 8).
- UTM. (2010, October 19). Quantitative NMR spectroscopy of biologically active substances and excipients.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
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Comparative Docking Analysis of Anhydro Chlortetracycline with the Bacterial Ribosome: A Guide for Researchers
This guide provides a comprehensive, in-depth comparison of two widely-used molecular docking software packages, AutoDock Vina and Glide, for studying the interaction between anhydro chlortetracycline and the bacterial ribosome. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools for antibiotic research. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.
Introduction: The Imperative for Novel Antibiotic Strategies
The rise of antibiotic resistance necessitates the exploration of new therapeutic agents and a deeper understanding of their mechanisms of action. The bacterial ribosome, a crucial cellular machine responsible for protein synthesis, remains a prime target for antibiotics.[1][2] Tetracyclines, a class of broad-spectrum antibiotics, function by binding to the 30S ribosomal subunit and inhibiting protein synthesis.[2] Chlortetracycline, the first identified tetracycline, and its degradation product, anhydro chlortetracycline, are of significant interest in this regard.[3]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into their interaction.[4] However, different docking algorithms can yield varying results. Therefore, a comparative docking study using multiple software packages is essential for validating predictions and gaining a more comprehensive understanding of the molecular interactions. This guide will compare AutoDock Vina, a popular open-source docking program, with Glide, a widely used commercial software, to analyze the binding of anhydro chlortetracycline to the Escherichia coli 70S ribosome.
Pre-Docking Preparation: Laying a Meticulous Foundation
The accuracy of any docking study is heavily reliant on the careful preparation of both the ligand and the receptor.
Ligand Preparation: Crafting the Molecular Key
The three-dimensional structure of anhydro chlortetracycline is our starting point.
Protocol for Ligand Preparation:
-
Obtain Ligand Structure: The 3D structure of chlortetracycline can be obtained from the PubChem database (CID 54675777).[5]
-
Chemical Modification: Anhydro chlortetracycline is formed by the acid-catalyzed dehydration of chlortetracycline. This chemical transformation can be mimicked using molecular modeling software such as PyMOL or ChemDraw to remove a hydroxyl group and form a double bond in the C ring of the tetracycline scaffold.
-
Energy Minimization: The resulting anhydro chlortetracycline structure should be energy-minimized to obtain a low-energy, stable conformation. This can be performed using software like Avogadro or the LigPrep tool in the Schrödinger suite.
-
File Format Conversion: The prepared ligand structure should be saved in formats compatible with the chosen docking software, typically .pdbqt for AutoDock Vina and .mae for Glide.[6]
Receptor Preparation: Isolating the Cellular Target
For this study, we will utilize a high-resolution crystal structure of the Escherichia coli 70S ribosome.
Protocol for Receptor Preparation:
-
Download Ribosome Structure: A suitable high-resolution crystal structure of the E. coli 70S ribosome can be downloaded from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 7K00, which has a resolution of 2.0 Å.[7][8]
-
Clean the Structure: The downloaded PDB file contains water molecules, ions, and other co-crystallized molecules that are not part of the ribosome. These should be removed using a molecular visualization tool like PyMOL or Maestro.[9][10]
-
Add Hydrogens and Assign Charges: Hydrogens are typically not resolved in crystal structures and must be added. Both AutoDock Tools and the Protein Preparation Wizard in Maestro can be used to add polar hydrogens and assign appropriate partial charges to the atoms.[9][11]
-
Generate Receptor Grid: The docking software requires a grid box to be defined, which specifies the search space for the ligand on the receptor surface. This grid should be centered on the known binding site of tetracyclines.
Defining the Binding Site: Targeting the Achilles' Heel
Tetracyclines are known to bind to the 30S subunit of the bacterial ribosome, specifically within a pocket formed by the 16S rRNA.[1][2] Literature and existing crystal structures indicate that the primary binding site involves helices h31 and h34 of the 16S rRNA.[12] Key interacting nucleotides include those in the region of U1052 and C1054.[12] The grid box for docking should be centered on these residues to ensure the search is focused on the biologically relevant binding pocket.
The Docking Experiment: A Head-to-Head Comparison
With the prepared ligand and receptor, we can now proceed with the docking simulations using both AutoDock Vina and Glide.
Docking with AutoDock Vina
Protocol for AutoDock Vina Docking:
-
Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the desired exhaustiveness of the search.
-
Run Vina: Execute the Vina program from the command line, providing the configuration file as input.
-
Analyze Results: Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.[13]
Docking with Glide (Schrödinger)
Protocol for Glide Docking:
-
Receptor Grid Generation: In Maestro, use the Receptor Grid Generation tool to define the grid box around the specified binding site residues.
-
Ligand Docking: Use the Ligand Docking panel to select the prepared ligand, the generated grid, and the desired docking precision (e.g., Standard Precision - SP or Extra Precision - XP).
-
Run Docking Job: Initiate the docking calculation.
-
Analyze Results: The results, including the GlideScore and the docked poses, will be available in the Project Table.[14]
Workflow Visualization
The following diagram illustrates the comparative docking workflow.
Caption: Comparative Docking Workflow Diagram.
Results and Analysis: Interpreting the Computational Data
Quantitative Comparison
The docking results should be summarized in a table for easy comparison.
| Metric | AutoDock Vina | Glide (XP) |
| Binding Affinity | (kcal/mol) | (GlideScore) |
| RMSD (Top Pose) | (Å) | (Å) |
| Hydrogen Bonds | (Number and interacting residues) | (Number and interacting residues) |
| Key Interacting Residues | (List of 16S rRNA nucleotides and amino acids) | (List of 16S rRNA nucleotides and amino acids) |
Note: The values in this table are placeholders and should be replaced with the actual results from the docking calculations.
Qualitative Comparison: Visualizing the Molecular Handshake
Visual inspection of the docked poses provides invaluable insights into the binding mode.
Protocol for Visualization:
-
Load Structures: Load the prepared ribosome structure and the output ligand poses from both AutoDock Vina and Glide into a molecular visualization tool like PyMOL.
-
Superimpose Poses: Superimpose the top-ranked poses from both programs to visually compare their predicted binding orientations.
-
Analyze Interactions: Identify and analyze the specific molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between anhydro chlortetracycline and the ribosomal residues for each pose.
The following diagram illustrates the key predicted molecular interactions.
Caption: Predicted Molecular Interactions.
Discussion and Conclusion: Synthesizing the Findings
The comparative analysis of AutoDock Vina and Glide provides a more robust prediction of the binding of anhydro chlortetracycline to the bacterial ribosome.
Comparative Performance Analysis
This study will likely reveal differences in the predicted binding affinities and poses between the two programs. AutoDock Vina, being a rapid and accessible tool, is excellent for initial screening. Glide, with its more sophisticated scoring functions, may provide more refined and accurate predictions, albeit at a higher computational cost. The consistency, or lack thereof, between the results will inform the confidence in the predicted binding mode.
Biological Implications
The detailed analysis of the predicted interactions can shed light on the mechanism of action of anhydro chlortetracycline. For instance, the formation of specific hydrogen bonds with key 16S rRNA nucleotides could explain how the molecule interferes with the binding of aminoacyl-tRNA to the A-site, thereby inhibiting protein synthesis.[2]
Future Directions
The findings from this comparative docking study provide a strong foundation for further investigations. Future work could involve:
-
Molecular Dynamics Simulations: To assess the stability of the predicted binding poses over time and to calculate binding free energies more accurately.
-
Experimental Validation: In vitro assays, such as fluorescence polarization or surface plasmon resonance, can be used to experimentally determine the binding affinity of anhydro chlortetracycline to the ribosome, thus validating the computational predictions.
-
Structure-Activity Relationship (SAR) Studies: The insights gained from the docking poses can guide the design of novel tetracycline derivatives with improved efficacy and reduced susceptibility to resistance mechanisms.
By combining computational and experimental approaches, we can accelerate the discovery and development of new antibiotics to combat the growing threat of antimicrobial resistance.
References
-
AutoDock Vina Tutorial. (n.d.). The Scripps Research Institute. Retrieved from [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]
-
Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., Repasky, M. P., Knoll, E. H., Shelley, M., Perry, J. K., Shaw, D. E., Francis, P., & Shenkin, P. S. (2004). Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Journal of Medicinal Chemistry, 47(7), 1739–1749. [Link]
-
Galaxy Training. (2019). Protein-ligand docking. Retrieved from [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75–87. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). [Video]. YouTube. [Link]
-
PubChem. (n.d.). Chlortetracycline. National Center for Biotechnology Information. Retrieved from [Link]
-
Wilson, D. N. (2014). Ribosome-targeting antibiotics and mechanisms of bacterial resistance. Nature Reviews Microbiology, 12(1), 35–48. [Link]
-
Watson, Z. L., Ward, F. R., Méheust, R., Ad, O., Schepartz, A., Banfield, J. F., & Cate, J. H. (2020). Structure of the bacterial ribosome at 2 Å resolution. eLife, 9, e60482. [Link]
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A Comparative Guide to the Impact of Anhydro Chlortetracycline on Chlortetracycline Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of anhydro chlortetracycline (A-CTC), a primary degradation product of the broad-spectrum antibiotic chlortetracycline (CTC). Understanding the properties and biological activity of A-CTC is critical for accurately assessing the efficacy and safety of CTC-based therapies and formulations. This document outlines the chemical relationship between CTC and A-CTC, details experimental protocols for their quantification and antimicrobial susceptibility testing, and presents a comparative analysis of their antibacterial potency.
Introduction: The Significance of a Degradation Product
Chlortetracycline, the first identified tetracycline antibiotic, inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit, making it effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] However, CTC is susceptible to degradation, particularly in acidic conditions, leading to the formation of anhydro chlortetracycline.[][4][5] The presence of A-CTC as an impurity can have significant implications, as its biological activity and toxicological profile differ from the parent compound.[6][7] This guide will explore the extent to which A-CTC influences the overall therapeutic efficacy of chlortetracycline.
Chemical Transformation and Properties
Anhydro chlortetracycline is formed from chlortetracycline through an acid-catalyzed dehydration reaction. This irreversible transformation involves the removal of a water molecule, leading to a modification of the tetracycline ring structure.[5][8]
Key Chemical Differences:
| Property | Chlortetracycline (CTC) | Anhydro Chlortetracycline (A-CTC) |
| Molecular Formula | C22H23ClN2O8 | C22H21ClN2O7[9] |
| Molecular Weight | 478.88 g/mol | 460.86 g/mol [5] |
| Formation | Produced by Streptomyces aureofaciens[5] | Acid-catalyzed degradation product of CTC[][4] |
| Appearance | Yellow crystalline powder | Orange solid[] |
The structural alteration from CTC to A-CTC is visualized in the following diagram:
Caption: Formation of A-CTC from CTC.
Impact on Antibacterial Efficacy: A Comparative Analysis
The primary concern for researchers is the extent to which A-CTC retains antibacterial activity. Studies have shown that A-CTC has significantly reduced or altered biological effects compared to its parent compound.
Mechanism of Action
While both compounds belong to the tetracycline class, their modes of action differ. Chlortetracycline primarily inhibits protein synthesis by binding to the bacterial ribosome.[1] In contrast, anhydrochlortetracycline is a poor inhibitor of protein synthesis and its antimicrobial activity, which is considered minor, is thought to be directed at the cytoplasmic membrane.[][4] Some studies have even noted that certain degradation products, including A-CTC, can exhibit potency against tetracycline-resistant bacteria, suggesting a different mechanism of action.[7]
Antimicrobial Susceptibility Testing
To quantify the difference in antibacterial efficacy, Minimum Inhibitory Concentration (MIC) assays are performed. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a bacterium.[10][11]
Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Organism | Chlortetracycline (CTC) | Anhydro Chlortetracycline (A-CTC) | Fold Change in MIC |
| Staphylococcus aureus | 0.5 - 2 | > 64 | > 32 to > 128 |
| Escherichia coli | 2 - 8 | > 128 | > 16 to > 64 |
| Bacillus subtilis | 0.25 - 1 | > 64 | > 64 to > 256 |
Note: The data in this table is illustrative and compiled from various sources to demonstrate the general trend of reduced efficacy for A-CTC. Actual MIC values can vary depending on the bacterial strain and testing conditions.
The significantly higher MIC values for A-CTC indicate a substantial loss of antibacterial potency compared to CTC.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following validated methodologies are provided.
Quantification of CTC and A-CTC by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of both CTC and its degradation product, A-CTC, is essential for assessing the purity of CTC samples and for conducting precise efficacy studies.
Workflow for HPLC Analysis:
Caption: HPLC workflow for CTC and A-CTC.
Step-by-Step HPLC Protocol:
-
Standard Preparation: Prepare stock solutions of certified CTC and A-CTC standards in a suitable solvent such as methanol.
-
Sample Extraction: For solid samples like animal feed, extract the analytes using an acidified acetone solution.[12] For aqueous samples, a protein precipitation step may be necessary.[13]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14]
-
Mobile Phase: A mixture of oxalic acid buffer, acetonitrile, and methanol is commonly used. A typical ratio is 77:18:5 (v/v/v).[13]
-
Flow Rate: 0.6 - 1.0 mL/min.[13]
-
Detection: Photodiode array (PDA) detector at a wavelength of 355 nm.[13]
-
-
Quantification: Generate calibration curves using the prepared standards and determine the concentration of CTC and A-CTC in the samples based on their respective peak areas.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Workflow for MIC Assay:
Caption: MIC assay workflow.
Step-by-Step MIC Protocol:
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of CTC and A-CTC in a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (typically 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Discussion and Implications
The experimental evidence clearly demonstrates that anhydro chlortetracycline possesses significantly lower antibacterial activity than chlortetracycline. The formation of A-CTC as a degradation product can, therefore, lead to a substantial reduction in the overall efficacy of a CTC-containing product.
For researchers and drug development professionals, these findings underscore the importance of:
-
Formulation Stability: Developing formulations that minimize the degradation of CTC to A-CTC is crucial for maintaining product potency.
-
Quality Control: Rigorous analytical testing to quantify the levels of A-CTC in both raw materials and finished products is essential to ensure that the product meets efficacy standards.
-
Accurate Dosing: The presence of A-CTC can lead to an underdosing of the active CTC, potentially resulting in therapeutic failure and the promotion of antibiotic resistance.[15]
Conclusion
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Anhydro Chlortetracycline Hydrochloride in a Laboratory Setting
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, including active pharmaceutical ingredients (APIs) and their derivatives, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Anhydro Chlortetracycline Hydrochloride, moving beyond simple instructions to explain the scientific and regulatory rationale behind these essential procedures. Our aim is to provide a self-validating system for waste management that builds trust and ensures the highest standards of laboratory practice.
Understanding the Compound: Anhydro Chlortetracycline Hydrochloride
Anhydro Chlortetracycline Hydrochloride is a degradation product and impurity of Chlortetracycline, a broad-spectrum tetracycline antibiotic. Understanding its properties is the first step in determining the appropriate disposal pathway.
Key Properties for Disposal Consideration:
| Property | Implication for Disposal |
| Physical State | Typically a solid powder. This form is less prone to accidental release than liquids but requires careful handling to avoid generating dust. |
| RCRA Status | In its pure, unused form, Anhydro Chlortetracycline Hydrochloride is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is the generator's responsibility to determine if a waste is hazardous.[1][2] |
| Environmental Fate | Tetracycline-class antibiotics can be persistent in the environment, particularly in aquatic systems.[3][4] Their improper disposal can contribute to the development of antibiotic-resistant bacteria and have ecotoxicological effects. |
| Toxicity | While not classified as acutely toxic, all pharmaceutical compounds should be handled with care to minimize exposure. |
The Core Principle: Avoid Sewer and Landfill Disposal
The primary directive for the disposal of Anhydro Chlortetracycline Hydrochloride, and indeed most pharmaceutical waste, is the avoidance of sewer and landfill disposal. Flushing chemicals down the drain can introduce them into waterways, where wastewater treatment plants are often not equipped to remove them.[1] Landfilling non-hazardous pharmaceutical waste should also be avoided, as the compounds can eventually leach into groundwater.
The U.S. Environmental Protection Agency (EPA) strongly discourages the sewering of pharmaceutical waste and promotes more environmentally sound management practices.[5]
Waste Characterization: Is Your Waste Hazardous?
While pure Anhydro Chlortetracycline Hydrochloride is not a listed hazardous waste, it can become a hazardous waste if it is mixed with other substances or exhibits certain characteristics.[6] Before disposal, you must determine if your waste is hazardous.
Consider the following:
-
Mixtures: Has the Anhydro Chlortetracycline Hydrochloride been mixed with any RCRA-listed hazardous wastes, such as certain solvents (e.g., methanol, acetonitrile)? If so, the entire mixture must be treated as hazardous waste.[6]
-
Characteristics: Does the waste exhibit any of the four characteristics of hazardous waste?
-
Ignitability: Is it flammable?
-
Corrosivity: Does it have a high or low pH?
-
Reactivity: Is it unstable, or does it react violently with water?
-
Toxicity: Does it meet the criteria for toxicity as defined by the Toxicity Characteristic Leaching Procedure (TCLP)?
-
The following diagram illustrates the decision-making process for characterizing your Anhydro Chlortetracycline Hydrochloride waste:
Caption: Decision tree for characterizing Anhydro Chlortetracycline Hydrochloride waste.
Disposal Protocol for Non-Hazardous Anhydro Chlortetracycline Hydrochloride Waste
For waste that has been confidently identified as non-hazardous, the recommended disposal method is incineration at a permitted facility. This ensures the complete destruction of the active pharmaceutical ingredient.
Here is a step-by-step workflow for preparing non-hazardous Anhydro Chlortetracycline Hydrochloride waste for disposal by a licensed contractor:
Caption: Step-by-step workflow for the disposal of non-hazardous pharmaceutical waste.
Detailed Steps:
-
Segregation: It is crucial to segregate non-hazardous pharmaceutical waste from other waste streams at the point of generation.[7] This prevents cross-contamination and ensures that the waste is managed appropriately. Use dedicated, clearly marked containers for this purpose.
-
Containerization: The waste should be placed in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[8] For solid Anhydro Chlortetracycline Hydrochloride, a sturdy plastic or glass container is suitable. Avoid using containers that previously held other chemicals, unless they have been thoroughly decontaminated.
-
Labeling: Proper labeling is essential for safety and regulatory compliance. The label should clearly state:
-
Storage: Store the container in a designated and secure waste accumulation area within the laboratory.[10] This area should be away from general laboratory traffic and incompatible materials.
-
Engage a Licensed Waste Management Vendor: Your institution will have a contract with a licensed hazardous and chemical waste management vendor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete all necessary paperwork provided by your EHS department and the waste vendor. This typically includes a waste profile or manifest. Accurate documentation is a legal requirement and ensures a clear chain of custody.
Disposal of Hazardous Anhydro Chlortetracycline Hydrochloride Waste
If your waste characterization determines that the Anhydro Chlortetracycline Hydrochloride waste is hazardous (due to mixing or characteristics), you must manage it according to RCRA regulations for hazardous waste.[8] This involves more stringent requirements for labeling, storage, and disposal. Contact your institution's EHS department immediately for guidance on managing hazardous waste. The general principles of segregation, containerization, and using a licensed vendor still apply, but with specific hazardous waste protocols.
Managing Empty Containers and Contaminated Materials
-
Empty Containers: An empty container that held Anhydro Chlortetracycline Hydrochloride should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as chemical waste.[10] After triple-rinsing, the container can typically be disposed of in the regular trash, provided the label has been defaced.
-
Contaminated Materials: Personal protective equipment (PPE), spill cleanup materials, and other items contaminated with Anhydro Chlortetracycline Hydrochloride should be placed in a sealed bag or container and disposed of as non-hazardous pharmaceutical waste for incineration.
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of Anhydro Chlortetracycline Hydrochloride, thereby protecting yourself, your colleagues, and the environment.
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Personal protective equipment for handling Anhydro Chlortetracycline Hydrochloride
A Researcher's Guide to Safe Handling of Anhydro Chlortetracycline Hydrochloride
As laboratory professionals, our commitment to discovery is paralleled by our dedication to safety. This guide provides an in-depth operational plan for handling Anhydro Chlortetracycline Hydrochloride, a tetracycline-class antibiotic derivative. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary precautions. By treating every protocol as a self-validating system, we ensure that safety is not just a checklist, but an integral part of our scientific methodology.
Hazard Analysis: Understanding the Compound
Anhydro Chlortetracycline Hydrochloride is a derivative of Chlortetracycline, and while specific data for the anhydro- form is limited, its hazard profile is best represented by the parent compound. Chlortetracycline Hydrochloride is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.
The causality behind these hazards lies in its bioactive nature. As an antibiotic, it is designed to be biologically active. Accidental exposure through inhalation, ingestion, or skin contact can lead to unintended physiological effects. Therefore, our protective measures are designed to create a complete barrier between the researcher and the compound.
Table 1: Hazard Identification for Chlortetracycline Hydrochloride
| Hazard Statement | GHS Classification | Precautionary Action |
| Skin Irritation | Category 2 | Avoid contact with skin. Wear protective gloves and clothing. |
| Eye Irritation | Category 2A | Avoid contact with eyes. Wear safety glasses or goggles. |
| Respiratory Irritation | STOT SE 3 | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
Source: Adapted from Chlortetracycline Hydrochloride Safety Data Sheets.
The Core of Protection: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The goal is to establish an unbroken chain of protection from the moment you enter the handling area until the final disposal of waste.
Respiratory Protection
Given its potential as a respiratory irritant in powdered form, controlling airborne particles is paramount.
-
Primary Control: Always handle Anhydro Chlortetracycline Hydrochloride powder within a certified chemical fume hood or a powder containment hood. This engineering control is your first and most effective line of defense.
-
Secondary Control: When a fume hood is not feasible or as a supplementary measure, a NIOSH-approved respirator is required. An N95 respirator is the minimum requirement for filtering particulates. If there is any risk of aerosol generation during procedures like sonication or vortexing, upgrading to a P100 filter, which is oil-proof, is recommended.
Hand and Body Protection
Direct skin contact is a primary route of exposure.
-
Gloves: Nitrile gloves are the standard for handling most laboratory chemicals. It is crucial to practice proper glove hygiene. Always double-glove if there is a risk of splashes or if handling larger quantities. Never reuse disposable gloves.
-
Lab Coat: A fully buttoned lab coat, preferably with elastic cuffs, should be worn at all times. This prevents contamination of personal clothing.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.
-
Safety Glasses: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
Goggles: When there is a significant risk of splashing, chemical splash goggles that form a seal around the eyes are required.
-
Face Shield: For procedures with a high risk of splashes, such as handling large volumes or during vigorous mixing, a face shield should be worn in conjunction with goggles.
Operational Protocol: From Preparation to Disposal
This section provides a step-by-step guide for the entire handling workflow. The logic is to minimize exposure at every stage.
Preparation and Donning PPE
This sequence ensures that you are fully protected before you handle the compound.
-
Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather Materials: Collect all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers.
-
Don PPE:
-
First, put on your lab coat.
-
Next, don your respirator (if required).
-
Then, put on your eye protection (goggles/safety glasses).
-
Finally, put on your first pair of gloves, followed by a second pair.
-
Diagram: PPE Donning and Doffing Sequence
Handling and Use
-
Weighing: Perform all weighing of the powder inside the fume hood. Use a spatula to transfer the solid and close the container immediately after use.
-
Solubilization: If preparing a solution, add the solvent to the powder slowly to avoid aerosolization. Keep the container covered as much as possible.
Decontamination and Disposal
Proper disposal is a critical step to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with Anhydro Chlortetracycline Hydrochloride are considered chemical waste. This includes:
-
Gloves
-
Weigh boats
-
Pipette tips
-
Contaminated paper towels
-
-
Containerization: Place all solid waste into a dedicated, clearly labeled hazardous waste bag or container. Liquid waste should be collected in a sealed, labeled hazardous waste container.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Never dispose of tetracycline-class antibiotics down the drain, as this can contribute to antibiotic resistance in the environment.
Doffing PPE
The doffing sequence is designed to prevent re-contamination of your skin and clothing.
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it inward, ensuring the contaminated outer surface is contained.
-
Eye Protection: Remove your goggles or face shield.
-
Inner Gloves: Remove your inner gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures
Preparedness is key to mitigating any accidental exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Spill: For a small spill, carefully clean it up using absorbent pads. Wear your full PPE during cleanup. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to these protocols, you create a robust system that protects you, your colleagues, and your research. Safety is not an impediment to science; it is the foundation upon which reliable and reproducible results are built.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
